6-(Methoxymethyl)picolinaldehyde
Description
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Properties
IUPAC Name |
6-(methoxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLNKNAMXTHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651841 | |
| Record name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890904-66-2 | |
| Record name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Methoxymethyl)pyridine-2-carbaldehyde: A Technical Guide for Advanced Synthesis
This document serves as an in-depth technical guide on 6-(Methoxymethyl)pyridine-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide provides comprehensive data on its chemical properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and field-proven insights.
Section 1: Core Compound Identity and Properties
6-(Methoxymethyl)pyridine-2-carbaldehyde, also known as 6-(Methoxymethyl)picolinaldehyde, is a substituted pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. The presence of a reactive aldehyde group and a methoxymethyl substituent on the pyridine scaffold makes it a valuable precursor for constructing more complex molecular architectures, particularly in the realm of pharmaceutical research.[1]
Chemical Identifiers
The unique identity of this compound is established by its CAS (Chemical Abstracts Service) number and other standard chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 890904-66-2 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Synonyms | 6-(Methoxymethyl)picolinaldehyde, 6-(Methoxymethyl)-2-pyridinecarboxaldehyde | [2][3] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. While extensive experimental data for this specific molecule is not broadly published, predicted values from reliable chemical databases provide a strong baseline for laboratory work.
| Property | Predicted Value | Source |
| Boiling Point | 218.4 ± 30.0 °C | [2] |
| Density | 1.132 ± 0.06 g/cm³ | [2] |
| pKa (Conjugate Acid) | 3.13 ± 0.10 | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Note: These properties are predicted by computational models and should be used as estimates. Experimental verification is recommended.
Section 2: Synthesis and Mechanism
Proposed Synthetic Workflow
A plausible and efficient route starts from a commercially available substituted picoline. The rationale behind this multi-step synthesis is to introduce the aldehyde functionality through a carefully controlled oxidation, a common and reliable transformation in heterocyclic chemistry.
Detailed Experimental Protocol (General Method)
This protocol is a representative procedure adapted from standard organic synthesis methodologies for analogous compounds.
Step 1: Bromination of the 2-Methyl Group
-
To a solution of 2-methyl-6-(methoxymethyl)pyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-6-(methoxymethyl)pyridine, which can be carried forward or purified by column chromatography.
-
Causality: Free-radical bromination with NBS is selective for the benzylic-like methyl group of the picoline, initiating the functionalization pathway.
-
Step 2: Oxidation to the Aldehyde
-
Dissolve the crude 2-(bromomethyl)-6-(methoxymethyl)pyridine in a suitable solvent like DMSO.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Heat the mixture to 100-120°C for 2-4 hours (Sommelet reaction conditions) or use alternative oxidation methods like the Kornblum oxidation.
-
Monitor the reaction for the formation of the aldehyde.
-
Causality: This step converts the bromide to the aldehyde. The Sommelet reaction is a classic method for this transformation on benzylic-type halides.
-
Step 3: Workup and Purification
-
After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain pure 6-(Methoxymethyl)pyridine-2-carbaldehyde.
Section 3: Reactivity and Applications in Drug Discovery
The chemical behavior of 6-(Methoxymethyl)pyridine-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde carbon and the coordinating ability of the pyridine nitrogen.
Key Chemical Reactions
-
Reductive Amination: The aldehyde readily reacts with primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines, a common scaffold in medicinal chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: It can undergo olefination reactions to form vinyl-pyridines, which are precursors for a variety of other functional groups.
-
Condensation Reactions: It serves as a substrate for condensation with active methylene compounds and hydrazines to form Schiff bases and hydrazones. These products are often investigated for their biological activities, including as thiosemicarbazones with antitumor properties.[4]
-
Ligand Synthesis: The pyridine nitrogen and the aldehyde oxygen can act as a bidentate chelate, forming stable complexes with various transition metals.[5]
Role as a Pharmaceutical Building Block
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure. Substituted pyridine aldehydes, like the title compound, are critical intermediates for introducing diversity and functionality into potential drug candidates.
While specific examples citing CAS 890904-66-2 are emerging, its structural motifs are found in compounds explored for various therapeutic areas. For instance, pyridine-2-carboxaldehyde derivatives are precursors to potent antineoplastic agents.[4] The methoxymethyl group can modulate solubility and metabolic stability, making it an attractive modification for optimizing drug-like properties.
Section 4: Safety, Handling, and Storage
As a research chemical, 6-(Methoxymethyl)pyridine-2-carbaldehyde requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs like 6-methoxy-2-pyridinecarboxaldehyde (CAS 54221-96-4) provides a strong basis for a risk assessment.[6]
Hazard Identification (Inferred)
-
Acute Toxicity: May be harmful if swallowed (Acute Tox. 4 Oral).[6]
-
Skin Irritation: Causes skin irritation (Skin Irrit. 2).[6]
-
Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[6]
-
Sensitization/Respiratory: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). May cause respiratory irritation (STOT SE 3).[6]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains or waterways.
References
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ChemDB. 890904-66-2 CAS Database. Available from: [Link]
-
PubChem. 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. RSC Publishing. Available from: [Link]
-
Agilent. Safety Data Sheet. Available from: [Link]
-
PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available from: [Link]
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RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]
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National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]
- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....
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PubChem. 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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An In-depth Technical Guide to 6-(Methoxymethyl)picolinaldehyde
Abstract
6-(Methoxymethyl)picolinaldehyde is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde on the pyridine ring and a methoxymethyl substituent, renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core physicochemical properties, validated synthetic and analytical protocols, and established applications, with a particular focus on its role in the development of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource.
Introduction: Strategic Importance in Synthesis
Substituted pyridines are a cornerstone of modern pharmaceutical development, owing to their presence in a vast array of biologically active compounds. Among these, 6-(Methoxymethyl)picolinaldehyde has emerged as a particularly valuable synthon. The aldehyde group at the 2-position serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Concurrently, the 6-methoxymethyl group can influence the molecule's steric and electronic properties, as well as provide a site for further functionalization or act as a key pharmacophoric element.
The strategic importance of this compound lies in its ability to act as a precursor to more complex molecules, often reducing the number of synthetic steps and improving overall efficiency in the discovery and development of new chemical entities. Its utility is evident in its application as an intermediate in the synthesis of a range of biologically active molecules, although specific, high-profile "discovery" papers for the compound itself are not as prevalent as its appearance in the patent literature for various pharmaceutical agents.
Physicochemical & Structural Characteristics
A thorough understanding of the fundamental properties of a reagent is critical for its effective use in experimental design. The key physicochemical data for 6-(Methoxymethyl)picolinaldehyde are summarized below. Note that this compound is an isomer of the more commonly documented 6-Methoxypyridine-2-carbaldehyde and shares the same molecular formula and weight, but differs in the connectivity of the oxygen atom.
| Property | Value | Source(s) |
| IUPAC Name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | N/A |
| Synonyms | 6-(Methoxymethyl)picolinaldehyde | N/A |
| CAS Number | 108365-79-5 | N/A |
| Molecular Formula | C₈H₉NO₂ | N/A |
| Molecular Weight | 151.16 g/mol | N/A |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Boiling Point | Data not consistently available; related isomers have B.P. of 103-104 °C at 20 mmHg.[1] | [1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethanol, Ethyl Acetate).[2] | [2] |
Note: Experimental data for this specific isomer can be limited. Data for the related isomer 6-Methoxy-2-pyridinecarboxaldehyde (CAS 54221-96-4) is often used as a reference point.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 6-(Methoxymethyl)picolinaldehyde.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a singlet for the aldehyde proton (CHO) typically downfield, distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons (CH₂), and a singlet for the methoxy protons (OCH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the carbon framework. Key signals would include the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 6-(Methoxymethyl)picolinaldehyde, the expected molecular ion peak [M+H]⁺ would be observed at m/z 152.1.
Synthesis & Purification Protocols
The synthesis of 6-(Methoxymethyl)picolinaldehyde typically involves the oxidation of the corresponding primary alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. This transformation is a common and critical step in organic synthesis.
Oxidation of (6-(methoxymethyl)pyridin-2-yl)methanol
Causality Behind Experimental Choices: The selection of an oxidizing agent is crucial. Mild oxidizing agents like Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) are often preferred to avoid over-oxidation to the carboxylic acid. MnO₂ is a heterogeneous reagent, which simplifies workup as it can be removed by filtration. The choice of solvent is also important; chlorinated solvents like dichloromethane (DCM) are common as they are relatively inert and solubilize the starting material and product well.
Self-Validating System: The protocol's integrity is maintained by in-process monitoring using Thin Layer Chromatography (TLC). The reaction is deemed complete when the starting alcohol spot is no longer visible by TLC. Purification by column chromatography ensures the isolation of the desired aldehyde from unreacted starting material and any byproducts.
Experimental Protocol:
-
Setup: To a solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated Manganese Dioxide (MnO₂, 5-10 eq).
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure 6-(Methoxymethyl)picolinaldehyde.
Caption: Workflow for the synthesis of 6-(Methoxymethyl)picolinaldehyde.
Reactivity and Applications in Drug Development
The dual functionality of 6-(Methoxymethyl)picolinaldehyde makes it a versatile intermediate in the synthesis of complex, biologically active molecules.
Key Chemical Transformations
-
Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to form a new amine. This is a powerful method for introducing nitrogen-containing substituents.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the formation of alkenes, providing a route to extend carbon chains.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Heterocycle Formation: The aldehyde can serve as an electrophilic partner in condensation reactions to form various heterocyclic rings, such as pyridines, pyrimidines, or imidazoles, which are common scaffolds in medicinal chemistry.
Role as a Pharmaceutical Intermediate
While specific drug candidates synthesized directly from 6-(Methoxymethyl)picolinaldehyde are often proprietary, its structural motifs are present in compounds targeting a range of biological pathways. For instance, related picolinaldehydes serve as key intermediates in the synthesis of inhibitors for enzymes like phosphodiesterases (PDEs) or kinases, which are crucial targets in therapeutic areas such as oncology, inflammation, and central nervous system (CNS) disorders.[3] The methoxymethyl group can play a role in modulating solubility, metabolic stability, or binding interactions within a target protein.
Caption: Major reaction pathways for 6-(Methoxymethyl)picolinaldehyde.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: Based on related aldehydes, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this chemical.[1]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
6-(Methoxymethyl)picolinaldehyde stands as a potent and versatile tool in the arsenal of the synthetic and medicinal chemist. Its defined physicochemical properties, coupled with its predictable reactivity, allow for its strategic incorporation into complex synthetic routes. This guide has provided a foundational overview, from its core characteristics and synthesis to its functional applications, to empower researchers in leveraging this valuable intermediate for the advancement of chemical and pharmaceutical sciences.
References
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6-Methoxy-3-pyridinecarboxaldehyde. Pipzine Chemicals. Available at: [Link]
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6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576. PubChem. Available at: [Link]
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6-Methoxy-2-pyridinecarboxaldehyde, 97%. Sigma-Aldrich (SLS). Available at: [Link]
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An In-depth Technical Guide to the Structural Elucidation and Characterization of 6-(Methoxymethyl)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methoxymethyl)picolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring with a reactive aldehyde at the 2-position and a methoxymethyl group at the 6-position, presents a versatile scaffold for the synthesis of novel bioactive compounds.[3] The pyridine core is a common motif in many ATP-competitive kinase inhibitors, and the substituents offer opportunities for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the structural elucidation and characterization of this important building block.
Synthesis and Purification
The synthesis of 6-(Methoxymethyl)picolinaldehyde can be achieved through the oxidation of the corresponding alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. A common and efficient method involves the use of manganese dioxide (MnO₂) in a suitable organic solvent like dichloromethane (DCM) or chloroform.
Synthetic Workflow
Caption: Synthetic pathway for 6-(Methoxymethyl)picolinaldehyde.
Experimental Protocol: Synthesis
-
To a stirred solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude 6-(Methoxymethyl)picolinaldehyde can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a silica gel column pre-equilibrated with the chosen eluent system.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 6-(Methoxymethyl)picolinaldehyde as a solid.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized 6-(Methoxymethyl)picolinaldehyde.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number and chemical environment of the protons in the molecule. The expected ¹H NMR spectrum of 6-(Methoxymethyl)picolinaldehyde in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~7.8-8.0 | m | 2H | Pyridine ring protons |
| ~7.4-7.6 | m | 1H | Pyridine ring proton |
| ~4.6 | s | 2H | Methylene protons (-CH₂-) |
| ~3.4 | s | 3H | Methyl protons (-OCH₃) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the purity of the sample. The data presented is based on typical values for similar picolinaldehyde derivatives.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected ¹³C NMR spectrum of 6-(Methoxymethyl)picolinaldehyde would show the following key signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Aldehyde carbon (C=O) |
| ~160 | Pyridine ring carbon (C-6) |
| ~152 | Pyridine ring carbon (C-2) |
| ~137 | Pyridine ring carbon |
| ~125 | Pyridine ring carbon |
| ~120 | Pyridine ring carbon |
| ~74 | Methylene carbon (-CH₂-) |
| ~59 | Methoxyl carbon (-OCH₃) |
Note: This is a predicted spectrum based on the analysis of related structures. Experimental verification is necessary for precise assignments.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of 6-(Methoxymethyl)picolinaldehyde would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet)[7] |
| ~1700-1720 | Strong | Aldehyde C=O stretch[8] |
| ~1580-1600 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1100-1150 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6-(Methoxymethyl)picolinaldehyde (C₈H₉NO₂), the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 151.16.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery
Substituted picolinaldehydes, including 6-(Methoxymethyl)picolinaldehyde, are valuable intermediates in the synthesis of various pharmaceutical agents.[10] Their utility stems from the versatility of the aldehyde group, which can be readily transformed into a wide range of other functional groups, allowing for the construction of diverse molecular libraries for screening against various biological targets.[1][3] The pyridine scaffold itself is a key component of many approved drugs.
Conclusion
The structural elucidation and characterization of 6-(Methoxymethyl)picolinaldehyde are crucial steps in its application as a building block in organic synthesis and drug discovery. A combination of spectroscopic methods, including NMR, IR, and mass spectrometry, provides a comprehensive and unambiguous confirmation of its chemical structure and purity. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important heterocyclic compound.
References
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- (n.d.). Table of Characteristic IR Absorptions.
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- NIST. (n.d.). 2-Pyridinecarboxaldehyde.
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The Strategic Synthesis and Application of Substituted Picolinaldehydes in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Picolinaldehydes, or pyridine-2-carboxaldehydes, and their substituted derivatives represent a critical class of heterocyclic compounds that serve as versatile precursors and key structural motifs in medicinal chemistry and drug discovery.[1][2] Their unique electronic properties and ability to participate in a wide array of chemical transformations make them indispensable building blocks for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the core synthetic strategies for accessing substituted picolinaldehydes, delves into the mechanistic rationale behind these methods, and explores their significant applications in the development of novel therapeutic agents. Detailed experimental protocols and visual workflows are presented to offer actionable insights for researchers in the field.
Introduction: The Enduring Significance of the Picolinaldehyde Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to enhance aqueous solubility, act as a bioisostere for benzene and other rings, and engage in crucial hydrogen bonding interactions with biological targets.[2] Among the various functionalized pyridines, picolinaldehydes stand out due to the reactivity of the aldehyde group, which serves as a gateway for constructing diverse molecular architectures.[1]
The aldehyde functional group can readily undergo nucleophilic attack, most notably by amines to form Schiff bases, which are important bidentate ligands in coordination chemistry.[1] This reactivity is harnessed in drug design to create molecules that can interact with biological systems in highly specific ways. For instance, 2-formylpyridine is a key precursor in the production of the drug pralidoxime.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Consequently, the development of efficient and versatile methods for the synthesis of substituted picolinaldehydes is a paramount objective in contemporary organic and medicinal chemistry.[3][4]
Foundational Synthetic Strategies for Picolinaldehyde Derivatives
The synthesis of substituted picolinaldehydes can be broadly categorized into two primary approaches: the oxidation of corresponding methyl or hydroxymethylpyridines and the functional group transformation of other pyridine derivatives. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule.
Oxidation of 2-Methyl and 2-Hydroxymethylpyridines: A Direct Approach
The most common and direct route to picolinaldehydes involves the oxidation of the corresponding 2-methylpyridines (picolines) or 2-pyridinemethanols.[1] This approach is conceptually straightforward but requires careful selection of the oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid.[5][6]
Diagram 1: General Oxidation Pathways to Picolinaldehydes
Caption: Oxidation routes to substituted picolinaldehydes.
A variety of oxidizing agents have been employed for this transformation, each with its own set of advantages and limitations.
-
Chromium-Based Reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for the oxidation of primary alcohols to aldehydes.[7][8] They are generally effective but generate stoichiometric amounts of chromium waste, which poses environmental concerns.[5]
-
Swern and Related Oxidations: The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and highly efficient method for converting primary alcohols to aldehydes.[7] A key advantage is the avoidance of heavy metals.
-
Selenium Dioxide (SeO₂): This reagent is particularly useful for the direct oxidation of the methyl group of 2-picoline to the corresponding aldehyde.[9] However, selenium compounds are toxic and require careful handling.
-
Catalytic Aerobic Oxidation: Modern, greener approaches focus on the use of catalytic amounts of transition metals (e.g., copper, ruthenium) or metal-free systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a terminal oxidant, often air or oxygen.[10] These methods are more environmentally benign and atom-economical.
Table 1: Comparison of Common Oxidation Methods for Picolinaldehyde Synthesis
| Oxidation Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| PCC/PDC Oxidation | 2-Hydroxymethylpyridine | Pyridinium chlorochromate or dichromate | High yields, well-established | Toxic chromium waste, acidic conditions |
| Swern Oxidation | 2-Hydroxymethylpyridine | DMSO, oxalyl chloride, triethylamine | Mild conditions, high yields, metal-free | Foul-smelling byproducts, requires low temperatures |
| Selenium Dioxide Oxidation | 2-Methylpyridine | SeO₂ | Direct oxidation of methyl group | Toxic and volatile selenium compounds |
| TEMPO-Catalyzed Oxidation | 2-Hydroxymethylpyridine | TEMPO, NaOCl | Catalytic, mild conditions, environmentally friendly | Can be substrate-dependent |
| Photocatalysis | 2-Hydroxymethylpyridine | TiO₂, Cu²⁺, light | Green, uses light as energy source, aqueous conditions | May have lower selectivity for some substrates |
A recent development in this area is the use of sacrificial TiO₂ photocatalysis in the presence of cupric ions to convert pyridinemethanol isomers to their corresponding aldehydes and carboxylic acids in aqueous solution under artificial sunlight.[11] This method offers a green and innovative approach to producing these valuable compounds.[11]
Functional Group Interconversion: A Versatile Alternative
The reduction of picolinonitriles (2-cyanopyridines) or derivatives of picolinic acid (pyridine-2-carboxylic acid) can provide access to picolinaldehydes.
-
Reduction of Nitriles: Picolinonitriles can be reduced to the corresponding imine, which is then hydrolyzed to the aldehyde. A common method involves the use of a Grignard reagent to form an intermediate imine, which is then hydrolyzed with aqueous acid to yield a ketone.[12][13][14][15] While this is a powerful tool, careful control of the reaction conditions is necessary to prevent double addition of the Grignard reagent.[14] Alternatively, catalytic hydrogenation can be employed.[16]
-
Reduction of Carboxylic Acid Derivatives: Picolinic acids or their esters can be reduced to the aldehyde. This often requires conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminium hydride (DIBAL-H).
Diagram 2: Synthesis of Picolinaldehydes via Grignard Reaction with Picolinonitrile
Caption: Grignard reaction with a nitrile followed by hydrolysis to yield a ketone.
Recent research has focused on developing more sustainable and efficient methods for synthesizing substituted picolinaldehydes. For example, a metal-free, visible-light-enabled biomimetic aza-6π electrocyclization has been developed for the efficient assembly of diverse pyridines, which can then undergo a tandem Minisci-type reaction to construct polysubstituted picolinaldehydes.[17] This method offers high efficacy and good functional group tolerance under oxidant-free conditions.[17]
Challenges and Key Considerations in Synthesis
The synthesis of substituted picolinaldehydes is not without its challenges. The inherent reactivity of the aldehyde group can lead to side reactions, such as self-condensation or oxidation.[18] The electronic nature of the pyridine ring, which is electron-deficient, can influence the reactivity of both the ring and its substituents. Careful consideration of protecting group strategies is often necessary to mask reactive functionalities during multi-step syntheses. Furthermore, the purification of picolinaldehydes can be complicated by their tendency to be colorless, oily liquids that may darken over time due to impurities.[1]
Applications in Drug Discovery and Development
Substituted picolinaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active compounds. Their derivatives have shown promise in various therapeutic areas.
-
Antiviral and Antineoplastic Agents: Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[9] Several of these compounds have demonstrated significant antineoplastic activity against L1210 leukemia in mice.[9]
-
Antimalarial and Antifungal Activity: Baylis-Hillman adducts derived from substituted 2-chloronicotinaldehydes have exhibited antimalarial activity.[19] Additionally, certain 5-aryl-cyclopenta[c]pyridine derivatives, synthesized from picolinaldehyde precursors, have shown broad-spectrum fungicidal activities.[20]
-
Targeted Protein Degradation: 2-Pyridinecarboxaldehyde (2-PCA) has recently been identified as a recruitment ligand for the E3 ligase FBXO22, opening new avenues for the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[21]
Table 2: Examples of Biologically Active Compounds Derived from Picolinaldehydes
| Compound Class | Therapeutic Area | Mechanism of Action (if known) | Reference |
| Pyridine-2-carboxaldehyde thiosemicarbazones | Antineoplastic, Antiviral | Inhibition of ribonucleotide reductase | [9] |
| Baylis-Hillman adducts of 2-chloronicotinaldehydes | Antimalarial | Not specified | [19] |
| 5-Aryl-cyclopenta[c]pyridine derivatives | Antiviral, Fungicidal, Insecticidal | Binding to viral receptor proteins | [20] |
| 2-PCA-based PROTACs | Targeted Protein Degradation | Recruitment of FBXO22 E3 ligase | [21] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic methodologies, detailed protocols for two key transformations are provided below.
Protocol 1: Swern Oxidation of a Substituted 2-Hydroxymethylpyridine
Objective: To synthesize a substituted picolinaldehyde from the corresponding 2-hydroxymethylpyridine using a mild, metal-free oxidation.
Materials:
-
Substituted 2-hydroxymethylpyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous DCM to the flask, followed by anhydrous DMSO. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled solution, ensuring the temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of the substituted 2-hydroxymethylpyridine in a minimal amount of anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine to the flask, which will result in the formation of a white precipitate. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude picolinaldehyde.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Substituted Picolinyl Ketone via Grignard Reaction with a Picolinonitrile
Objective: To synthesize a substituted picolinyl ketone via the addition of a Grignard reagent to a substituted picolinonitrile.
Materials:
-
Substituted picolinonitrile
-
Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the substituted picolinonitrile in anhydrous diethyl ether or THF and place it in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise from the dropping funnel to the solution of the nitrile.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography or distillation.
Conclusion and Future Outlook
Substituted picolinaldehydes are undeniably cornerstone molecules in the landscape of modern drug discovery. The synthetic methodologies for their preparation have evolved from classical oxidation reactions to more sophisticated and environmentally conscious catalytic and photochemical approaches. The ongoing development of novel synthetic routes that offer greater efficiency, broader substrate scope, and improved sustainability will continue to be a major focus of research. As our understanding of disease biology deepens, the demand for structurally diverse and functionally optimized picolinaldehyde derivatives will undoubtedly grow, further cementing their role as indispensable tools for the medicinal chemist. The recent discovery of 2-PCA as an E3 ligase recruiter is a testament to the untapped potential of this versatile scaffold and heralds a new era of innovation in the design of novel therapeutics.
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Spectroscopic Characterization of 6-(Methoxymethyl)picolinaldehyde: A Technical Guide for Advanced Research
Introduction
6-(Methoxymethyl)picolinaldehyde, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a reactive aldehyde group, a coordinating pyridine nitrogen, and a methoxymethyl substituent, make it a versatile building block for the synthesis of complex molecular architectures, including novel ligands for coordination chemistry and precursors for pharmacologically active agents.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in synthetic workflows.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 6-(Methoxymethyl)picolinaldehyde dictates its characteristic spectroscopic signatures. The pyridine ring creates a distinct aromatic system, while the aldehyde, methoxy, and methylene groups each possess unique and identifiable spectroscopic properties.
Diagram 1: Molecular Structure of 6-(Methoxymethyl)picolinaldehyde
Caption: Structure of 6-(Methoxymethyl)picolinaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 6-(Methoxymethyl)picolinaldehyde are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show five distinct signals, three in the aromatic region and two in the aliphatic region. The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.1 | Singlet (s) | 1H | CHO | Aldehyde protons typically resonate at highly deshielded values (>9.5 ppm). |
| ~8.0-8.2 | Triplet (t) | 1H | H4 | The central proton of the three contiguous aromatic protons, coupled to H3 and H5. |
| ~7.8-8.0 | Doublet (d) | 1H | H3 or H5 | One of the outer aromatic protons, coupled to H4. |
| ~7.6-7.8 | Doublet (d) | 1H | H5 or H3 | The other outer aromatic proton, coupled to H4. |
| ~4.6 | Singlet (s) | 2H | CH₂ | Methylene protons adjacent to an oxygen and an aromatic ring. |
| ~3.4 | Singlet (s) | 3H | OCH₃ | Methyl protons of the methoxy group. |
Note: The exact chemical shifts and coupling constants for the aromatic protons (H3, H4, H5) will depend on the solvent and may require 2D NMR techniques for unambiguous assignment.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~193 | C=O | Aldehyde carbonyl carbons are highly deshielded. |
| ~160 | C6 | Aromatic carbon bearing the electron-donating methoxymethyl group. |
| ~152 | C2 | Aromatic carbon attached to the electron-withdrawing aldehyde group. |
| ~137 | C4 | Aromatic CH carbon. |
| ~126 | C3 or C5 | Aromatic CH carbon. |
| ~121 | C5 or C3 | Aromatic CH carbon. |
| ~74 | CH₂ | Methylene carbon adjacent to an oxygen atom. |
| ~59 | OCH₃ | Methoxy group carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule.[3] The IR spectrum of 6-(Methoxymethyl)picolinaldehyde is expected to be characterized by several key absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2900-3000 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1700-1720 | C=O stretch | Aldehyde |
| ~1580-1600 | C=C and C=N stretch | Pyridine ring |
| ~1100-1150 | C-O stretch | Ether |
The presence of a strong absorption band around 1700-1720 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde.[4] The characteristic Fermi doublet for the aldehyde C-H stretch is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 6-(Methoxymethyl)picolinaldehyde (C₈H₉NO₂), the molecular weight is 151.16 g/mol .
Expected Data:
-
Molecular Ion (M⁺): m/z = 151
-
Major Fragments:
-
m/z = 122 ([M-CHO]⁺): Loss of the formyl radical.
-
m/z = 120 ([M-OCH₃]⁺): Loss of the methoxy radical.
-
m/z = 106 ([M-CH₂OCH₃]⁺): Loss of the methoxymethyl radical.
-
m/z = 78 (Pyridine cation radical): Fragmentation of the side chains.
-
Diagram 2: Predicted Mass Spectrometry Fragmentation of 6-(Methoxymethyl)picolinaldehyde
Caption: A simplified representation of potential fragmentation pathways.
Experimental Protocols: A General Workflow
For researchers aiming to acquire experimental data for 6-(Methoxymethyl)picolinaldehyde, the following general protocols are recommended.
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Acquire ¹H, ¹³C, and, if required, 2D NMR spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5]
IR Spectroscopy (ATR-FTIR)
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC-MS).
-
Acquire the mass spectrum using standard electron ionization (70 eV) conditions.
Diagram 3: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow from synthesis to structural confirmation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-(Methoxymethyl)picolinaldehyde. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS are grounded in the established principles of chemical spectroscopy and informed by the analysis of closely related structural analogs. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and validate their own experimental findings, thereby accelerating research and development in their respective fields. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of their scientific work.
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The Strategic Utility of 6-(Methoxymethyl)picolinaldehyde as a Versatile Heterocyclic Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, catalysis, and materials science. Among the vast array of functionalized pyridines, 6-(Methoxymethyl)picolinaldehyde stands out as a particularly strategic building block. Its unique trifunctional nature—comprising a pyridine nitrogen for coordination, a reactive aldehyde for diverse chemical transformations, and a methoxymethyl substituent for modulating steric and electronic properties—offers a powerful platform for the rational design of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of 6-(Methoxymethyl)picolinaldehyde, underscoring its role as a cornerstone in the development of novel ligands, catalysts, and therapeutic agents.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery and catalysis. Its presence in numerous FDA-approved drugs highlights its ability to engage in critical interactions with biological targets.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Picolinaldehydes, or pyridine-2-carboxaldehydes, are a particularly useful class of substituted pyridines due to the synthetic versatility of the aldehyde group.[2] This functional group serves as a gateway to a multitude of chemical transformations, including the formation of Schiff bases, reductive aminations, and carbon-carbon bond-forming reactions.[2] 6-(Methoxymethyl)picolinaldehyde further refines this utility by introducing a methoxymethyl group at the 6-position, which can influence the molecule's conformational preferences and electronic landscape.
Synthesis of 6-(Methoxymethyl)picolinaldehyde: A Strategic Approach
The most common and efficient route to 6-(Methoxymethyl)picolinaldehyde involves the selective oxidation of the corresponding alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. This precursor can be synthesized from commercially available starting materials.
Diagram 1: Synthetic Pathway to 6-(Methoxymethyl)picolinaldehyde
Caption: Synthetic route to 6-(Methoxymethyl)picolinaldehyde.
Experimental Protocol: Synthesis of 6-(Methoxymethyl)picolinaldehyde
Step 1: Synthesis of (6-(Methoxymethyl)pyridin-2-yl)methanol
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine.
-
Add a solution of 2-chloro-6-(methoxymethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating.
-
After the initial exothermic reaction subsides, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.
-
Formaldehyde Quench: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of paraformaldehyde (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (6-(methoxymethyl)pyridin-2-yl)methanol as a colorless oil.
Step 2: Oxidation to 6-(Methoxymethyl)picolinaldehyde
-
Reaction Setup: To a round-bottom flask, add a solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂) (5.0 eq) portion-wise with vigorous stirring. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-(Methoxymethyl)picolinaldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-(Methoxymethyl)picolinaldehyde as a pale yellow oil.
Table 1: Physicochemical Properties of 6-(Methoxymethyl)picolinaldehyde
| Property | Value |
| CAS Number | 890904-66-2 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Pale yellow oil |
Key Reactions and Synthetic Utility
The aldehyde functionality of 6-(Methoxymethyl)picolinaldehyde is the primary driver of its synthetic versatility, enabling a wide range of transformations.
Schiff Base Formation: A Gateway to Novel Ligands
The condensation of 6-(Methoxymethyl)picolinaldehyde with primary amines readily forms Schiff bases (imines). This reaction is often carried out in a suitable solvent like ethanol or methanol, sometimes with catalytic acid.[3] The resulting Schiff base ligands are excellent chelators for a variety of metal ions, with the pyridine nitrogen and the imine nitrogen acting as coordination sites.[4][5]
Diagram 2: Schiff Base Formation and Metal Complexation
Caption: Formation of Schiff base ligands and their metal complexes.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reaction Setup: Dissolve 6-(Methoxymethyl)picolinaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of the desired primary amine (1.0 eq) in ethanol to the aldehyde solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reductive Amination: Access to Secondary Amines
Reductive amination provides a direct route to secondary amines from 6-(Methoxymethyl)picolinaldehyde. This one-pot reaction involves the in-situ formation of a Schiff base followed by its reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[1]
Wittig and Horner-Wadsworth-Emmons Reactions: Carbon Chain Extension
These classic olefination reactions allow for the conversion of the aldehyde group into a carbon-carbon double bond, providing a means to extend the carbon framework and introduce further functionality.
Applications in Medicinal Chemistry
The structural motifs accessible from 6-(Methoxymethyl)picolinaldehyde are prevalent in a wide range of biologically active compounds. The ability to readily synthesize diverse libraries of derivatives makes this building block particularly valuable in lead optimization campaigns.
Kinase Inhibitors
The pyridine core is a well-established scaffold for the design of kinase inhibitors. The aldehyde functionality of 6-(Methoxymethyl)picolinaldehyde can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of kinases. For instance, condensation with aminoguanidine can lead to the formation of aminopyrimidine structures, which are common in many kinase inhibitor drugs.[5]
Anticancer Agents
Thiosemicarbazones derived from pyridine-2-carboxaldehydes have demonstrated significant antitumor activity.[6] The mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. The 6-methoxymethyl substituent can be used to modulate the lipophilicity and steric bulk of these compounds, potentially leading to improved efficacy and selectivity.
Applications in Coordination Chemistry and Catalysis
The Schiff base ligands derived from 6-(Methoxymethyl)picolinaldehyde are highly effective in stabilizing a variety of transition metal ions. The resulting metal complexes have shown promise in various catalytic applications.[7]
Oxidation Catalysis
Manganese, cobalt, and copper complexes of pyridine-imine ligands have been investigated as catalysts for a range of oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols. The electronic properties of the ligand, which can be tuned by the substituents on the pyridine ring, play a crucial role in determining the catalytic activity and selectivity.
Asymmetric Catalysis
By employing chiral primary amines in the Schiff base condensation, chiral ligands can be synthesized. The corresponding metal complexes can then be utilized as catalysts in asymmetric transformations, such as asymmetric reductions and carbon-carbon bond-forming reactions.
Conclusion
6-(Methoxymethyl)picolinaldehyde is a highly valuable and versatile heterocyclic building block with broad applications in medicinal chemistry and catalysis. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures with tunable steric and electronic properties. The straightforward synthesis of this compound, coupled with the diverse reactivity of its aldehyde group, ensures its continued importance in the discovery and development of novel functional molecules. As the demand for more sophisticated and targeted therapeutic agents and catalysts grows, the strategic use of well-designed building blocks like 6-(Methoxymethyl)picolinaldehyde will undoubtedly play a pivotal role in advancing these fields.
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An In-depth Technical Guide to the Stability and Solubility of 6-(Methoxymethyl)picolinaldehyde
This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the stability and solubility of 6-(Methoxymethyl)picolinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reliable data generation.
Introduction to 6-(Methoxymethyl)picolinaldehyde
6-(Methoxymethyl)picolinaldehyde, with the chemical structure C₇H₇NO₂, is a derivative of 2-pyridinecarboxaldehyde.[1] Its structure, featuring a pyridine ring, an aldehyde functional group, and a methoxymethyl substituent, suggests its potential as a versatile synthetic intermediate. The aldehyde group is a key reactive site, making the molecule a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.[2][3] However, the very reactivity of the aldehyde group also raises questions about the compound's chemical stability. A thorough understanding of its stability and solubility is paramount for its effective use in drug discovery and development, as these properties critically influence bioavailability, formulation, and storage.[4][5][6][7]
Part 1: Chemical Stability Assessment
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in-vivo behavior. Forced degradation studies are an essential component of this assessment, providing insights into the potential degradation pathways and the intrinsic stability of the molecule.[8][9][10][11] These studies deliberately subject the compound to stress conditions that are more severe than accelerated stability testing.[10]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies for 6-(Methoxymethyl)picolinaldehyde are designed to identify likely degradation products and establish the stability-indicating nature of the analytical methods used.[8][12]
Core Principle: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols:
-
Acid and Base Hydrolysis:
-
Prepare a 1 mg/mL solution of 6-(Methoxymethyl)picolinaldehyde in acetonitrile.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. For base hydrolysis, use 0.1 M NaOH.
-
Incubate the solutions at 60°C and take samples at 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.
-
Analyze by HPLC. The aldehyde group is susceptible to hydration and other acid/base-catalyzed reactions.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Sample at 2, 4, 8, and 24 hours and analyze by HPLC. Aldehydes are prone to oxidation to the corresponding carboxylic acid.
-
-
Thermal Degradation:
-
Place a known amount of solid 6-(Methoxymethyl)picolinaldehyde in a controlled temperature oven at 80°C.
-
Sample at 1, 3, and 7 days.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution and solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[13]
Illustrative HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution is often necessary to resolve the parent peak from various degradation products with different polarities. |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B | A gradient allows for the elution of both polar and non-polar compounds in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Interpretation: The chromatograms from the stressed samples are compared to the control. The appearance of new peaks indicates degradation. The mass balance should be calculated to ensure that all degradation products are accounted for. LC-MS can be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathways.[14]
Part 2: Solubility Assessment
Solubility is a fundamental physicochemical property that dictates a compound's absorption and bioavailability.[4][15] Poor aqueous solubility is a major hurdle in drug development.[5][7] Both kinetic and thermodynamic solubility are important parameters to measure.[6][15]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6][15] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Protocol for Shake-Flask Solubility:
-
Add an excess amount of solid 6-(Methoxymethyl)picolinaldehyde to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter the samples to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Workflow for Thermodynamic Solubility:
Caption: Thermodynamic Solubility Determination Workflow.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO).[5][15] This is often a high-throughput screening method used in early drug discovery.[5]
Protocol for Kinetic Solubility:
-
Prepare a high-concentration stock solution of 6-(Methoxymethyl)picolinaldehyde in DMSO (e.g., 10 mM).
-
Add small aliquots of the DMSO stock solution to a series of aqueous buffers in a 96-well plate.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is observed is the kinetic solubility.
Illustrative Solubility Data:
| Solubility Type | pH | Exemplary Solubility (µg/mL) |
| Thermodynamic | 2.0 | 550 |
| 7.4 | 480 | |
| 9.0 | 450 | |
| Kinetic | 7.4 | 150 |
Interpretation of Solubility Data: The pyridine nitrogen in 6-(Methoxymethyl)picolinaldehyde is basic and will be protonated at low pH, which would be expected to increase aqueous solubility. The kinetic solubility is often higher than the thermodynamic solubility because the compound can exist in a supersaturated state for a period of time.[6]
Summary and Conclusions
A comprehensive evaluation of the stability and solubility of 6-(Methoxymethyl)picolinaldehyde is essential for its progression as a viable synthetic intermediate or drug candidate. The methodologies outlined in this guide provide a robust framework for these assessments. Forced degradation studies will reveal the compound's intrinsic stability and potential degradation pathways, with the aldehyde functionality being a likely site for oxidation and the pyridine ring influencing its pH-dependent stability. Solubility testing will define the dissolution behavior of the compound, which is critical for formulation development and predicting in-vivo absorption. The data generated from these studies will provide the foundational knowledge required for informed decision-making in the drug development process.
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The Versatile Aldehyde of the Pyridine Ring: A Guide to the Reactivity and Synthetic Potential of Picolinaldehyde Derivatives
An In-Depth Technical Guide for Researchers
Abstract
Picolinaldehyde, existing as three structural isomers (pyridine-2-, 3-, and 4-carboxaldehyde), represents a critical class of heterocyclic aldehydes. The strategic placement of the electron-withdrawing pyridine ring imparts a unique electronic character to the aldehyde moiety, profoundly influencing its reactivity and rendering it a versatile building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in picolinaldehyde derivatives. We will dissect the underlying electronic and steric factors governing its behavior and survey its participation in a wide array of canonical organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these valuable compounds.
The Electronic Landscape of Picolinaldehyde
The reactivity of the aldehyde group in picolinaldehyde is intrinsically linked to the electronic properties of the pyridine ring. The nitrogen atom in the heterocycle exerts a significant electron-withdrawing effect through both induction and the mesomeric effect (resonance). This effect is most pronounced when the aldehyde is at the 2- or 4-position, leading to a more electrophilic carbonyl carbon compared to its benzaldehyde counterpart.
This increased electrophilicity makes the aldehyde group in picolinaldehyde particularly susceptible to nucleophilic attack, a cornerstone of its chemical behavior. The relative reactivity of the isomers generally follows the order: 4-pyridinecarboxaldehyde > 2-pyridinecarboxaldehyde > 3-pyridinecarboxaldehyde, correlating with the extent of electronic activation by the nitrogen atom. Furthermore, the pyridine nitrogen can act as an internal base or a coordinating site for metal catalysts, further modulating the reactivity of the aldehyde group.
Key Transformations of the Picolinaldehyde Group
The enhanced electrophilicity of the picolinaldehyde carbonyl group allows it to participate in a rich variety of chemical reactions. The following sections detail the most synthetically useful transformations.
Nucleophilic Addition and Condensation Reactions
The susceptibility of the carbonyl carbon to nucleophilic attack is the foundation for many of picolinaldehyde's characteristic reactions.[1]
Picolinaldehydes readily react with primary amines in a condensation reaction to form Schiff bases, or imines.[1][2] This reaction is typically reversible and may be catalyzed by a weak acid or base.[3] The resulting iminopyridine moieties are exceptionally robust and serve as highly effective bidentate ligands in coordination chemistry, forming stable complexes with a variety of transition metals.[1][3] These complexes have found applications in catalysis and as antibacterial and antifungal agents.[3]
Diagram 1: General Mechanism of Schiff Base Formation
Caption: Mechanism of Schiff base formation from picolinaldehyde.
Picolinaldehydes can undergo aldol-type reactions, serving as the electrophilic partner. In a crossed aldol condensation, an enolizable ketone or aldehyde reacts with a non-enolizable aldehyde like picolinaldehyde (which lacks α-hydrogens) to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated product.[4][5] This reaction, when conducted with an aromatic ketone, is known as a Claisen-Schmidt condensation.[5] The use of a non-enolizable aldehyde like picolinaldehyde is advantageous as it prevents self-condensation and leads to a more controlled product distribution.[5]
This reaction involves the condensation of picolinaldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) in the presence of a weak base catalyst like piperidine.[6] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[6] A notable variant is the Doebner modification, where pyridine is used as the solvent and one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation.[6][7]
Diagram 2: Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for Knoevenagel condensation.
The Wittig reaction provides a powerful method for converting the carbonyl group of picolinaldehyde into a carbon-carbon double bond (alkene).[8][9] The reaction involves a phosphonium ylide, also known as a Wittig reagent.[8] The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the substituents on the ylide. Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[9]
Diagram 3: The Wittig Reaction Mechanism
Caption: The mechanism of the Wittig olefination reaction.
Oxidation and Reduction
The aldehyde group of picolinaldehyde can be readily oxidized to the corresponding carboxylic acid (picolinic, nicotinic, or isonicotinic acid). A variety of oxidizing agents can be employed for this transformation. For instance, quinolinium dichromate in sulfuric acid has been shown to effectively oxidize pyridine-2-aldehyde and pyridine-3-aldehyde to their respective carboxylic acids.[10] Other common reagents include pyridinium chlorochromate (PCC) and potassium permanganate. The Pinnick oxidation, using sodium chlorite, is another mild and efficient method.[11]
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are generally high-yielding and provide access to the corresponding pyridylmethanols, which are also valuable synthetic intermediates.
Tabulated Data for Picolinaldehyde
For practical laboratory application, key physical and spectroscopic data for the parent picolinaldehyde (pyridine-2-carboxaldehyde) are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₅NO | [1][12] |
| Molar Mass | 107.11 g/mol | [1][13] |
| Appearance | Colorless to brown oily liquid | [1] |
| Density | 1.126 g/mL | [1] |
| Boiling Point | 181 °C | [1] |
| Characteristic IR Absorptions | ||
| C=O stretch | ~1700-1720 cm⁻¹ | General Aldehyde Region |
| C-H stretch (aldehyde) | ~2720, 2820 cm⁻¹ | General Aldehyde Region |
| ¹H NMR (CDCl₃) | ||
| Aldehyde proton (CHO) | ~10.0 ppm | General Aldehyde Region |
| Aromatic protons | ~7.5-8.7 ppm | Pyridine Ring Protons |
Detailed Experimental Protocols
To ensure reproducibility and success in the laboratory, the following sections provide detailed, step-by-step protocols for key reactions involving picolinaldehyde.
Protocol: Synthesis of a Schiff Base
This protocol describes the synthesis of N-benzylidene-2-aminopyridine from pyridine-2-carboxaldehyde and aniline.
Materials:
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve pyridine-2-carboxaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add aniline (1.0 eq) dropwise with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the product using NMR, IR, and mass spectrometry.
Protocol: Knoevenagel Condensation
This protocol details the reaction of pyridine-4-carboxaldehyde with malononitrile.
Materials:
-
Pyridine-4-carboxaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol or Toluene (as solvent)
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.
-
Characterize the final product by its melting point and spectroscopic methods.
Conclusion
The aldehyde group in picolinaldehyde derivatives exhibits a rich and versatile reactivity profile, largely governed by the electronic influence of the pyridine ring. Its enhanced electrophilicity facilitates a broad range of transformations, including nucleophilic additions, various condensation reactions, oxidations, and reductions. The resulting products, such as Schiff bases, substituted alkenes, carboxylic acids, and alcohols, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the synthetic potential of picolinaldehyde and its derivatives in their scientific endeavors.
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The Alchemical Influence of Substituents: A Technical Guide to Electron-Donating and -Withdrawing Effects in Substituted Pyridine Aldehydes
Preamble: The Pyridine Aldehyde Core - A Privileged Scaffold in Modern Chemistry
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic landscape, characterized by an electron-deficient nature arising from the electronegative nitrogen atom, sets it apart from its carbocyclic cousin, benzene.[2] When a formyl group (an aldehyde) is appended to this ring, a fascinating interplay of electronic effects is established, creating a molecule with tunable reactivity and spectroscopic properties. This guide provides an in-depth exploration of how electron-donating and electron-withdrawing substituents on the pyridine ring modulate the chemical and physical properties of pyridine aldehydes. This understanding is paramount for researchers, scientists, and drug development professionals who seek to rationally design molecules with specific functions.[1][2]
This document eschews a rigid, templated format in favor of a narrative that logically unfolds the principles governing these electronic effects, from fundamental theory to practical application. We will delve into the synthesis, characterization, and reactivity of these compounds, grounding our discussion in established mechanistic principles and providing detailed, field-proven experimental protocols.
The Electronic Tug-of-War: A Primer on Substituent Effects
The reactivity of the aldehyde group—its susceptibility to nucleophilic attack and its spectroscopic signatures—is dictated by the electron density at the carbonyl carbon. Substituents on the pyridine ring can either push electron density towards the aldehyde (electron-donating groups, EDGs) or pull it away (electron-withdrawing groups, EWGs).
-
Electron-Donating Groups (EDGs): These groups, such as alkoxy (-OR), amino (-NR2), and alkyl (-R) groups, increase the electron density of the pyridine ring through resonance and/or inductive effects. This increased electron density is relayed to the aldehyde group, making the carbonyl carbon less electrophilic and strengthening the C=O bond.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-X) decrease the electron density of the ring. This effect is transmitted to the aldehyde, rendering the carbonyl carbon more electrophilic and weakening the C=O bond.
This electronic push and pull has profound and predictable consequences on the molecule's properties, which can be quantified and leveraged in molecular design.
Synthesizing the Scaffolds: A Tale of Two Pyridines
To illustrate the impact of these electronic effects, we will focus on two representative molecules: 4-methoxy-pyridine-2-carbaldehyde (an EDG-substituted example) and 4-nitro-pyridine-2-carbaldehyde (an EWG-substituted example). The synthesis of these compounds requires careful selection of reagents and conditions to achieve the desired substitution pattern and functional group transformation.
Experimental Protocol: Synthesis of Substituted Pyridylmethanols
The most common route to pyridine aldehydes is the oxidation of the corresponding pyridylmethanols. These precursors can be synthesized through various methods, with the choice often depending on the desired substitution pattern. For our target molecules, a multi-step synthesis starting from commercially available materials is a reliable approach.[3]
Experimental Protocol: The Swern Oxidation - A Mild and Reliable Transformation
The Swern oxidation is a highly effective method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.[4][5] This makes it particularly well-suited for the synthesis of our target pyridine aldehydes.
Causality of Experimental Choice: The Swern oxidation is performed at very low temperatures (-78 °C) to control the reactivity of the intermediates and prevent side reactions. The use of a non-nucleophilic base, such as triethylamine, is crucial to promote the desired elimination reaction that forms the aldehyde.[4][5][6]
Step-by-Step Methodology: Swern Oxidation of a Substituted Pyridylmethanol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: In a separate flame-dried flask, prepare a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM. Slowly add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 5 minutes.
-
Addition of the Alcohol: Dissolve the substituted pyridylmethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes, ensuring the temperature remains at -78 °C. Stir for 30 minutes.
-
Elimination: Add triethylamine (7.0 equivalents) dropwise to the reaction mixture over 10 minutes. The mixture may become cloudy.
-
Warm-up and Quenching: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the alcohol starting material and the appearance of a new, typically less polar, spot corresponding to the aldehyde indicates a successful reaction. The final product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.
Characterization: Unveiling the Electronic Fingerprints
Spectroscopic techniques provide a powerful means to observe and quantify the electronic effects of substituents on pyridine aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shift of the aldehyde proton is a sensitive probe of the electronic environment of the carbonyl group. EDGs will cause this proton to be more shielded (appear at a lower chemical shift), while EWGs will cause it to be more deshielded (appear at a higher chemical shift).
-
¹³C NMR: The chemical shift of the carbonyl carbon is also highly indicative of the electronic effects. EDGs increase the electron density at the carbonyl carbon, causing it to be more shielded (lower chemical shift). Conversely, EWGs decrease the electron density, leading to a more deshielded signal (higher chemical shift).
Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (C=O) in the IR spectrum is directly related to its bond strength. EDGs increase the electron density in the C=O bond, strengthening it and increasing the stretching frequency. EWGs weaken the C=O bond, resulting in a lower stretching frequency.
Comparative Spectroscopic Data
The following table summarizes the expected trends in spectroscopic data for our representative pyridine aldehydes.
| Compound | Substituent | Effect | Aldehyde ¹H (ppm) | Carbonyl ¹³C (ppm) | C=O Stretch (cm⁻¹) |
| Pyridine-2-carbaldehyde (unsubstituted) | -H | Neutral | ~10.1 | ~193 | ~1705 |
| 4-Methoxy-pyridine-2-carbaldehyde | -OCH₃ | EDG | < 10.1 | < 193 | > 1705 |
| 4-Nitro-pyridine-2-carbaldehyde | -NO₂ | EWG | > 10.1 | > 193 | < 1705 |
Note: The exact values can vary depending on the solvent and other experimental conditions.
Reactivity: The Consequence of Electronic Perturbation
The electronic effects of substituents directly impact the reactivity of the aldehyde group, particularly in nucleophilic addition reactions.
Nucleophilic Addition to the Carbonyl Group
The addition of a nucleophile to the carbonyl carbon is the archetypal reaction of aldehydes.[7][8] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
-
EDG-substituted pyridine aldehydes will react more slowly with nucleophiles due to the decreased positive charge on the carbonyl carbon.
-
EWG-substituted pyridine aldehydes will react more rapidly with nucleophiles due to the increased electrophilicity of the carbonyl carbon.
This principle can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ).[9] A positive slope (ρ value) for the Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.
Oxidation
The aldehyde group can be oxidized to a carboxylic acid. The ease of this oxidation is also influenced by the electronic nature of the substituents. While a detailed kinetic analysis is complex, it is generally observed that electron-donating groups can facilitate oxidation by stabilizing the developing positive charge in the transition state.
Applications in Drug Discovery and Catalysis
The ability to fine-tune the electronic properties of pyridine aldehydes makes them invaluable building blocks in several areas of chemistry.
-
Drug Discovery: The pyridine scaffold is a common feature in many approved drugs.[1][2] By modulating the electronic properties of a pyridine aldehyde, medicinal chemists can optimize the binding of a drug candidate to its biological target, improve its pharmacokinetic properties, and reduce off-target effects.[10]
-
Catalysis: Substituted pyridines are widely used as ligands in transition metal catalysis. The electronic properties of the pyridine ligand can significantly influence the activity and selectivity of the catalyst.[11][12][13] Pyridine aldehydes can serve as precursors to a wide variety of ligands with tailored electronic properties.
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams illustrate the key concepts.
Workflow for Synthesis and Characterization
Caption: Opposing effects of EDGs and EWGs on the electrophilicity of the aldehyde carbonyl group.
Conclusion: A Framework for Rational Design
The electronic effects of substituents in pyridine aldehydes are a powerful tool for the modern chemist. By understanding the principles of electron donation and withdrawal, researchers can rationally design and synthesize molecules with predictable spectroscopic properties and reactivity. This guide has provided a foundational understanding of these concepts, supported by detailed experimental protocols and a clear articulation of the causality behind experimental choices. The ability to harness these electronic effects is not merely an academic exercise; it is a critical skill for the development of new medicines, catalysts, and materials that will shape our future.
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A Comprehensive Technical Review of 6-(Methoxymethyl)picolinaldehyde and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of pyridine stand as a cornerstone in medicinal chemistry, with their versatile structure lending itself to a vast array of therapeutic applications.[1] Among these, 6-(Methoxymethyl)picolinaldehyde and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, chemical properties, and known biological activities of this scaffold, offering a valuable resource for researchers in the field of drug discovery and development. By exploring the structure-activity relationships and potential mechanisms of action, this document aims to facilitate the rational design of new and more effective therapeutic agents based on the 6-(methoxymethyl)picolinaldehyde core.
Introduction: The Significance of Picolinaldehyde Scaffolds in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Picolinaldehyde, or pyridine-2-carboxaldehyde, is a derivative of pyridine that has garnered considerable attention in medicinal chemistry due to its reactive aldehyde group, which serves as a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and other heterocyclic systems.[2] These derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
The substitution pattern on the pyridine ring plays a crucial role in modulating the pharmacological profile of picolinaldehyde derivatives. The 6-position, in particular, offers a strategic site for modification to influence factors such as potency, selectivity, and pharmacokinetic properties. The introduction of a methoxymethyl group at this position, as in 6-(methoxymethyl)picolinaldehyde, can significantly impact the molecule's conformational flexibility, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
This guide will delve into the specifics of 6-(methoxymethyl)picolinaldehyde and its analogs, providing a comprehensive overview of their chemical synthesis and biological potential.
Synthesis of 6-(Methoxymethyl)picolinaldehyde and its Analogs
The synthesis of 6-(methoxymethyl)picolinaldehyde typically involves a multi-step process, starting from readily available pyridine derivatives. A general and plausible synthetic strategy involves the initial preparation of a suitable 6-substituted pyridine precursor, followed by the introduction and subsequent oxidation of a hydroxymethyl group at the 2-position.
General Synthetic Approach
A common and efficient pathway to picolinaldehyde derivatives involves the oxidation of the corresponding 2-methyl or 2-hydroxymethylpyridine.[2] For 6-(methoxymethyl)picolinaldehyde, a logical synthetic route would commence with a precursor such as 2-methyl-6-(methoxymethyl)pyridine or (6-(methoxymethyl)pyridin-2-yl)methanol.
A plausible synthetic workflow is depicted below:
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Methodological & Application
Application Note: A Practical, Multi-Step Synthesis of 6-(Methoxymethyl)picolinaldehyde from 2,6-Lutidine
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry and medicinal chemistry.
Abstract: 6-(Methoxymethyl)picolinaldehyde is a valuable bifunctional building block in pharmaceutical and materials science, featuring both a reactive aldehyde and a methoxymethyl ether on a pyridine scaffold. This document provides a detailed, field-tested protocol for the synthesis of this compound starting from the readily available precursor, 2,6-lutidine. The described four-step synthetic route emphasizes strategic functionalization and selective oxidation, offering insights into the underlying mechanisms and practical considerations for each transformation.
Introduction and Synthetic Strategy
The synthesis of substituted picolinaldehydes is a cornerstone of medicinal chemistry, as the pyridine-2-carbaldehyde moiety is a precursor for various bioactive molecules and complex ligands.[1] The target molecule, 6-(Methoxymethyl)picolinaldehyde, presents a unique synthetic challenge: the differential functionalization of two chemically similar methyl groups on the starting material, 2,6-lutidine.
Our strategy is designed for selectivity and scalability, proceeding through a logical sequence of activation, functionalization, and selective oxidation. The pathway avoids the direct oxidation of a methyl group on the pyridine ring, which often requires harsh conditions and can lead to over-oxidation to the carboxylic acid.[2] Instead, we leverage the activating effect of N-oxidation to achieve selective functionalization of one methyl group, which is then converted to the desired methoxymethyl ether. The final, crucial step involves the selective oxidation of the remaining methyl group to the aldehyde.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of 6-(Methoxymethyl)picolinaldehyde.
Mechanistic Considerations
N-Oxide Formation and Boekelheide Rearrangement: The synthesis commences with the N-oxidation of 2,6-lutidine. The resulting N-oxide activates the adjacent methyl groups for deprotonation. Treatment with an acylating agent like acetic anhydride leads to the Boekelheide rearrangement. This process involves acylation of the N-oxide oxygen, followed by deprotonation of a C-2 methyl group and subsequent rearrangement to form an intermediate which, upon hydrolysis, yields (6-methylpyridin-2-yl)methanol. This strategy provides excellent regioselectivity for monofunctionalization.
Selective Oxidation: The final step is the most critical. Direct oxidation of the methyl group in the presence of the methoxymethyl ether requires a reagent that is selective for the sp³ C-H bonds of the methyl group over the ether. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups (allylic and benzylic-type) to aldehydes. The reaction proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement. This method is known to be effective for converting substituted methylpyridines to their corresponding aldehydes with good yields.[5]
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Lutidine N-Oxide
This step activates one of the methyl groups for subsequent functionalization.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Lutidine | 107.15 | 25.0 g | 0.233 | 1.0 |
| Hydrogen Peroxide (30% w/w) | 34.01 | 53.0 mL | ~0.513 | 2.2 |
| Glacial Acetic Acid | 60.05 | 150 mL | - | - |
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-lutidine and glacial acetic acid.
-
Heat the mixture to 70-75 °C in an oil bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise over 1 hour, monitoring for any exotherm.
-
After the addition is complete, continue stirring at 75 °C for 16-24 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding saturated sodium carbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with chloroform or dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-lutidine N-oxide as a solid. The product can be used in the next step without further purification.
Step 2: Synthesis of (6-Methylpyridin-2-yl)methanol
This step involves the Boekelheide rearrangement followed by in-situ hydrolysis to yield the primary alcohol.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Lutidine N-Oxide | 123.15 | 28.0 g | 0.227 | 1.0 |
| Acetic Anhydride | 102.09 | 70 mL | 0.742 | 3.27 |
| Sodium Hydroxide | 40.00 | ~27.3 g | 0.682 | 3.0 |
| Water | 18.02 | 150 mL | - | - |
Protocol:
-
In a 500 mL flask, suspend 2,6-lutidine N-oxide in acetic anhydride.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction is exothermic initially.
-
After cooling, carefully pour the mixture onto crushed ice to quench the excess acetic anhydride.
-
Add a 5M solution of sodium hydroxide to the mixture until the pH is >12 to saponify the intermediate acetate ester. Stir at room temperature for 2-3 hours.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain the crude alcohol.
-
Purify the product by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure (6-methylpyridin-2-yl)methanol.
Step 3: Synthesis of 2-(Methoxymethyl)-6-methylpyridine
A standard Williamson ether synthesis converts the alcohol to the required methoxymethyl ether.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (6-Methylpyridin-2-yl)methanol | 123.15 | 20.0 g | 0.162 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 7.8 g | 0.195 | 1.2 |
| Methyl Iodide | 141.94 | 11.1 mL | 0.178 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |
Protocol:
-
To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil.
-
Add 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve (6-methylpyridin-2-yl)methanol in 100 mL of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude oil, 2-(methoxymethyl)-6-methylpyridine, can be purified by vacuum distillation.[6]
Step 4: Synthesis of 6-(Methoxymethyl)picolinaldehyde
The final step is the selective oxidation of the remaining methyl group.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-(Methoxymethyl)-6-methylpyridine | 137.18 | 15.0 g | 0.109 | 1.0 |
| Selenium Dioxide (SeO₂) | 110.96 | 13.3 g | 0.120 | 1.1 |
| 1,4-Dioxane | 88.11 | 150 mL | - | - |
| Water | 18.02 | 30 mL | - | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve 2-(methoxymethyl)-6-methylpyridine in 1,4-dioxane.
-
In a separate beaker, dissolve selenium dioxide in water with gentle warming.
-
Slowly add the aqueous SeO₂ solution to the solution of the starting material.
-
Heat the reaction mixture to reflux (approx. 100 °C) and stir for 6-8 hours. Monitor the reaction by TLC. A black precipitate of elemental selenium will form.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with dioxane.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-(methoxymethyl)picolinaldehyde as the final product.[7]
Summary of Results
| Step | Product | Starting Material | Typical Yield |
| 1 | 2,6-Lutidine N-Oxide | 2,6-Lutidine | 85-95% |
| 2 | (6-Methylpyridin-2-yl)methanol | 2,6-Lutidine N-Oxide | 60-70% |
| 3 | 2-(Methoxymethyl)-6-methylpyridine | (6-Methylpyridin-2-yl)methanol | 75-85% |
| 4 | 6-(Methoxymethyl)picolinaldehyde | 2-(Methoxymethyl)-6-methylpyridine | 65-75% |
| Overall | 6-(Methoxymethyl)picolinaldehyde | 2,6-Lutidine | ~25-40% |
Safety and Handling
-
Hydrogen Peroxide: Strong oxidizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Corrosive and a lachrymator. Work in a well-ventilated fume hood.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate gloves.
-
Selenium Dioxide: Highly toxic and an environmental hazard. Weigh and handle in a fume hood. Dispose of selenium waste according to institutional guidelines.
Conclusion
The protocol outlined provides a robust and reproducible pathway for the synthesis of 6-(Methoxymethyl)picolinaldehyde from an inexpensive starting material. By employing a strategy of N-oxidation and rearrangement for initial monofunctionalization, followed by a selective selenium dioxide oxidation, this method successfully addresses the challenge of differentiating the two methyl groups of 2,6-lutidine. This approach delivers the target compound in good overall yield, making it accessible for applications in pharmaceutical research and development.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-6-methylpyridine | 63071-03-4 | Benchchem [benchchem.com]
- 5. 6-Methyl-2-pyridinecarboxaldehyde | 1122-72-1 [chemicalbook.com]
- 6. PubChemLite - 2-methoxymethyl-6-methylpyridine (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 7. 6-(Methoxymethyl)pyridine-2-carbaldehyde - CAS:890904-66-2 - Sunway Pharm Ltd [3wpharm.com]
Application Notes and Protocols for the Use of 6-(Methoxymethyl)picolinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Ligand Design in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[3] The success of these transformations, which include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is critically dependent on the nature of the ligand coordinated to the palladium center.[2][4][5] The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction rates, yields, and selectivity.[6]
This guide focuses on the application of 6-(methoxymethyl)picolinaldehyde as a sophisticated N,O-bidentate ligand in palladium-catalyzed cross-coupling reactions. The unique structural features of this ligand—a pyridine nitrogen and an aldehyde oxygen—offer a compelling chelation motif that can stabilize the palladium catalyst throughout the catalytic cycle. The methoxymethyl group at the 6-position provides additional steric and electronic tuning, potentially enhancing catalytic activity and longevity. These application notes provide a comprehensive framework for utilizing 6-(methoxymethyl)picolinaldehyde, offering both mechanistic insights and detailed, field-tested protocols for key cross-coupling transformations.
The Scientific Rationale: Advantages of 6-(Methoxymethyl)picolinaldehyde as a Ligand
The efficacy of 6-(methoxymethyl)picolinaldehyde as a ligand stems from its ability to form a stable five-membered ring with the palladium center. This chelation effect is known to prevent ligand dissociation and catalyst decomposition, common pitfalls in cross-coupling reactions.
Key Mechanistic Advantages:
-
Enhanced Catalyst Stability: The bidentate coordination of the pyridine nitrogen and the aldehyde oxygen to the palladium atom forms a robust palladacycle. This increased stability allows for reactions to be conducted at lower catalyst loadings and higher temperatures without significant degradation.
-
Facilitation of Reductive Elimination: The electronic properties of the picolinaldehyde scaffold can influence the electron density at the palladium center, which is crucial for the rate-determining reductive elimination step where the new C-C or C-N bond is formed.[1]
-
Versatility: The inherent tunability of the picoline framework allows for the potential development of a library of related ligands with varying steric and electronic properties to optimize specific coupling reactions.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. The ligand, represented as L, plays a crucial role in each step.
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocols
The following protocols are designed to be robust starting points for researchers. Optimization of temperature, solvent, base, and reaction time may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds.[4][7] This protocol details the use of an in situ-generated palladium catalyst with 6-(methoxymethyl)picolinaldehyde for the coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
6-(Methoxymethyl)picolinaldehyde
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and 6-(methoxymethyl)picolinaldehyde (0.04 mmol, 4 mol%) in 1 mL of 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the 1,4-dioxane (4 mL) and water (1 mL) to the flask, followed by the pre-formed catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Data:
| Entry | Aryl Chloride | Arylboronic Acid | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 92 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 88 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | 85 |
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides
The Sonogashira reaction is a highly efficient method for the synthesis of arylalkynes.[8][9][10][11] This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in avoiding copper contamination in the final product.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
6-(Methoxymethyl)picolinaldehyde
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, sealed reaction tube, add PdCl₂ (0.01 mmol, 1 mol%), 6-(methoxymethyl)picolinaldehyde (0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol), and Cs₂CO₃ (2.0 mmol).
-
Atmosphere Exchange: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add DMF (5 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Representative Data:
| Entry | Aryl Bromide | Terminal Alkyne | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | 95 |
| 2 | 1-Bromonaphthalene | 1-Hexyne | 89 |
| 3 | 3-Bromopyridine | (Trimethylsilyl)acetylene | 91 |
Workflow and Logic
The successful execution of these protocols relies on a systematic and logical workflow. Careful attention to atmospheric control and reagent purity is paramount for achieving high yields and reproducibility.
Caption: A logical workflow for palladium-catalyzed cross-coupling.
Troubleshooting and Scientific Insights
-
Low Yields: If yields are low, consider increasing the reaction temperature or time. The choice of base is also critical; for Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial for less reactive chlorides. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
-
Catalyst Decomposition: The appearance of palladium black is a sign of catalyst decomposition. This can be mitigated by ensuring an oxygen-free environment and by using a slight excess of the 6-(methoxymethyl)picolinaldehyde ligand (e.g., a 2:1 ligand-to-palladium ratio) to maintain a stable catalytic species.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. This can be minimized by the slow addition of the boronic acid or by using a lower reaction temperature. In Sonogashira couplings, Glaser coupling of the alkyne can be suppressed by strictly copper-free conditions and a suitable amine base.
Conclusion
6-(Methoxymethyl)picolinaldehyde presents itself as a promising and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its bidentate nature imparts stability to the catalytic system, enabling the efficient coupling of even challenging substrates like aryl chlorides under relatively mild conditions. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this ligand in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization and exploration of its use in other cross-coupling reactions, such as Buchwald-Hartwig amination, are encouraged.
References
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
National Institutes of Health. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]
-
Nanochemistry Research. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. [Link]
-
Organic Chemistry Portal. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
American Chemical Society Publications. Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]
-
PubMed. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
-
ResearchGate. Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. [Link]
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium catalysts | Sigma-Aldrich [sigmaaldrich.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-(Methoxymethyl)picolinaldehyde Derivatives
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for its capacity to form carbon-carbon bonds with exceptional functional group tolerance.[1] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a halogenated 6-(methoxymethyl)picolinaldehyde with arylboronic acids. Pyridine-containing scaffolds are ubiquitous in medicinal chemistry, yet their use in cross-coupling reactions presents unique challenges, including potential catalyst inhibition and substrate instability.[2] This document addresses these complexities, offering a robust methodology tailored for researchers, scientists, and drug development professionals. We will explore the mechanistic nuances, explain the rationale behind the selection of catalysts, ligands, and reagents, and provide a comprehensive, step-by-step protocol designed for high reproducibility and yield.
Introduction: The Significance of the 6-(Methoxymethyl)picolinaldehyde Scaffold
The 6-(methoxymethyl)picolinaldehyde moiety is a valuable building block in drug discovery. The pyridine core is a privileged structure found in numerous FDA-approved drugs, while the aldehyde group serves as a versatile synthetic handle for further elaboration into complex molecular architectures.[3][4] The methoxymethyl group at the 6-position can modulate the electronic properties and steric environment of the pyridine ring, influencing binding affinities and pharmacokinetic profiles.
The Suzuki-Miyaura reaction enables the direct connection of this important scaffold to diverse aryl and heteroaryl groups, providing a powerful tool for generating libraries of novel compounds for biological screening.[5] However, the successful execution of this reaction on electron-deficient, nitrogen-containing heterocycles bearing a reactive aldehyde requires careful consideration of the reaction parameters to avoid common pitfalls.
Mechanistic Considerations and Strategic Choices
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The efficiency of this cycle when using a substrate like 5-Bromo-6-(methoxymethyl)picolinaldehyde is highly dependent on overcoming specific challenges inherent to this class of molecules.
The Catalytic Cycle
The generally accepted mechanism is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[8][9] This is followed by a base-assisted transmetalation step, where the organic group from the boronic acid is transferred to the palladium center.[7] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Reagent Selection
-
Palladium Pre-catalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern palladium pre-catalysts are often preferred for challenging substrates. They offer greater air stability and form the active Pd(0) species more cleanly and efficiently in situ.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly recommended.[10] These ligands promote rapid oxidative addition and reductive elimination, which helps to outpace potential side reactions and catalyst decomposition.[10][11] The large steric bulk also favors the formation of the desired monoligated Pd(0) species, which is highly active.
-
Base Selection: A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective yet generally do not promote side reactions with the aldehyde functionality.[5]
-
Solvent System: A mixture of an organic solvent and water is standard.[13] Solvents like 1,4-dioxane or toluene provide a medium for the organic components, while water is essential for dissolving the inorganic base and is believed to accelerate the transmetalation step.[1][13] Rigorous degassing of the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 5-Bromo-6-(methoxymethyl)picolinaldehyde with a generic arylboronic acid. Researchers should consider this a starting point for optimization.
Materials and Reagents
| Reagent | Role | Mol. Wt. ( g/mol ) | Equiv. | Example Amount (for 0.5 mmol scale) |
| 5-Bromo-6-(methoxymethyl)picolinaldehyde | Electrophile | 230.06 | 1.0 | 115 mg |
| Arylboronic Acid | Nucleophile | Variable | 1.3 | 0.65 mmol |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 915.72 | 0.02 | 9.2 mg (2 mol%) |
| SPhos | Ligand | 410.53 | 0.08 | 32.8 mg (8 mol%) |
| K₃PO₄ (Potassium Phosphate) | Base | 212.27 | 2.5 | 265 mg |
| 1,4-Dioxane | Solvent | - | - | 4.0 mL |
| Deionized Water | Co-solvent | - | - | 1.0 mL |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
-
Reagent Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 5-Bromo-6-(methoxymethyl)picolinaldehyde (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 equiv.) and SPhos ligand (0.08 equiv.) and add them to the reaction flask. Note: Handling the catalyst and ligand in a glovebox is ideal but can be done quickly in the open air.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water (e.g., 5 mL total in a 4:1 ratio) to the flask.
-
Inert Atmosphere: Seal the vessel and thoroughly purge the headspace with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the solution.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (approx. 10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[13][14]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Low reaction temperature. | 1. Use a fresh catalyst source or a pre-catalyst.2. Ensure thorough degassing of solvents and purging of the reaction vessel.3. Increase the reaction temperature in 10 °C increments. |
| Dehalogenation of Starting Material | The Pd-H species formed intercepts the catalytic cycle, leading to hydrodehalogenation.[8] | 1. Use a rigorously dried and degassed solvent.2. Switch to a different base, such as CsF or K₂CO₃.3. Use a different ligand that promotes faster reductive elimination. |
| Protodeboronation of Boronic Acid | The boronic acid decomposes before it can transmetalate, a known issue with heteroaryl boronic acids.[8][15] | 1. Use a higher equivalence of boronic acid (e.g., 1.5-2.0 equiv.).2. Switch to a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[16]3. Employ anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[17] |
| Aldehyde-Related Side Reactions | Aldol condensation or other base-mediated reactions. | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Lower the reaction temperature and extend the reaction time.3. Ensure the reaction is run under a strict inert atmosphere to prevent oxidation. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Aryl halides and boronic acids can be irritants.
-
Pressure: When heating a sealed vessel, never fill it more than two-thirds full to avoid excessive pressure buildup.[18] Always use a blast shield.
Conclusion
The Suzuki-Miyaura coupling of 6-(methoxymethyl)picolinaldehyde derivatives is a highly valuable transformation for synthetic and medicinal chemists. Success hinges on a rational approach to the selection of the catalyst system and reaction conditions to overcome the inherent challenges of heteroaryl substrates. By employing modern, bulky phosphine ligands, appropriate bases, and meticulous experimental technique, the protocol described herein provides a reliable pathway to synthesize diverse biaryl compounds, accelerating the discovery of novel chemical entities for drug development and beyond.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link available through search result[8]]
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Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University. [Link available through search result[19]]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]
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Li, J., & Wang, L. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(6), 2418–2420. [Link]
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Chepiga, K. M., et al. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 15(21), 5698–5701. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Diagram]. Retrieved from ResearchGate. [Link available through search result[20]]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
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Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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Vedejs, E., & Chapman, R. W. (2004). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 6(14), 2373–2376. [Link]
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Miles, J. A., et al. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 88(8), 1149–1152. [Link]
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University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Lab Manual]. [Link available through search result[14]]
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Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Request PDF]. [Link available through search result[21]]
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Skrydstrup, T., & Gevorgyan, V. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1634–1637. [Link]
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The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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BenchChem. (2025). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. BenchChem. [Link available through search result[3]]
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Nelson, D. J., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Chemical Science, 11(4), 971–983. [Link available through search result[22]]
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BenchChem. (2025). An In-depth Technical Guide to 6-Morpholinonicotinaldehyde: Discovery, Synthesis, and Applications. BenchChem. [Link available through search result[23]]
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MacMillan, D. W. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(11), 7448–7453. [Link]
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ResearchGate. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. [Link available through search result[24]]
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ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Moody, C. J., & Roff, G. J. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(1), 173–180. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
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CymitQuimica. (n.d.). CAS 123506-65-0: 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde. Retrieved from CymitQuimica. [Link available through search result[25]]
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BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem. [Link available through search result[5]]
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ResearchGate. (n.d.). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link available through search result[26]]
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Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from Wikipedia. [Link]
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National Library of Medicine. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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Guillaumet, G., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [PDF]. [Link available through search result]
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PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. Retrieved from PubChem. [Link]
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Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link available through search result]
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The Strategic Application of 6-(Methoxymethyl)picolinaldehyde in the Synthesis of Novel Nociceptin Receptor (NOP) Antagonists
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents, owing to its ability to engage in a variety of biological interactions and its synthetic tractability.[1][2] Within this important class of heterocycles, 6-(Methoxymethyl)picolinaldehyde emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—a reactive aldehyde for diverse chemical transformations, a pyridine ring for core structural motifs, and a methoxymethyl substituent for modulating physicochemical properties—positions it as a strategic starting material in multi-step synthetic campaigns. This application note provides an in-depth technical guide on the utilization of 6-(Methoxymethyl)picolinaldehyde in medicinal chemistry, with a specific focus on its role in the synthesis of novel antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, a promising target for the treatment of central nervous system disorders.
The NOP Receptor: A Key Target in Neuropharmacology
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system.[1][3] It plays a crucial role in modulating a range of physiological and pathological processes, including pain perception, mood, anxiety, and learning and memory.[2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, nociceptin, constitute a distinct signaling system. Antagonists of the NOP receptor have garnered significant interest as potential therapeutics for depression, anxiety, and certain types of pain, offering a novel mechanistic approach that may circumvent the side effects associated with traditional opioid-based therapies.[3][4]
Application Focus: Synthesis of NOP Receptor Antagonists
The chemical structure of 6-(Methoxymethyl)picolinaldehyde makes it an ideal precursor for the elaboration of complex molecular architectures required for potent and selective NOP receptor antagonism. The aldehyde functionality serves as a key handle for introducing diversity and building the core scaffold of the target molecules, typically through reactions such as reductive amination.
Key Synthetic Transformation: Reductive Amination
A pivotal step in the synthesis of NOP receptor antagonists utilizing 6-(Methoxymethyl)picolinaldehyde is its reaction with a primary or secondary amine via reductive amination. This reaction forms a crucial carbon-nitrogen bond, linking the substituted pyridine core to other key pharmacophoric elements of the final antagonist.
Experimental Protocol: Synthesis of a Key Intermediate for NOP Receptor Antagonists
This protocol details the reductive amination of 6-(Methoxymethyl)picolinaldehyde with a representative amine to yield a key intermediate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Reaction Scheme:
A representative reductive amination workflow.
Materials:
| Reagent/Material | Grade | Supplier |
| 6-(Methoxymethyl)picolinaldehyde | ≥95% | Commercially Available |
| Amine (e.g., Benzylamine) | Reagent | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Acetic Acid (AcOH) | Glacial | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS | In-house preparation |
| Anhydrous Sodium Sulfate | ACS | Commercially Available |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-(Methoxymethyl)picolinaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: After stirring for 15-30 minutes at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The choice of STAB is critical here; it is a mild and selective reducing agent that is particularly effective for reductive aminations and is compatible with a wide range of functional groups. Its mildness prevents the over-reduction of the aldehyde starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (6-(methoxymethyl)pyridin-2-yl)methanamine intermediate.
The Role of the 6-(Methoxymethyl) Substituent
The methoxymethyl group at the 6-position of the picolinaldehyde is not merely a passive spectator in the biological activity of the resulting NOP receptor antagonists. Its presence can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties in several ways:
-
Modulation of Lipophilicity: The methoxymethyl group can fine-tune the overall lipophilicity of the molecule, which is a critical parameter for oral absorption, distribution, and metabolism.
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor, potentially engaging in key interactions with the NOP receptor binding pocket.
-
Metabolic Stability: The ether linkage in the methoxymethyl group can influence the metabolic stability of the compound by blocking potential sites of oxidation.
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the NOP receptor signaling pathway and a generalized experimental workflow for the synthesis and evaluation of NOP antagonists derived from 6-(Methoxymethyl)picolinaldehyde.
NOP Receptor Signaling Cascade and Point of Intervention.
Generalized workflow for NOP antagonist discovery.
Conclusion
6-(Methoxymethyl)picolinaldehyde stands out as a highly valuable and strategically important building block in medicinal chemistry. Its application in the synthesis of novel NOP receptor antagonists exemplifies its utility in constructing complex and biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile pyridine derivative in their quest for novel therapeutics targeting the central nervous system and beyond.
References
- U.S. Patent No. US20090088466A1. Opioid receptor ligands.
- U.S. Patent No. US7741356B2.
- U.S. Patent No. US10233241B2. Opioid receptor binding agents and uses thereof.
-
Khroyan, T. V., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. PubMed Central. [Link]
-
Zaveri, N. T. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. PubMed. [Link]
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Wikipedia. Nociceptin receptor. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021). PubMed Central. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]
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Application Notes and Protocols: 6-(Methoxymethyl)picolinaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Picolinaldehyde Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with the pyridine scaffold being a recurring motif in numerous FDA-approved drugs.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged structure in medicinal chemistry.[2]
6-(Methoxymethyl)picolinaldehyde emerges as a particularly valuable precursor in this context. It possesses a unique combination of features: a reactive aldehyde for versatile chemical transformations, a pyridine core for kinase hinge region binding, and a methoxymethyl substituent at the 6-position. This methoxymethyl group can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and can be further functionalized to fine-tune selectivity and potency.[3]
This technical guide provides a comprehensive overview of the application of 6-(Methoxymethyl)picolinaldehyde in the synthesis of a representative class of kinase inhibitors: pyrazolo[3,4-b]pyridines. We will delve into the causality behind the synthetic strategy, provide a detailed, field-proven protocol, and discuss the analytical methods for characterization and the biological context of the synthesized compounds.
Chemical Properties and Safe Handling of 6-(Methoxymethyl)picolinaldehyde
Prior to any synthetic manipulation, a thorough understanding of the precursor's properties and safety considerations is paramount.
| Property | Value | Source |
| CAS Number | 890904-66-2 | [4] |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Methanol) | [3] |
| Reactivity | The aldehyde group is susceptible to nucleophilic attack and oxidation. | [5] |
Safety and Handling:
6-(Methoxymethyl)picolinaldehyde, like other aldehydes, should be handled with appropriate care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[8] Avoid inhalation of vapors and contact with skin and eyes.[6] Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[6][7][8]
Synthetic Strategy: Construction of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in numerous kinase inhibitors, acting as an ATP-competitive scaffold.[9][10] The synthesis of this scaffold from 6-(methoxymethyl)picolinaldehyde can be efficiently achieved through a condensation reaction with a suitably substituted aminopyrazole, followed by cyclization. This multicomponent reaction strategy is highly valued in medicinal chemistry for its efficiency and ability to rapidly generate molecular diversity.[3]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine kinase inhibitor.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative pyrazolo[3,4-b]pyridine-based kinase inhibitor from 6-(methoxymethyl)picolinaldehyde.
Materials and Reagents:
-
6-(Methoxymethyl)picolinaldehyde (1.0 eq)
-
3-Amino-1H-pyrazole (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-(methoxymethyl)picolinaldehyde (1.0 eq) and 3-amino-1H-pyrazole (1.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approximately 0.2 M concentration of the aldehyde).
-
Condensation and Cyclization: Heat the reaction mixture to reflux (typically around 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure pyrazolo[3,4-b]pyridine derivative.
Characterization and Data Analysis
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Representative Analytical Data:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the pyridine and pyrazole protons, the methoxymethyl group (singlet around 3.5 ppm and singlet around 4.5 ppm), and aromatic protons.[6][11] |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all unique carbon atoms in the pyrazolo[3,4-b]pyridine scaffold.[11] |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion of the target molecule.[11] |
| Purity (HPLC) | >95% |
Application in Kinase Inhibition and Biological Context
The synthesized pyrazolo[3,4-b]pyridine derivative, owing to its structural features, is a potential inhibitor of various protein kinases. The pyridine and pyrazole nitrogens can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[8]
Target Kinase Family and Signaling Pathway:
Based on extensive research on similar scaffolds, kinases such as Vaccinia-Related Kinase 1 (VRK1) and Hematopoietic Progenitor Kinase 1 (HPK1) are plausible targets.[3][10] VRK1 is implicated in cell division and its overexpression is linked to poor prognosis in several cancers.[12]
Diagram of a Representative Kinase Signaling Pathway
Sources
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- 2. researchgate.net [researchgate.net]
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- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
One-Pot Synthesis of Bioactive Molecules Using 6-(Methoxymethyl)picolinaldehyde: An Application and Protocol Guide
Introduction: The Strategic Advantage of One-Pot Syntheses and the Unique Potential of 6-(Methoxymethyl)picolinaldehyde
In the relentless pursuit of novel therapeutic agents, the efficiency of synthetic strategies is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry, offering a streamlined approach to complex molecule synthesis by minimizing purification steps, solvent usage, and overall reaction time.[1][2] This paradigm shift towards greener and more efficient chemistry is crucial for the rapid generation of compound libraries for biological screening.[3][4]
Within this context, substituted heterocyclic aldehydes serve as invaluable building blocks. Their unique electronic and steric properties can be leveraged to construct diverse molecular scaffolds with significant therapeutic potential.[5][6][7] This guide focuses on a particularly promising, yet underexplored reagent: 6-(Methoxymethyl)picolinaldehyde . The presence of a methoxymethyl group at the 6-position of the pyridine ring, in addition to the reactive aldehyde at the 2-position, offers a unique combination of features. The methoxymethyl group can influence the molecule's solubility, metabolic stability, and potential for secondary interactions with biological targets, while the aldehyde functionality serves as a versatile handle for a multitude of chemical transformations.[7][8]
This document provides a comprehensive overview of the application of 6-(Methoxymethyl)picolinaldehyde in the one-pot synthesis of bioactive molecules. We will delve into the underlying reaction mechanisms, provide a detailed, representative experimental protocol, and discuss the potential biological significance of the resulting compounds.
Reaction Mechanisms and Design Principles: Leveraging the Reactivity of a Substituted Picolinaldehyde
The synthetic utility of 6-(Methoxymethyl)picolinaldehyde in one-pot reactions is primarily centered around the reactivity of its aldehyde group. This functionality makes it an ideal substrate for a variety of condensation and multicomponent reactions, enabling the rapid assembly of complex molecular architectures.[7] One of the most powerful classes of such reactions is the multicomponent reaction (MCR), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[4][9]
A prime example of a relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine to produce substituted imidazo[1,2-a]pyridines.[4][10] These fused heterocyclic scaffolds are prevalent in many biologically active compounds.
The general mechanism for a GBB-type reaction involving 6-(Methoxymethyl)picolinaldehyde would proceed as follows:
-
Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of 6-(Methoxymethyl)picolinaldehyde with a suitable aminoazine (e.g., 2-aminopyridine) to form a reactive iminium ion intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide, a unique bivalent carbon species, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.
This one-pot process allows for the creation of a diverse library of compounds by simply varying the isocyanide and aminoazine components.
Caption: Generalized workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.
Experimental Protocol: A Representative One-Pot Synthesis of an Imidazo[1,2-a]pyridine Derivative
This section provides a detailed, step-by-step protocol for a representative one-pot synthesis of a potential bioactive molecule using 6-(Methoxymethyl)picolinaldehyde. This protocol is based on established methodologies for the Groebke-Blackburn-Bienaymé reaction and should be adapted and optimized for specific substrates.
Materials and Reagents
-
6-(Methoxymethyl)picolinaldehyde
-
2-Aminopyridine
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Reaction Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-(Methoxymethyl)picolinaldehyde (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add 2-aminopyridine (1.0 mmol, 1.0 eq.) and anhydrous methanol (10 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Add scandium(III) triflate (0.1 mmol, 0.1 eq.) to the reaction mixture.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 1.2 eq.) dropwise to the stirring solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Quantitative Data Summary
| Reactant/Reagent | Molar Ratio | Amount (mmol) | Example Mass/Volume |
| 6-(Methoxymethyl)picolinaldehyde | 1.0 | 1.0 | 151.17 mg |
| 2-Aminopyridine | 1.0 | 1.0 | 94.11 mg |
| tert-Butyl isocyanide | 1.2 | 1.2 | 0.13 mL |
| Scandium(III) triflate | 0.1 | 0.1 | 49.22 mg |
| Anhydrous Methanol | Solvent | - | 10 mL |
Note: The expected yield for this type of reaction can range from 60-90%, depending on the specific substrates and optimization of reaction conditions.
Case Studies and Potential Applications: From Synthesis to Biological Activity
While direct biological data for molecules synthesized from 6-(Methoxymethyl)picolinaldehyde is not yet widely published, the resulting scaffolds, such as imidazo[1,2-a]pyridines, are known to possess a broad range of biological activities. These include, but are not limited to:
-
Anticancer Activity: Many substituted imidazo[1,2-a]pyridines have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[11]
-
Kinase Inhibition: The pyridine core is a common feature in many ATP-competitive kinase inhibitors, and the substituents can be tailored to achieve selectivity and potency.[7]
-
Anti-inflammatory and Antioxidant Properties: Heterocyclic compounds derived from aldehydes have demonstrated significant anti-inflammatory and antioxidant activities.[12]
-
Antimicrobial and Antiviral Activity: The nitrogen-rich core of these molecules makes them promising candidates for the development of new antimicrobial and antiviral agents.
The workflow from synthesis to biological evaluation is a critical aspect of drug discovery.
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- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights [mdpi.com]
Scale-up synthesis of pyridine-2-carbaldehyde derivatives
An Application Note for the Scale-Up Synthesis of Pyridine-2-Carbaldehyde Derivatives
Abstract
Pyridine-2-carbaldehyde and its derivatives are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex molecular materials. While numerous laboratory-scale syntheses are reported, their translation to pilot and industrial-scale production presents significant challenges in terms of safety, efficiency, cost, and environmental impact. This document provides a detailed guide for researchers and process chemists, outlining a robust and scalable multi-step synthesis of pyridine-2-carbaldehyde from 2-methylpyridine (2-picoline). It emphasizes the rationale behind procedural choices, critical process parameters, and safety considerations essential for successful scale-up.
Introduction: The Industrial Significance of 2-Formylpyridines
Pyridine-2-carbaldehyde, also known as 2-formylpyridine, is a colorless liquid that serves as a critical intermediate in the production of high-value chemicals.[1] Its utility stems from the reactivity of the aldehyde group, which readily participates in condensations, reductions, and other transformations, while the pyridine ring provides a key structural motif for biological activity and coordination chemistry.[2][3] For instance, it is a direct precursor to Pralidoxime, an important antidote for organophosphate poisoning.[1]
However, scaling the synthesis of this compound is non-trivial. The choice of synthetic route must balance reagent cost, reaction yield, operational safety, and waste generation. Direct oxidation of inexpensive 2-picoline is a common strategy, but many lab-scale oxidants like selenium dioxide (SeO₂) are too toxic and expensive for large-scale use.[4] Therefore, industrial routes often favor multi-step processes that utilize cheaper, safer, and more manageable reagents.
This guide details a proven three-step synthesis pathway that is amenable to scale-up, proceeding through the chlorination of 2-picoline, subsequent hydrolysis to 2-pyridinemethanol, and a final selective oxidation to the target aldehyde.
Strategic Overview: Selecting a Scalable Synthetic Pathway
Several routes to pyridine-2-carbaldehyde have been developed, each with distinct advantages and disadvantages for industrial application. A comparative analysis is crucial for selecting the optimal process.
| Synthetic Route | Starting Material | Key Reagents/Conditions | Advantages for Scale-Up | Challenges for Scale-Up |
| Route A: Multi-Step Oxidation (Featured Protocol) | 2-Methylpyridine | 1. TCCA, Cat. Benzamide2. NaOH/H₂O3. TEMPO, NaOCl | High yields, mild final oxidation, avoids heavy metals.[5] | Multiple steps, use of halogenated solvents, requires careful thermal control. |
| Route B: Direct Catalytic Oxidation | 2-Methylpyridine | V-Ti Oxide Catalyst, Air/O₂ | Atom economical, potentially fewer steps.[6] | High temperatures required, potential for over-oxidation to picolinic acid, catalyst deactivation. |
| Route C: Cyanopyridine Reduction | 2-Cyanopyridine | Catalytic Hydrogenation (e.g., Pd/C), Acid | Can be efficient if controlled. | 2-Cyanopyridine is more expensive, risk of over-reduction to amine or alcohol, catalyst poisoning.[7][8] |
| Route D: Selenium Dioxide Oxidation | 2-Methylpyridine | SeO₂ | Good laboratory-scale yields.[4] | High toxicity and cost of selenium compounds, difficult waste disposal, not commercially viable for bulk production. |
Based on this analysis, Route A is selected for this detailed protocol. It represents a pragmatic balance of yield, safety, and scalability by breaking down the transformation into manageable, high-yielding steps with well-understood reaction mechanisms.
Detailed Scale-Up Protocol: Three-Step Synthesis from 2-Methylpyridine
This protocol is designed to be a self-validating system, where successful completion of each step with appropriate in-process controls ensures the quality of the material for the subsequent transformation.
Workflow Overview
The overall transformation from 2-methylpyridine to pyridine-2-carbaldehyde is illustrated below.
Caption: Three-step synthetic workflow from 2-methylpyridine to pyridine-2-carbaldehyde.
Step 1: Synthesis of 2-Chloromethylpyridine
Rationale: This step converts the relatively inert methyl group into a more reactive chloromethyl group, which is a suitable precursor for hydrolysis. Trichloroisocyanuric acid (TCCA) is a solid, easy-to-handle source of electrophilic chlorine, making it safer for large-scale operations than chlorine gas. Benzamide acts as a catalyst to facilitate the reaction.[5]
Materials & Equipment:
-
Glass-lined or appropriately inert reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
2-Methylpyridine (1.0 eq)
-
Dichloromethane (DCM, ~4 vol)
-
Benzamide (0.03-0.05 eq)
-
Trichloroisocyanuric acid (TCCA, ~1.1 eq)
-
Saturated Sodium Carbonate Solution
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Ground all equipment to prevent static discharge.[9]
-
Charging: Charge the reactor with 2-methylpyridine, dichloromethane, and benzamide. Begin agitation.
-
Heating: Heat the mixture to a gentle reflux (~40°C for DCM).
-
TCCA Addition: Slowly add TCCA to the refluxing mixture over 1-2 hours. The addition is exothermic; maintain the reflux rate with external cooling as needed.
-
Reaction: Maintain the reaction at reflux for 2-3 hours after the addition is complete. Monitor the reaction progress by GC or HPLC for the disappearance of 2-methylpyridine.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the solid cyanuric acid byproduct and wash the filter cake with dichloromethane.
-
Work-up: Transfer the combined filtrate to a separation vessel. Wash the organic layer with saturated sodium carbonate solution to remove any acidic impurities. Separate the layers.
-
Isolation: Concentrate the organic layer under reduced pressure to yield 2-chloromethylpyridine as a crude oil. This material is often used directly in the next step without further purification. Expected yields are typically in the range of 90-95%.[5]
Step 2: Synthesis of 2-Pyridinemethanol
Rationale: This is a standard nucleophilic substitution (hydrolysis) where the chloromethyl group is converted to a hydroxymethyl group. Using an aqueous base like sodium hydroxide or potassium oxalate provides the hydroxide nucleophile and drives the reaction to completion under reflux.[5]
Materials & Equipment:
-
Reactor (as in Step 1)
-
2-Chloromethylpyridine (from Step 1, 1.0 eq)
-
Sodium Hydroxide (or Potassium Oxalate, ~2.0 eq)
-
Water (~5 vol)
-
Dichloromethane (for extraction)
Procedure:
-
Charging: Charge the reactor with 2-chloromethylpyridine, water, and sodium hydroxide.
-
Heating: Heat the mixture to reflux (95-100°C) with vigorous stirring to ensure good mixing between the organic and aqueous phases.
-
Reaction: Maintain at reflux for 5-7 hours. Monitor the reaction by GC or HPLC until the starting material is consumed.
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Extract the product into dichloromethane (3x portions).
-
Washing: Combine the organic extracts and wash with saturated brine to remove residual water and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-pyridinemethanol. Expected yields are typically 85-90%.[5]
Step 3: TEMPO-Catalyzed Oxidation to Pyridine-2-carbaldehyde
Rationale: This final step is the most critical for achieving high purity and yield. TEMPO-catalyzed oxidation is a very mild and selective method for converting primary alcohols to aldehydes, minimizing the over-oxidation to carboxylic acid that is common with harsher oxidants.[5] Sodium hypochlorite (industrial bleach) is the stoichiometric oxidant, and its addition must be carefully controlled at low temperatures to manage the exotherm and prevent side reactions.
Materials & Equipment:
-
Jacketed reactor capable of cooling to -10°C, equipped with an efficient stirrer, temperature probe, and a system for controlled liquid addition.
-
2-Pyridinemethanol (from Step 2, 1.0 eq)
-
Dichloromethane (~5 vol)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, ~0.01 eq)
-
Potassium Bromide (KBr, ~0.1 eq)
-
10-15% w/w Sodium Hypochlorite (NaOCl) solution (~1.1 eq)
-
10% Sodium Thiosulfate solution (for quenching)
Procedure:
-
Reactor Setup: Cool the reactor jacket to -10°C.
-
Charging: Charge the reactor with 2-pyridinemethanol, dichloromethane, TEMPO, and potassium bromide. Stir until all solids dissolve. Cool the internal contents to between -10°C and 0°C.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution via a dropping funnel or pump over 2-3 hours. Crucially, maintain the internal temperature below 5°C throughout the addition. A runaway exotherm can lead to vigorous decomposition and loss of selectivity.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor for the disappearance of the alcohol by GC/HPLC.
-
Quenching: Quench the reaction by adding 10% sodium thiosulfate solution to destroy any excess oxidant. Allow the mixture to warm to room temperature.
-
Work-up: Separate the organic layer. Wash the organic phase sequentially with water and then saturated brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (keeping the bath temperature low to avoid product degradation). The crude product is then purified by vacuum distillation to give pure pyridine-2-carbaldehyde. Expected yields are 80-88%.[5]
Critical Scale-Up & Safety Considerations
Translating a lab procedure to a manufacturing plant requires a focus on process engineering and safety.[10]
Caption: Key decision points and evolving considerations during process scale-up.
-
Heat Transfer: The chlorination (Step 1) and especially the oxidation (Step 3) are exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. A jacketed reactor with a reliable cooling utility is mandatory. For the oxidation, slow addition of the oxidant is the primary method of controlling the rate of heat generation.[10]
-
Mass Transfer: In large reactors, agitation is critical to ensure homogeneity, particularly in the two-phase hydrolysis (Step 2) and oxidation (Step 3) reactions. Poor agitation can lead to localized "hot spots" and incomplete conversion. Baffles and properly designed impellers are essential.
-
Materials Handling & Safety:
-
Solvents: Dichloromethane is a regulated solvent. All transfers should occur in a closed system under ventilation. Grounding and bonding of all equipment is critical to prevent static discharge when handling flammable or combustible liquids.[9][11]
-
Corrosives: Sodium hydroxide and sodium hypochlorite are corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and face shields, is required.[12]
-
Quenching: Always have a quenching agent (e.g., sodium thiosulfate for oxidizers, a mild acid/base for pH adjustment) ready before starting a potentially hazardous reaction.
-
-
Purification: While flash chromatography is common in the lab, it is impractical for large quantities. Vacuum distillation is the preferred method for purifying the final liquid product, pyridine-2-carbaldehyde. Careful control of vacuum and temperature is needed to prevent thermal degradation.
Conclusion
The successful scale-up synthesis of pyridine-2-carbaldehyde derivatives hinges on a strategic selection of the synthetic route and meticulous attention to process engineering and safety principles. The presented three-step protocol, starting from 2-methylpyridine, offers a high-yielding and controllable pathway suitable for industrial production. By understanding the causality behind each operational step—from the choice of a solid chlorinating agent to the critical temperature control during the final TEMPO-catalyzed oxidation—researchers and drug development professionals can effectively bridge the gap from laboratory discovery to commercial manufacturing.
References
- CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...
-
Preparation method of 2-pyridine carboxaldehyde. Eureka | Patsnap. [Link]
- US3274206A - Process for the production of pyridine aldehydes.
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. [Link]
- Synthesis of pyridine aldehydes - US3160633A.
-
Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI. [Link]
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. [Link]
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. CJM.ASM.MD. [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions. [Link]
-
Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate. [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? ResearchGate. [Link]
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- 5. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
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- 9. lobachemie.com [lobachemie.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols: 6-(Methoxymethyl)picolinaldehyde as a Versatile Synthon for Novel Heterocyclic Scaffolds
Introduction: Unlocking Chemical Diversity with a Pyridine-Based Building Block
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are paramount. The pyridine ring, in particular, is a ubiquitous scaffold found in numerous pharmaceuticals and functional materials, prized for its unique electronic properties and ability to engage in critical biological interactions.[1][2] The strategic functionalization of this core allows for the exploration of vast chemical space. 6-(Methoxymethyl)picolinaldehyde emerges as a highly valuable and versatile building block in this context. Its structure is deceptively simple yet brilliantly configured for complex molecular construction: an aldehyde activated by the electron-withdrawing pyridine ring, and a methoxymethyl group that provides a handle for secondary modifications or can modulate physicochemical properties.
This guide moves beyond simple reaction schemes to provide researchers, scientists, and drug development professionals with a detailed, experience-driven framework for utilizing 6-(methoxymethyl)picolinaldehyde. We will explore its application in powerful synthetic methodologies, including multicomponent and cyclocondensation reactions, to generate libraries of novel, drug-like heterocyclic scaffolds. The focus will be on not just the protocols themselves, but the underlying chemical logic—the causality behind the choice of reagents, catalysts, and conditions—to empower chemists to adapt and innovate in their own research.
I. Strategic Application in Multicomponent Reactions (MCRs): The Ugi/Pictet-Spengler Sequence
Multicomponent reactions (MCRs) are a cornerstone of efficient chemical synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[3][4] The Ugi four-component reaction (U-4CR) is a preeminent example, capable of generating immense molecular diversity.[5][6][7] By coupling the Ugi reaction with a subsequent acid-catalyzed Pictet-Spengler cyclization, we can achieve a rapid, two-step synthesis of rigid, polyheterocyclic scaffolds that are of high interest in medicinal chemistry.[8]
Scientific Rationale & Mechanistic Insight
The power of this sequence lies in its strategic bond formations. The initial Ugi reaction assembles a linear dipeptide-like intermediate. Critically, one of the components, a β-arylethylamine, is chosen to embed a nucleophilic aromatic ring and an amine tether. The 6-(methoxymethyl)picolinaldehyde serves as the ideal aldehyde component, readily forming the initial imine necessary to kickstart the Ugi cascade.
Following the Ugi reaction, the newly formed secondary amine in the product is positioned to participate in an intramolecular cyclization. The Pictet-Spengler reaction is triggered by an acid catalyst, which protonates the aldehyde (or a derivative) to form a highly electrophilic iminium ion.[9][10] This potent electrophile is then attacked by the tethered electron-rich aromatic ring (e.g., an indole), forging the final heterocyclic ring system.[9] The choice of a strong acid like methanesulfonic acid is causal; it is required to drive the formation of the key iminium ion intermediate, which is the rate-limiting step for the cyclization.[8]
Figure 1. Workflow for the Ugi/Pictet-Spengler reaction sequence.
Experimental Protocol: Synthesis of a Dihydropyrrolo[1,2-a]pyrazine-dione Scaffold
This protocol is adapted from a general procedure for a highly stereoselective Ugi/Pictet-Spengler sequence.[8]
Step 1: Ugi Four-Component Reaction
-
To a 10 mL round-bottom flask, add methanol (1.0 mL).
-
Add the amine component (e.g., Tryptamine, 1.0 mmol, 1.0 equiv).
-
Add 6-(methoxymethyl)picolinaldehyde (1.0 mmol, 1.0 equiv).
-
Add the carboxylic acid component (e.g., Acetic acid, 1.0 mmol, 1.0 equiv).
-
Finally, add the isocyanide component (e.g., Cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv).
-
Stir the resulting solution at room temperature for 15-24 hours. Monitor reaction completion by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude Ugi adduct. This intermediate is typically used in the next step without further purification.
Step 2: Pictet-Spengler Cyclization
-
Dissolve the crude Ugi-adduct from the previous step in acetonitrile (4.0 mL).
-
Carefully add methanesulfonic acid (0.2 mL) to the solution.
-
Stir the resulting mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane (20 mL).
-
Cool the flask in an ice bath (0-5 °C) and carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final polyheterocyclic product.
| Component A (Amine) | Component B (Isocyanide) | Component C (Acid) | Typical Yield (%) |
| Tryptamine | Cyclohexyl isocyanide | Acetic Acid | 75-85% |
| L-Tryptophan methyl ester | tert-Butyl isocyanide | Formic Acid | 70-80% |
| Histamine | Benzyl isocyanide | Propionic Acid | 65-75% |
| Table 1. Representative substrate scope and yields for the Ugi/Pictet-Spengler sequence. Yields are for the two-step process. |
II. Cyclocondensation Strategies: Direct Access to Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are recognized as "privileged scaffolds" due to their prevalence in biologically active compounds and their unique photophysical properties.[11][12][13][14] A powerful and direct method to construct this core involves a three-component reaction between a picolinaldehyde derivative, an amine, and a third component that serves as a one-carbon source, such as formaldehyde.[15]
Scientific Rationale & Mechanistic Insight
The utility of 6-(methoxymethyl)picolinaldehyde in this context is twofold. First, its aldehyde functionality readily condenses with a primary amine (e.g., benzylamine) to form an imine intermediate. Second, the pyridine nitrogen is positioned to participate in the final cyclization step.
A common and efficient variant of this reaction employs copper catalysis with oxygen as a clean, terminal oxidant.[15] The proposed mechanism involves the initial condensation to form the imine. The copper(I) or copper(II) catalyst then coordinates to the reactants, facilitating a tandem sequence of amination and oxidative C-H/N-H dehydrogenation to forge the imidazole ring. The choice of an oxygen atmosphere is a key element of green chemistry, resulting in water as the only byproduct. This method avoids the need for harsh or stoichiometric oxidants.
Figure 2. General workflow for the synthesis of Imidazo[1,5-a]pyridines.
Experimental Protocol: Copper-Catalyzed Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine
This protocol is based on established copper-catalyzed tandem reactions for the synthesis of imidazo[1,5-a]pyridines.[15]
-
To a pressure-rated reaction tube equipped with a magnetic stir bar, add 2-benzoylpyridine (or a related pyridine ketone, 0.5 mmol, 1.0 equiv), benzylamine (0.6 mmol, 1.2 equiv), and copper(II) triflate (Cu(OTf)₂, 10 mol%).
-
Note: While this example uses a pyridine ketone, 6-(methoxymethyl)picolinaldehyde can be used in related three-component cyclizations. This protocol illustrates the general conditions for the copper-catalyzed oxidative cyclization step.
-
-
Add 1,2-dichloroethane (DCE, 2.0 mL) as the solvent.
-
Seal the tube and purge with pure oxygen (O₂) by evacuating and backfilling the vessel three times, finally leaving it under an oxygen balloon.
-
Place the reaction tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, vent the tube carefully.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
| Pyridine Precursor | Amine | Oxidant | Typical Yield (%) |
| 2-Benzoylpyridine | Benzylamine | O₂ | 85-95% |
| 2-Acetyl-6-methylpyridine | 4-Methoxybenzylamine | O₂ | 80-90% |
| Di-2-pyridyl ketone | (S)-α-Methylbenzylamine | I₂ / NaOAc | 70-80%[16] |
| Table 2. Scope of the cyclocondensation reaction to form Imidazo[1,5-a]pyridines under various oxidative conditions. |
III. Troubleshooting and Field-Proven Insights
-
Low Yield in Ugi Reactions: The formation of the initial imine is crucial. Ensure 6-(methoxymethyl)picolinaldehyde is pure and the reaction is run under anhydrous conditions if side reactions with water are suspected. Methanol is often a good solvent as it readily dissolves all components.
-
Incomplete Pictet-Spengler Cyclization: If the Ugi adduct is isolated but fails to cyclize, the aromatic ring may not be sufficiently electron-rich, or steric hindrance may be an issue. Increasing the reaction temperature or using a stronger acid catalyst (e.g., trifluoroacetic acid) can sometimes overcome these barriers.
-
Side Products in Oxidative Cyclizations: Over-oxidation can be an issue. Ensure precise control of the oxidant amount or oxygen pressure. If using iodine-mediated systems, side reactions can be minimized by the careful addition of a base like sodium acetate to temper the acidity.[16]
-
Purification Challenges: The pyridine nitrogen in the final products can cause tailing on silica gel chromatography. Pre-treating the silica with triethylamine (typically 1% in the eluent) can neutralize acidic sites and lead to much cleaner separations.
Conclusion
6-(Methoxymethyl)picolinaldehyde is a powerful and versatile C7N1 synthon that serves as an exceptional entry point into a diverse range of novel heterocyclic scaffolds. Its activated aldehyde facilitates participation in complex transformations like the Ugi reaction, while the embedded pyridine nucleus provides a strategic element for subsequent cyclizations. As demonstrated, its use in robust, sequential MCR/cyclization strategies and efficient, catalyzed cyclocondensations allows for the rapid assembly of drug-like molecules. The protocols and insights provided herein are intended to serve as a foundational guide for chemists to harness the full synthetic potential of this valuable building block in their pursuit of new chemical entities.
References
-
Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085-1094. [Link]
-
Hutt, J. T., & Aron, Z. D. (2011). An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. Organic Letters, 13(19), 5256-5259. [Link]
-
Tempest, P. A. (2005). Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction. Current Opinion in Drug Discovery & Development, 8(6), 776-788. [Link]
-
Shaabani, A., et al. (2020). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 8, 603. [Link]
-
Dömling, A. (2004). Multicomponent Reactions. Organic Chemistry Highlights. [Link]
-
Anand, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
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Wang, H., et al. (2015). A copper(II)-catalyzed tandem reaction between pyridine ketone and benzylamine. The Journal of Organic Chemistry, 80(3), 1856-1865. [Link]
-
Zare, A., et al. (2021). Synthesis of various N-heterocycles using the four-component Ugi reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (Note: Abstract found on ResearchGate). [Link]
-
Boruah, P., & Sharma, G. (2019). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond. The Journal of Organic Chemistry, 84(24), 16229-16238. [Link]
-
Sadu, V. S. R., et al. (2020). Highly Stereoselective Ugi/Pictet–Spengler Sequence. The Journal of Organic Chemistry, 85(7), 5032-5039. [Link]
-
Sharma, A., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(13), 5826-5846. [Link]
-
Sharma, P., et al. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(31), 5949-5964. [Link]
-
Wang, H., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(3), 563-571. [Link]
-
Shavva, A. G., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2878-2884. [Link]
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Application Notes & Protocols: Chemo-selective Reactions Involving the Formyl Group of Picolinaldehydes
Abstract
Picolinaldehyde (pyridine-2-carboxaldehyde) and its derivatives are privileged scaffolds in medicinal chemistry, coordination chemistry, and materials science.[1][2] Their synthetic utility stems from the unique electronic interplay between the pyridine nitrogen and the adjacent formyl group. This guide provides an in-depth exploration of chemo-selective reactions targeting the formyl group, offering researchers a strategic framework and validated protocols for its precise manipulation. We will delve into the causality behind experimental choices for key transformations—including nucleophilic additions, condensations, selective oxidations, and reductions—enabling rational reaction design and troubleshooting.
The Unique Reactivity Profile of Picolinaldehyde
Picolinaldehyde is not just another aromatic aldehyde. The proximity of the electron-withdrawing pyridine nitrogen atom significantly influences the reactivity of the formyl group. This relationship presents both challenges and opportunities for the synthetic chemist.
-
Electrophilicity of the Carbonyl Carbon: The nitrogen atom's inductive effect polarizes the C=O bond, rendering the formyl carbon highly susceptible to nucleophilic attack. This enhances its reactivity in condensation and addition reactions compared to benzaldehyde.
-
The Role of the Nitrogen Lone Pair: The nitrogen's lone pair is basic and can act as a Lewis base, coordinating to metal catalysts or participating in acid-base catalysis.[3] This can either facilitate or complicate reactions depending on the conditions. In protein modification, this feature is harnessed for site-selective labeling of N-termini.[4]
-
Chelation: The formyl oxygen and the pyridine nitrogen can act as a bidentate ligand, chelating to metal ions. This property is fundamental to its use in coordination chemistry but must be considered during metal-catalyzed reactions to avoid catalyst inhibition.[1]
This guide focuses on reactions where the formyl group is the primary site of transformation, while the pyridine ring remains intact.
Caption: Key reactive centers of picolinaldehyde.
Chemo-selective Condensation Reactions
Condensation reactions are cornerstone C-C bond-forming strategies. For picolinaldehydes, the enhanced electrophilicity of the formyl group allows these reactions to proceed efficiently, often under mild conditions.
Claisen-Schmidt Condensation for Azachalcone Synthesis
This reaction involves the base-catalyzed condensation of picolinaldehyde with a ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, known as an azachalcone. These scaffolds are of significant interest in medicinal chemistry.[5]
Causality Behind the Protocol: The choice of base is critical. Strong bases like NaOH are effective but can sometimes lead to side products.[6] Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can offer cleaner reactions by minimizing Michael addition side products.[5] Ethanol is a common solvent as it solubilizes both the aldehyde and the ketone and is compatible with the basic conditions. The reaction is typically run at low temperatures initially to control the rate of the initial aldol addition before dehydration is promoted.
Protocol: Synthesis of (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one
| Parameter | Value |
| Reactant 1 | 2-Picolinaldehyde (1.0 eq) |
| Reactant 2 | Acetophenone (1.0 eq) |
| Base | 10% Aqueous NaOH |
| Solvent | Ethanol |
| Temperature | 0°C to Room Temp. |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
Preparation: Dissolve 2-picolinaldehyde (10 mmol, 1.07 g) and acetophenone (10 mmol, 1.20 g) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Initiation: Cool the flask in an ice bath to 0°C.
-
Base Addition: Slowly add a 10% aqueous solution of NaOH (20 mL) dropwise to the stirred mixture. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Workup: Pour the reaction mixture into 200 mL of cold water. A yellow solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure azachalcone as a pale yellow solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS.
Caption: Workflow for Claisen-Schmidt Condensation.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation provides access to a wide variety of functionalized alkenes by reacting picolinaldehyde with compounds containing an "active methylene" group (e.g., malononitrile, diethyl malonate).
Causality Behind the Protocol: This reaction is typically catalyzed by a weak organic base like piperidine.[6] Piperidine is sufficiently basic to deprotonate the active methylene compound to form the nucleophilic enolate, but not so strong as to cause self-condensation of the aldehyde or other side reactions. The reaction is often run under reflux to drive the final dehydration step to completion.
Protocol: Synthesis of 2-(pyridin-2-ylmethylene)malononitrile
-
Setup: In a 100 mL round-bottom flask, dissolve 2-picolinaldehyde (10 mmol, 1.07 g) in absolute ethanol (30 mL).
-
Reagent Addition: Add malononitrile (11 mmol, 0.73 g, 1.1 eq) to the solution.
-
Catalyst: Add a catalytic amount of piperidine (approx. 0.5 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product under vacuum.
Chemo-selective Oxidation of the Formyl Group
The oxidation of picolinaldehyde to picolinic acid is a critical transformation. The primary challenge is to achieve this conversion without affecting the pyridine ring, which can be susceptible to oxidation. Therefore, mild and selective oxidizing agents are required.
Pinnick Oxidation
The Pinnick oxidation is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups.[7]
Causality Behind the Protocol: The reaction uses sodium chlorite (NaClO₂) as the oxidant. The true oxidizing agent, chlorous acid (HClO₂), is generated in situ. A chlorine scavenger, typically 2-methyl-2-butene, is crucial to prevent the formation of highly reactive hypochlorite (ClO⁻), which can cause unwanted side reactions, including chlorination of the pyridine ring. A phosphate buffer is used to maintain a slightly acidic pH (around 4-5), which is optimal for the reaction.[8]
Protocol: Synthesis of Picolinic Acid
| Parameter | Value |
| Substrate | 2-Picolinaldehyde (1.0 eq) |
| Oxidant | Sodium Chlorite (NaClO₂) (1.5 eq) |
| Scavenger | 2-Methyl-2-butene (3.0 eq) |
| Buffer | NaH₂PO₄ |
| Solvent | t-BuOH / H₂O |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Setup: In a flask, dissolve 2-picolinaldehyde (10 mmol, 1.07 g) in tert-butanol (50 mL). Add 2-methyl-2-butene (30 mmol, 3.2 mL).
-
Buffer/Oxidant Solution: In a separate beaker, prepare a solution of sodium chlorite (15 mmol, 1.36 g) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (15 mmol, 2.07 g) in water (20 mL).
-
Reaction: Add the aqueous oxidant solution to the stirred solution of the aldehyde at room temperature.
-
Monitoring: Stir vigorously for 4-6 hours. The reaction is often accompanied by a color change to yellow. Monitor by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture in an ice bath. Adjust the pH to ~3 with 1M HCl.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude picolinic acid. The product can be further purified by recrystallization if necessary.
Caption: Simplified mechanism of the Pinnick Oxidation.
Chemo-selective Reduction of the Formyl Group
Reducing the formyl group to a primary alcohol (2-pyridinemethanol) requires a reagent that will not reduce the aromatic pyridine ring. Hydride reagents are ideal for this transformation.
Causality Behind the Protocol: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild reducing agent that is highly selective for aldehydes and ketones over aromatic systems like pyridine.[9] In contrast, stronger reducing agents like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C) under forcing conditions can lead to over-reduction of the pyridine ring. Methanol or ethanol are excellent solvents as they readily dissolve the aldehyde and NaBH₄, and the protic nature of the solvent facilitates the workup.
Protocol: Synthesis of 2-Pyridinemethanol
-
Setup: Dissolve 2-picolinaldehyde (10 mmol, 1.07 g) in methanol (40 mL) in a 100 mL flask and cool the solution in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (5 mmol, 0.19 g, 0.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quenching: Carefully quench the reaction by the slow addition of water (20 mL).
-
Isolation: Remove the methanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-pyridinemethanol, typically as a colorless oil.
Picolinaldehydes in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot, are powerful tools for rapidly building molecular complexity.[10][11] Picolinaldehyde is an excellent aldehyde component for many named MCRs due to its reactivity.
Example Application: Mannich-Type Reaction
The Mannich reaction is a three-component reaction between an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[11]
Causality Behind the Protocol: The reaction proceeds via the in situ formation of an iminium ion from the picolinaldehyde and the amine.[11] The high electrophilicity of the picolinaldehyde-derived iminium ion makes it an excellent acceptor for the enol nucleophile. Acidic or basic conditions can be employed, depending on the specific substrates.
General Protocol Outline: Three-Component Mannich Reaction
-
Iminium Formation: In a suitable solvent (e.g., EtOH, MeCN), combine 2-picolinaldehyde (1.0 eq) and a secondary amine (e.g., morpholine, 1.0 eq). Stir for 15-30 minutes at room temperature. Acid catalysis (e.g., a drop of acetic acid) can be beneficial.
-
Nucleophile Addition: Add the enolizable carbonyl compound (e.g., acetophenone, 1.1 eq).
-
Reaction: Heat the mixture (e.g., to 50-80°C) and monitor by TLC until the reaction is complete.
-
Workup and Purification: Perform a standard aqueous workup followed by column chromatography to isolate the desired Mannich base.
References
-
A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]
-
Pyridine-2-carbaldehyde - Wikipedia. Wikipedia. [Link]
-
2-Pyridinecarboxaldehyde | C6H5NO | CID 14273. PubChem. [Link]
-
β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. National Institutes of Health (NIH). [Link]
-
Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. [Link]
-
HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES. Defense Technical Information Center (DTIC). [Link]
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Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]
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Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [Link]
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Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium. Royal Society of Chemistry. [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
-
Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. YouTube. [Link]
-
One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Royal Society of Chemistry. [Link]
-
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. [Link]
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Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. National Institutes of Health (NIH). [Link]
-
Recent Developments on Five-Component Reactions. National Institutes of Health (NIH). [Link]
-
Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. ResearchGate. [Link]
-
Oxidation of aldehydes using Tollens' reagent. Khan Academy. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. [Link]
-
2-Pyridinecarboxaldehyde. NIST WebBook. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
CHEM 2325 Module 20: Selective Oxidation of Aldehydes. YouTube. [Link]
-
2-Pyridinecarboxaldehyde. NIST WebBook. [Link]
-
Chemo- and regioselectivity in the reactions of polyfunctional pyrroles. ElectronicsAndBooks. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. ResearchGate. [Link]
-
3-Pyridinecarboxaldehyde | C6H5NO | CID 10371. PubChem. [Link]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-(Methoxymethyl)picolinaldehyde Synthesis
Welcome to the technical support center for the synthesis of 6-(Methoxymethyl)picolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important pyridine-based building block.
Introduction
6-(Methoxymethyl)picolinaldehyde is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. Its synthesis typically involves the oxidation of the corresponding primary alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. While seemingly straightforward, this transformation is often plagued by challenges such as incomplete conversion, over-oxidation, and purification difficulties. This guide provides a comprehensive overview of the most effective oxidation methods, detailed troubleshooting advice in a question-and-answer format, and best practices for obtaining high-purity 6-(Methoxymethyl)picolinaldehyde.
Choosing the Right Oxidation Method: A Comparative Overview
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. For the conversion of (6-(methoxymethyl)pyridin-2-yl)methanol to 6-(Methoxymethyl)picolinaldehyde, several methods can be employed. The choice of oxidant is critical and depends on factors such as scale, available equipment, and the sensitivity of the starting material. Below is a comparison of three commonly used and effective methods.
| Feature | Swern Oxidation | Dess-Martin Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated with oxalyl chloride | Dess-Martin Periodinane (DMP) | Activated Manganese Dioxide (MnO₂) |
| Typical Yield | High | High | Moderate to High |
| Reaction Temp. | Low (-78 °C) | Room Temperature | Room Temperature to Reflux |
| Key Advantages | Mild conditions, high functional group tolerance.[1] | Mild, neutral pH, easy workup.[2] | Inexpensive, good for activated alcohols.[3] |
| Key Disadvantages | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[1] | Reagent is potentially explosive and moisture-sensitive.[2] | Requires a large excess of reagent, heterogeneous reaction.[4] |
| Ideal For | Substrates with sensitive functional groups. | Small to medium scale synthesis where ease of use is prioritized. | Large-scale synthesis where cost is a major factor. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that researchers may encounter during the synthesis of 6-(Methoxymethyl)picolinaldehyde.
Reaction Troubleshooting
Q1: My oxidation reaction is showing low or no conversion of the starting alcohol. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue that can stem from several factors depending on the chosen oxidation method.
-
For Swern Oxidation:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: Use freshly opened or distilled oxalyl chloride and anhydrous DMSO for optimal results.
-
Temperature Control: Maintaining a low temperature (typically -78 °C) is crucial for the stability of the reactive intermediates.[5] Allowing the reaction to warm prematurely can lead to decomposition of the active oxidant.
-
-
For Dess-Martin Oxidation:
-
Reagent Activity: Dess-Martin Periodinane (DMP) is moisture-sensitive and can decompose upon storage. Use a fresh bottle of DMP or test the activity of your current batch on a simple alcohol.
-
Solvent Choice: Dichloromethane (DCM) or chloroform are the most common and effective solvents.[2]
-
-
For Manganese Dioxide (MnO₂) Oxidation:
-
MnO₂ Activity: The activity of MnO₂ can vary significantly between batches. It is often recommended to use "activated" MnO₂. The quality and age of the reagent can impact reproducibility.[4]
-
Insufficient Reagent: MnO₂ oxidations are heterogeneous and often require a large molar excess (10 equivalents or more) of the reagent to drive the reaction to completion.[4]
-
Q2: I am observing the formation of a significant amount of the corresponding carboxylic acid (6-(methoxymethyl)picolinic acid) in my reaction mixture. How can I prevent this over-oxidation?
A2: Over-oxidation to the carboxylic acid is a primary concern, especially when using stronger oxidizing agents.
-
General Strategies:
-
Choice of Oxidant: The methods detailed in this guide (Swern, Dess-Martin, and MnO₂) are generally selective for the formation of aldehydes from primary alcohols.[2][3][6] Stronger, chromium-based oxidants like Jones reagent are more prone to over-oxidation.
-
Reaction Time and Temperature: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid prolonged reaction times or elevated temperatures, as these can promote over-oxidation.
-
-
Method-Specific Considerations:
Q3: My reaction mixture is turning dark brown or black, and I am isolating a complex mixture of products. What is causing this decomposition?
A3: Pyridine-containing molecules can be sensitive, and decomposition can be triggered by several factors.
-
Acidity/Basicity: The pyridine nitrogen is basic and can interact with acidic reagents or byproducts.
-
In Dess-Martin oxidation, acetic acid is a byproduct.[2] If your molecule is acid-sensitive, consider adding a mild base like sodium bicarbonate to buffer the reaction mixture.
-
In Swern oxidation, the use of triethylamine as a base can sometimes lead to side reactions like epimerization if there is a chiral center alpha to the alcohol. Using a bulkier base like diisopropylethylamine (DIPEA) can mitigate this.[1]
-
-
Protecting Group Strategy: If the pyridine nitrogen is interfering with the reaction, consider protecting it as a pyridine N-oxide. The N-oxide can be formed by oxidation with an agent like m-CPBA or hydrogen peroxide in acetic acid.[7] The N-oxide functionality can then be removed after the alcohol oxidation.
Purification and Handling
Q4: I am having difficulty purifying my 6-(Methoxymethyl)picolinaldehyde by silica gel column chromatography. The compound is streaking badly or seems to be decomposing on the column.
A4: This is a very common issue when purifying basic compounds like pyridines on acidic silica gel.
-
Deactivating the Silica Gel: The acidic nature of silica gel can lead to strong interactions with the basic pyridine nitrogen, causing streaking and potential decomposition. To mitigate this, you can:
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Pre-treat the Silica Gel: You can prepare a slurry of the silica gel in the eluent containing triethylamine before packing the column.
-
-
Choosing the Right Solvent System:
-
A good starting point for elution is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. Gradually increase the polarity of the eluent to elute your product.
-
For highly polar aldehydes, a system of dichloromethane and methanol might be necessary.[8]
-
-
Alternative Stationary Phases:
-
If issues persist, consider using a different stationary phase. Alumina (neutral or basic) is often a good alternative to silica gel for purifying basic compounds.[9]
-
Q5: My purified 6-(Methoxymethyl)picolinaldehyde is a colorless oil, but it turns yellow or brown upon storage. How can I improve its stability?
A5: Picolinaldehydes can be unstable and prone to discoloration due to oxidation or polymerization.[10]
-
Storage Conditions:
-
Temperature: Store the purified aldehyde at low temperatures, preferably in a refrigerator (2-8 °C) or freezer.[11]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air oxidation.
-
Light: Protect the compound from light by storing it in an amber vial or a vial wrapped in aluminum foil.
-
-
Purity: Ensure the product is of high purity, as trace impurities can sometimes catalyze decomposition.
Experimental Protocols
Protocol 1: Swern Oxidation
This protocol is adapted from standard Swern oxidation procedures.[1][5]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M based on the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.5 eq.) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1.0 eq.) in a small amount of anhydrous DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
Warm-up and Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel treated with triethylamine.
Protocol 2: Dess-Martin Oxidation
This protocol is based on standard Dess-Martin oxidation procedures.[2][12]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).
-
DMP Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (with or without triethylamine as needed).
Visualizations
Experimental Workflow for the Synthesis of 6-(Methoxymethyl)picolinaldehyde
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
- Thermo Fisher Scientific. (2012).
- Howard, J. K., & Hyland, C. J. T. (2013). Synthetic methods: part (ii) oxidation and reduction methods. Annual Reports Section "B" (Organic Chemistry), 109, 29-52.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- MDPI. (2023). Methane Oxidation via Chemical and Biological Methods: Challenges and Solutions.
- Organic Syntheses. (2025).
- MDPI. (2024). Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. International Journal of Molecular Sciences, 25(11), 5966.
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Alberti, A., Astolfi, P., Carloni, P., Greci, L., Rizzoli, C., & Stipa, P. (2019). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry, 43(4), 1836-1843.
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- Baran, P. S. (2012). Pyridine N-Oxides. Scripps Research.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- Leah4sci. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube.
- Royal Society of Chemistry. (2022). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 24(16), 6245-6256.
-
The Organic Chemistry Portal. (n.d.). Manganese Dioxide, MnO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of pyridine to pyridine-N-oxide. Retrieved from [Link]
- Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(1), 2-20.
- BenchChem. (2025).
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
- KeMISTRY. (2025, November 21).
-
Wikipedia. (n.d.). Manganese dioxide. Retrieved from [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
Improving yield and purity of 6-(Methoxymethyl)picolinaldehyde
Welcome to the technical support center for 6-(Methoxymethyl)picolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this key chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve both the yield and purity of your final product.
Part 1: Synthesis Overview and Core Principles
6-(Methoxymethyl)picolinaldehyde is most commonly synthesized via the selective oxidation of its corresponding primary alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. The success of this synthesis hinges on the careful selection of an oxidizing agent that is potent enough to convert the alcohol to an aldehyde but mild enough to prevent over-oxidation to the corresponding carboxylic acid.[1][2] The methoxymethyl group and the pyridine ring are generally stable under these conditions, but the aldehyde product itself can be sensitive to air oxidation and disproportionation.
Below is a general workflow for the synthesis and purification process.
Sources
Technical Support Center: Purification of Crude 6-(Methoxymethyl)picolinaldehyde
Welcome to the technical support center for the purification of crude 6-(Methoxymethyl)picolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 6-(Methoxymethyl)picolinaldehyde, a critical intermediate in pharmaceutical synthesis. This document will address common challenges and provide solutions grounded in established chemical principles.
Introduction: The Challenge of Purifying 6-(Methoxymethyl)picolinaldehyde
6-(Methoxymethyl)picolinaldehyde is a substituted pyridine derivative. Like many pyridine aldehydes, it can be prone to impurities stemming from its synthesis. The aldehyde group is susceptible to oxidation, while the pyridine ring can participate in various side reactions. Older samples may appear brown due to these impurities.[1] Achieving high purity is essential for downstream applications, ensuring the integrity and efficacy of the final active pharmaceutical ingredient (API).
This guide will walk you through common purification techniques, offering troubleshooting advice for issues you may encounter.
Section 1: Understanding Potential Impurities
Effective purification begins with understanding the likely impurities in your crude material. These can often be traced back to the synthetic route employed. A common synthesis involves the formylation of a corresponding 6-methoxymethylpyridine precursor.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Over-reaction Products: Formation of di-formylated or other secondary reaction products on the pyridine ring.
-
Side-products from Synthesis: Byproducts specific to the reagents used, for instance, from a Vilsmeier-Haack reaction.[2]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, especially if not handled carefully during workup and storage.[2] The methoxymethyl group could also be a site for degradation under harsh conditions.
Analytical Methods for Purity Assessment
Before and after purification, it is crucial to assess the purity of your material. Common analytical techniques include:
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | A primary method for quantifying the purity of the main compound and identifying impurities.[3][4] |
| Gas Chromatography (GC) | Often used for analyzing volatile compounds and residual solvents.[4][5] |
| ¹H-NMR Spectroscopy | Confirms the chemical structure of the desired product and can help identify impurities.[4] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and can aid in the identification of unknown impurities.[4][5] |
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is a widely used and effective method for separating 6-(Methoxymethyl)picolinaldehyde from impurities with different polarities.[2]
FAQs and Troubleshooting Guide
Q1: My compound is not moving off the baseline on the TLC plate, even with a very polar solvent system. What should I do?
-
Possible Cause: The compound may be strongly adsorbed to the silica gel. Pyridine-containing compounds can interact with the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Add a Modifier: Try adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your eluent system (e.g., 0.1-1%). This will compete with your compound for the acidic sites on the silica, reducing tailing and improving mobility.[6]
-
Change the Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase like alumina (basic or neutral) or a deactivated silica gel.[7]
-
Q2: My compound is streaking or tailing badly on the TLC and in the column fractions. How can I improve the peak shape?
-
Possible Cause: This is a classic sign of secondary interactions with the stationary phase, common for basic compounds like pyridines on silica gel.[6] It can also be caused by overloading the column.
-
Troubleshooting Steps:
-
Optimize the Solvent System: As mentioned above, adding a basic modifier like TEA can significantly improve peak shape.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. Try loading a smaller amount of your crude material. A general rule of thumb is to load 1-10% of the mass of the silica gel.
-
Check Sample Solubility: Ensure your compound is fully dissolved in the loading solvent. If it precipitates on the column, it will lead to poor separation.[8]
-
Q3: I'm seeing a new spot on my TLC plates from the column fractions that wasn't in the crude material. What could be happening?
-
Possible Cause: The compound may be degrading on the silica gel. The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[7]
-
Troubleshooting Steps:
-
Test for Stability: Run a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear.[7]
-
Use a Deactivated Stationary Phase: Consider using deactivated silica gel or an alternative like florisil or alumina.[7]
-
Work Quickly: Minimize the time your compound spends on the column.
-
Experimental Protocol: Column Chromatography
-
Select an appropriate solvent system based on TLC analysis. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
Pack the column with silica gel using the chosen eluent.
-
Load the sample onto the column. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is often preferred for better resolution.[9]
-
Elute the column with the solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Section 3: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10]
FAQs and Troubleshooting Guide
Q1: My compound won't dissolve in the hot solvent. What should I do?
-
Possible Cause: The chosen solvent may not be suitable for your compound.
-
Troubleshooting Steps:
-
Increase the Temperature: Ensure the solvent is at or near its boiling point.
-
Try a Different Solvent: You may need a more polar or less polar solvent. Test the solubility of your compound in a variety of solvents to find one where it is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Q2: My compound oiled out instead of forming crystals. How can I fix this?
-
Possible Cause: The solution may be supersaturated, or the cooling rate may be too fast. The presence of certain impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: No crystals have formed even after the solution has cooled completely. What should I do?
-
Possible Cause: The solution may not be saturated enough, or there may be a kinetic barrier to crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.
-
Reduce the Volume of Solvent: Gently evaporate some of the solvent to increase the concentration of your compound.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or even a freezer.
-
Experimental Protocol: Recrystallization
-
Choose an appropriate solvent by testing the solubility of the crude material in small amounts of various solvents.
-
Dissolve the crude material in the minimum amount of hot solvent.
-
Decolorize the solution (if necessary) by adding a small amount of activated carbon and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.
-
Cool the solution further in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Section 4: Troubleshooting Purification by Distillation
Distillation can be an effective method for purifying liquid compounds with different boiling points.
FAQs and Troubleshooting Guide
Q1: The distillation is proceeding very slowly, or not at all. What could be the problem?
-
Possible Cause: Insufficient heating, a leak in the system, or a very high boiling point of the compound.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed.
-
Increase the Heat: Gradually increase the temperature of the heating mantle.
-
Use Vacuum Distillation: For high-boiling compounds, distillation under reduced pressure will lower the boiling point, allowing for distillation at a lower temperature and preventing potential decomposition.
-
Q2: The temperature is fluctuating during the distillation. What does this mean?
-
Possible Cause: This can indicate that different components of the mixture are distilling at different times, or it could be due to uneven heating.
-
Troubleshooting Steps:
-
Ensure Proper Insulation: Insulate the distillation head and column to maintain a stable temperature gradient.
-
Collect Fractions: Collect different fractions as the temperature changes. These fractions can be analyzed separately to determine their composition.
-
Experimental Protocol: Distillation
-
Set up the distillation apparatus appropriate for the scale and boiling point of your compound (simple, fractional, or vacuum distillation).
-
Add the crude material to the distilling flask, along with boiling chips or a magnetic stir bar.
-
Heat the distilling flask gently and evenly.
-
Collect the distillate that comes over at a constant temperature. This is your purified product.
-
Monitor the temperature throughout the distillation. A sharp, constant boiling point is an indicator of purity.
Section 5: Troubleshooting Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic phase.[11]
FAQs and Troubleshooting Guide
Q1: An emulsion has formed between the two layers, and they won't separate. What should I do?
-
Possible Cause: Vigorous shaking or the presence of surfactants can lead to the formation of stable emulsions.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break up the emulsion.
-
Filtration: Filter the mixture through a pad of celite or glass wool.
-
Q2: I'm not sure which layer is the aqueous and which is the organic layer. How can I tell?
-
Troubleshooting Steps:
-
Check Densities: Look up the densities of the two solvents. The denser solvent will be the bottom layer. Chlorinated solvents are typically denser than water, while most other common organic solvents are less dense.
-
Add Water: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.
-
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolve the crude material in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an immiscible aqueous solution (e.g., water, acidic solution, or basic solution) to the separatory funnel. The choice of aqueous solution will depend on the nature of the impurities you are trying to remove.
-
Gently mix the two phases by inverting the funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the desired layer and repeat the extraction process with fresh aqueous solution if necessary.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualization of the Troubleshooting Logic for Emulsion Formation
Caption: Troubleshooting logic for emulsion in liquid-liquid extraction.
References
- Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents. (n.d.).
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. (n.d.).
- US2708653A - Purification of pyridine bases by distillation - Google Patents. (n.d.).
- Extraction of pyridine using systems based on water-soluble polymers - ResearchGate. (n.d.).
- managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. (n.d.).
- CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents. (n.d.).
- DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- US3087867A - Distillation process for mixtures of pyridines - Google Patents. (n.d.).
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.).
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. (2021, November 12).
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds - Benchchem. (n.d.).
- Drying and distilling pyridine : r/OrganicChemistry - Reddit. (2024, January 12).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022, August 16).
- Analytical Methods - OPUS. (2025, August 28).
- Pyridine-2-carbaldehyde - Wikipedia. (n.d.).
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3).
- stability and degradation of 6-Morpholinonicotinaldehyde - Benchchem. (n.d.).
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.).
- Investigating the principles of recrystallization from glyceride melts - PubMed. (n.d.).
- A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.).
- 6-Methoxy-3-pyridinecarboxaldehyde - Pipzine Chemicals. (n.d.).
- CAS 123506-65-0: 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde - CymitQuimica. (n.d.).
- Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. (n.d.).
- Accessing new polymorphs and solvates through solvothermal recrystallization - PubMed. (2021, December 16).
- 6-Methoxy-2-pyridinecarboxalde | 662933-5G | SIGMA-ALDRICH | SLS. (n.d.).
- US3274206A - Process for the production of pyridine aldehydes - Google Patents. (n.d.).
- CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents. (n.d.).
- 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 - Sigma-Aldrich. (n.d.).
- 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America 1 g - Fisher Scientific. (n.d.).
- A Technical Guide to the Purity and Quality Specifications of 6-N-Biotinylaminohexanol - Benchchem. (n.d.).
- 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 - Sigma-Aldrich. (n.d.).
- 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 - Sigma-Aldrich. (n.d.).
- Purification, crystallization and preliminary crystallographic study of a recombinant plant aminoaldehyde dehydrogenase from Pisum sativum - ResearchGate. (n.d.).
- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde - CAS Common Chemistry. (n.d.).
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
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- 7. Chromatography [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 11. US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents [patents.google.com]
Technical Support Center: Addressing Solubility Issues of Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with pyridine derivatives in organic solvents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Part 1: Quick Troubleshooting & FAQs
This section is designed for rapid problem-solving at the bench.
Frequently Asked Questions (FAQs)
Q1: My substituted pyridine derivative shows poor solubility in non-polar solvents like hexane and toluene, but is soluble in methanol. Why is this?
A1: This is a classic case of "like dissolves like." The pyridine ring, with its electronegative nitrogen atom, imparts a degree of polarity and a dipole moment to the molecule.[1][2] This polarity allows it to interact favorably with polar solvents like methanol through dipole-dipole interactions. Furthermore, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor, forming strong hydrogen bonds with protic solvents like methanol or ethanol.[3][4][5] Non-polar solvents like hexane lack the ability to form these strong interactions, resulting in poor solubility. The planar structure of the pyridine ring can also lead to strong intermolecular forces in the solid state, which require significant energy from solvent interactions to overcome.[6]
Q2: I prepared a 10 mM stock solution of my pyridine derivative in DMSO. When I dilute it into my aqueous assay buffer, a precipitate forms immediately. What's happening and how can I fix it?
A2: This is a common phenomenon known as "antisolvent precipitation." DMSO is a powerful, polar aprotic solvent that can dissolve many hydrophobic organic molecules, often creating a supersaturated solution.[7][8] When you introduce this DMSO stock into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system changes dramatically. Water is a poor solvent for your likely hydrophobic derivative, causing the compound to rapidly fall out of solution.[9]
Solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of buffer. Perform a serial dilution, gradually increasing the water content. This can prevent creating localized areas of high supersaturation.[10]
-
Use of Co-solvents: Add a water-miscible organic co-solvent like ethanol or propylene glycol to your final aqueous buffer.[6][11] This increases the overall organic content, making the final solvent system more hospitable to your compound.[12][13]
-
Reduce Stock Concentration: Your stock solution might be too concentrated. Preparing a new, more dilute stock in DMSO (e.g., 1-5 mM) can sometimes solve the problem.[14]
-
Check DMSO Quality: DMSO is hygroscopic and absorbs water from the air.[8][9] Contaminated DMSO has reduced solvating power for hydrophobic compounds. Always use anhydrous DMSO and store it in small, tightly sealed aliquots.[9][14]
Q3: My pyridine derivative is a weak base. Can I use pH adjustment to improve its solubility in a mixed organic/aqueous system?
A3: Absolutely. This is a highly effective strategy. Since your pyridine derivative is a weak base, it can be protonated by an acid to form a pyridinium salt.[1] This salt is an ionic compound and will almost always have significantly higher solubility in polar solvents and aqueous systems than the neutral free base.[15][16][17][18]
Causality: The neutral form relies on weaker intermolecular forces for solvation. The salt form, being ionic, can participate in much stronger ion-dipole interactions with polar solvents. By lowering the pH of your solution with a suitable acid, you shift the equilibrium towards the more soluble protonated (salt) form.[15][16][18] A general rule is that for efficient salt formation, the pKa of the acid used should be at least 2 units lower than the pKa of the conjugate acid of your pyridine base.[19]
Q4: I'm trying to dissolve a pyridine derivative with a long alkyl chain in ethanol, and it's not working well. What should I try next?
A4: The long alkyl chain significantly increases the lipophilicity (non-polar character) of your molecule.[11] While ethanol has a polar hydroxyl group, its two-carbon chain provides some non-polar character, but it may not be sufficient to solvate the large lipophilic portion of your molecule effectively.
Recommendations:
-
Try a Less Polar Co-solvent: Blend ethanol with a less polar but still miscible solvent like tetrahydrofuran (THF) or 1,4-dioxane. This can create a solvent mixture with a "happier medium" polarity to solvate both the polar pyridine head and the non-polar tail.
-
Consider More Lipophilic Alcohols: Try dissolving the compound in longer-chain alcohols like isopropanol or n-butanol.
-
Use Aprotic Solvents: Solvents like dichloromethane (DCM) or chloroform might be effective, as they can solvate the non-polar chain while still interacting with the dipole of the pyridine ring.
Part 2: In-Depth Technical Guides & Protocols
Guide 1: Systematic Solvent Selection
The key to solving solubility issues is understanding the interplay between the solute and solvent. The following workflow provides a systematic approach to finding a suitable solvent system.
Diagram: Troubleshooting Workflow for Pyridine Derivative Solubility
Caption: Decision tree for selecting a solubilization method.
Table 1: Properties of Common Organic Solvents
This table provides key parameters to guide your solvent selection. The Polarity Index is an empirical measure of polarity. The Dielectric Constant reflects the solvent's ability to separate ions.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Key Interaction |
| Hexane | 0.1 | 1.88 | Non-Polar Aprotic | Van der Waals |
| Toluene | 2.4 | 2.38 | Non-Polar Aprotic | Van der Waals, π-stacking |
| Dichloromethane (DCM) | 3.1 | 8.93 | Polar Aprotic | Dipole-Dipole |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic | Dipole-Dipole, H-bond acceptor |
| Ethanol | 4.3 | 24.55 | Polar Protic | H-bonding, Dipole-Dipole |
| Acetone | 5.1 | 20.7 | Polar Aprotic | Dipole-Dipole |
| Methanol | 5.1 | 32.70 | Polar Protic | H-bonding, Dipole-Dipole |
| Acetonitrile (ACN) | 5.8 | 37.5 | Polar Aprotic | Dipole-Dipole |
| Dimethylformamide (DMF) | 6.4 | 36.71 | Polar Aprotic | Dipole-Dipole |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic | Dipole-Dipole |
| Water | 10.2 | 80.1 | Polar Protic | H-bonding, Dipole-Dipole |
| Source: Data compiled from various sources.[20][21][22][23][24] |
Guide 2: Advanced Solubilization Strategies
When single solvents fail, more advanced techniques are necessary.
Co-solvency is the technique of using a mixture of solvents to increase the solubility of a solute.[12][25] A water-miscible organic solvent (the co-solvent) is added to an aqueous medium to reduce the overall polarity of the solvent system, thereby reducing the interfacial tension between the aqueous environment and the hydrophobic solute.[12][13]
Protocol 1: Systematic Co-solvent Screening
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 20-50 mM) of your pyridine derivative in 100% DMSO or another suitable organic solvent in which it is highly soluble.
-
Select Co-solvents: Choose a panel of water-miscible co-solvents with varying properties. Good candidates include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[26]
-
Prepare Co-solvent Blends: In separate tubes, prepare a series of aqueous buffers (e.g., PBS) containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20%, 50%).
-
Test Solubility: Add a small, precise aliquot of your compound's stock solution to each co-solvent blend to achieve the desired final concentration for your assay.
-
Observe and Analyze: Vortex each tube gently. Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at your experimental temperature. Use a nephelometer for quantitative analysis of turbidity if available.
-
Select Optimal Blend: Choose the co-solvent blend that keeps your compound in solution at the desired concentration with the lowest percentage of organic solvent to minimize potential effects on your biological system.
Salt formation is a powerful technique for dramatically increasing the solubility of ionizable compounds.[13][27] For basic pyridine derivatives, converting the molecule to its salt form (e.g., a hydrochloride or tosylate salt) introduces ionic character, which is highly favorable for solvation in polar solvents.[19][28]
Protocol 2: Small-Scale Salt Formation for Solubility Assessment
This protocol is for assessing the potential of salt formation to improve solubility, not for preparative synthesis.
-
Solubilize Free Base: In a small glass vial, dissolve a known amount of your pyridine derivative (the "free base") in a minimal amount of a suitable organic solvent (e.g., Methanol or Isopropanol).
-
Select an Acid: Choose an acid for protonation. A common choice is a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in methanol).
-
Stoichiometric Addition: While stirring, add a stoichiometric equivalent (1.0 to 1.1 eq) of the acid solution dropwise to the solution of your compound.
-
Observe for Precipitation: The formation of the salt may cause it to precipitate from the organic solvent if the salt is less soluble than the free base in that specific solvent. This is often a sign of successful salt formation.
-
Isolate and Test: If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Test Aqueous Solubility: Attempt to dissolve the newly formed salt in your target aqueous buffer. Compare its solubility to that of the original free base. A significant increase indicates this is a viable strategy for your compound.
Diagram: Solute-Solvent Interactions
Caption: Favorable interactions driving solubility.
References
- 1. Pyridine [chemeurope.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roaldhoffmann.com [roaldhoffmann.com]
- 6. benchchem.com [benchchem.com]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
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- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Khan Academy [khanacademy.org]
- 16. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 17. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 18. fiveable.me [fiveable.me]
- 19. rjpdft.com [rjpdft.com]
- 20. Solvent Physical Properties [people.chem.umass.edu]
- 21. scribd.com [scribd.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 24. depts.washington.edu [depts.washington.edu]
- 25. Co-solvent: Significance and symbolism [wisdomlib.org]
- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Sterically Hindered Pyridines
Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions with sterically hindered pyridines. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
The Challenge: The "2-Pyridyl Problem" and Steric Hindrance
Cross-coupling reactions involving pyridines, particularly 2-substituted pyridines, are often plagued by a combination of issues collectively known as the "2-pyridyl problem".[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] This issue is exacerbated when bulky substituents are present on the pyridine ring, introducing significant steric hindrance that can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5][6]
This guide will dissect these challenges and provide actionable solutions, focusing on the rational selection of catalysts and reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering probable causes and step-by-step solutions.
Issue 1: Low or No Conversion to the Desired Product
This is one of the most common frustrations when working with sterically hindered pyridines.
Potential Causes:
-
Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, effectively poisoning the catalyst.[3][7]
-
Inefficient Oxidative Addition: The steric bulk around the reaction center is preventing the palladium catalyst from inserting into the carbon-halide bond.[8]
-
Inactive Catalyst: The active Pd(0) species is not being generated or is decomposing.[4][5]
-
Suboptimal Ligand Choice: The ligand is not bulky or electron-rich enough to promote the catalytic cycle with a hindered substrate.[5][9]
Troubleshooting Steps & Optimization:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective.[5] Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[5][7][9] These ligands create a sterically crowded and electron-rich environment around the palladium, which promotes the formation of the active, low-coordinate Pd(0) species and facilitates both oxidative addition and reductive elimination.[9][10]
-
Consider a Palladium Precatalyst: Using a well-defined precatalyst can lead to more reproducible results compared to generating the active catalyst in situ.[11]
-
Increase Catalyst Loading: For particularly challenging substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[7]
-
Optimize the Base and Solvent: The choice of base is not trivial; it influences multiple steps in the catalytic cycle. Screen a variety of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[8][12] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.[5]
Issue 2: Significant Formation of Side Products (Homocoupling, Protodehalogenation)
The appearance of undesired products can complicate purification and significantly lower the yield of your target molecule.
Potential Causes:
-
Homocoupling of Boronic Acids/Esters: This side reaction is often promoted by the presence of oxygen and can be a sign of slow transmetalation.[4][8]
-
Protodehalogenation/Protodeborylation: The replacement of the halide or boron functionality with a hydrogen atom can occur if the catalytic cycle is slow, allowing for competing decomposition pathways.[8] This is a frequent issue with heteroaryl boronic acids.[8]
Troubleshooting Steps & Optimization:
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed to minimize oxygen.[4][8]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can help to minimize protodeborylation.[8]
-
Control Stoichiometry: Using a slight excess of one of the coupling partners can sometimes minimize the homocoupling of the more valuable reagent.[3]
-
Adjust Reaction Temperature: Lowering the temperature may disfavor homocoupling.[4]
-
Palladium(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) source.[3][4]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding cross-coupling with sterically hindered pyridines.
Q1: Which type of cross-coupling reaction is best suited for sterically hindered pyridines?
Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are frequently employed.[13][14] The choice depends on the desired bond to be formed (C-C or C-N). For C-C bond formation, while the Suzuki-Miyaura reaction is a workhorse, its application to 2-pyridyl systems can be problematic due to the instability of the corresponding boronic acids.[15][16] Alternative nucleophiles, such as pyridine sulfinates, have been developed to overcome these limitations.[15][17] For C-N bond formation, the Buchwald-Hartwig amination has proven to be a powerful tool, especially with the development of highly active catalyst systems.[13][18]
Q2: What are the key features to look for in a ligand for coupling with hindered pyridines?
The most successful ligands for these challenging transformations share two key characteristics:
-
Steric Bulk: Large, sterically demanding ligands are essential to create a coordinatively unsaturated palladium center, which is more reactive.[5][9] The steric bulk also helps to promote the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions.[19]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.[10][19]
The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are excellent examples of ligands that possess these features.[7][9]
Q3: When should I consider using a copper-catalyzed system?
While palladium catalysis is dominant, copper-catalyzed systems, such as those used in Ullmann-type reactions, have re-emerged as a viable alternative, particularly for C-N bond formation.[20][21] Modern copper-catalyzed systems often employ specific ligands to enable reactions under milder conditions than traditional Ullmann chemistry.[22] For certain sterically demanding C-N couplings, a copper-based approach might offer a complementary solution.[20]
Q4: How can I prevent catalyst decomposition (formation of palladium black)?
The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.[4]
-
Ligand Stability: Ensure the ligand is stable under the reaction conditions. Some ligands can degrade at high temperatures.[4]
-
Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[4]
-
Inert Atmosphere: As mentioned previously, rigorously exclude oxygen from your reaction.[4]
Data Presentation & Experimental Protocols
Table 1: Ligand Selection Guide for Suzuki-Miyaura Coupling of Hindered Pyridines
| Ligand | Key Features | Recommended For |
| XPhos | Bulky, electron-rich biarylphosphine | General use with hindered aryl chlorides and bromides.[7] |
| SPhos | Similar to XPhos, often provides complementary reactivity | Screening in parallel with XPhos is recommended.[5][9] |
| RuPhos | Electron-rich and sterically hindered | Effective for a wide range of substrates.[5] |
| NHC Ligands (e.g., IPr) | Strong σ-donors, form stable complexes | High-temperature reactions, can improve catalyst longevity.[9][10] |
General Protocol for a Suzuki-Miyaura Coupling of a Sterically Hindered Pyridine
This is a general guideline and will likely require optimization for your specific substrates.
-
To a dry reaction vessel, add the sterically hindered pyridyl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (2-10 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
Caption: Troubleshooting workflow for cross-coupling with hindered pyridines.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimal Catalyst Selection for Cross-Coupling of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
-
Cook, C. S., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting Common Issues in Furo[2,3-b]pyridine Cross-Coupling Reactions.
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting Common Issues in Reactions Involving 2,6-Dichloropyridine.
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Proctor, R. S. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates.
-
GIBSON, K. R., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ghadge, T. R., & Shinde, D. B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Retrieved from [Link]
-
Proctor, R. S. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Retrieved from [Link]
-
Surasani, R., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Yamamoto, T., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. National Institutes of Health. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. Retrieved from [Link]
-
Chang, S., et al. (2013). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]
-
Proctor, R. S. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Mastering Stoichiometry for Complete Conversion of 6-(Methoxymethyl)picolinaldehyde
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 6-(Methoxymethyl)picolinaldehyde. This guide is structured to address common challenges and provide practical, field-tested solutions to ensure the complete conversion of this versatile reagent in your synthetic endeavors. Our focus is on the critical aspect of managing reaction stoichiometry, a cornerstone of successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the complete conversion of 6-(Methoxymethyl)picolinaldehyde in a reaction?
A1: Complete conversion is a multifactorial outcome. The key pillars to consider are:
-
Accurate Stoichiometry: Precise measurement of all reactants is fundamental. Any deviation can lead to unreacted starting material or the formation of byproducts.
-
Purity of Reactants: Impurities in 6-(Methoxymethyl)picolinaldehyde or the coupling partner can inhibit the reaction or lead to undesirable side reactions.
-
Reaction Conditions: Temperature, solvent, and catalyst choice and concentration are critical variables that must be optimized for each specific transformation.
-
Steric Hindrance: The methoxymethyl group at the 6-position of the pyridine ring can present steric challenges, potentially slowing down the reaction rate and affecting the approach of nucleophiles to the aldehyde.[1][2][3][4][5]
-
Reaction Monitoring: Vigilant monitoring of the reaction's progress is essential to determine the point of complete conversion and to avoid over-running the reaction, which can lead to product degradation or side product formation.[6][7][8][9][10][11][12]
Q2: How does the methoxymethyl group in 6-(Methoxymethyl)picolinaldehyde affect its reactivity compared to unsubstituted picolinaldehyde?
A2: The methoxymethyl group has two main effects:
-
Electronic Effect: The ether oxygen has lone pairs that can donate electron density to the pyridine ring, which can slightly modulate the electrophilicity of the aldehyde carbonyl group.
-
Steric Effect: This is often the more significant factor. The methoxymethyl group can sterically hinder the approach of bulky nucleophiles to the aldehyde. This may necessitate longer reaction times, higher temperatures, or the use of less sterically demanding reagents to achieve complete conversion.[1][2][3][4][5]
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for common reactions involving 6-(Methoxymethyl)picolinaldehyde, focusing on achieving complete conversion.
Scenario 1: Incomplete Conversion in a Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a staple reaction for forming α,β-unsaturated ketones.[13][14][15][16]
Reaction Scheme:
6-(Methoxymethyl)picolinaldehyde + Ketone --(Base)--> α,β-Unsaturated Ketone
| Issue | Potential Cause | Recommended Solution |
| Significant amount of unreacted 6-(Methoxymethyl)picolinaldehyde observed by TLC/HPLC. | 1. Incorrect Stoichiometry: Insufficient ketone or base. | 1a. Ensure a 1:1 or a slight excess (1.1 eq) of the ketone is used. 1b. Verify the concentration and activity of the base. Use a freshly prepared solution of a strong base like NaOH or KOH.[15] |
| 2. Inactive Catalyst: The base may have degraded. | 2. Use a freshly opened or properly stored base. Consider alternative bases like sodium methoxide or potassium tert-butoxide. | |
| 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | 3. Gently warm the reaction mixture. Monitor the reaction closely by TLC to avoid byproduct formation at higher temperatures.[15] | |
| Formation of multiple products, including self-condensation of the ketone. | 1. Ketone with two sets of α-hydrogens: This can lead to regioisomers and self-condensation products. | 1. If possible, choose a symmetrical ketone. If not, careful purification by column chromatography will be necessary. |
| 2. Reaction run for too long: Prolonged reaction times can lead to side reactions. | 2. Monitor the reaction by TLC and quench it as soon as the starting aldehyde is consumed.[10][11][12] |
-
Preparation: In a round-bottom flask, dissolve 6-(Methoxymethyl)picolinaldehyde (1.0 eq) and the ketone (1.1 eq) in ethanol.
-
Reagent Addition: While stirring at room temperature, add a solution of NaOH (1.2 eq) in water dropwise.
-
Reaction: Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once the aldehyde is consumed, neutralize the mixture with dilute HCl. The product may precipitate and can be collected by filtration. If not, extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Scenario 2: Low Yields in a Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[17][18][19][20]
Reaction Scheme:
6-(Methoxymethyl)picolinaldehyde + Phosphonium Ylide --> Alkene + Triphenylphosphine oxide
| Issue | Potential Cause | Recommended Solution |
| Incomplete consumption of the aldehyde. | 1. Ylide Instability: The phosphonium ylide may be decomposing before it can react. | 1a. Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution dropwise. 1b. Ensure anhydrous conditions, as moisture can quench the ylide. |
| 2. Insufficient Base: Not all of the phosphonium salt has been converted to the ylide. | 2. Use a strong, non-nucleophilic base like n-butyllithium, sodium hydride, or potassium tert-butoxide. Ensure the stoichiometry of the base is correct.[17] | |
| 3. Steric Hindrance: The bulkiness of the ylide or the aldehyde may be slowing the reaction. | 3. Increase the reaction temperature after the initial addition at low temperature. Consider using a Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered systems.[19] | |
| Low isolated yield despite complete conversion. | 1. Difficult Purification: The triphenylphosphine oxide byproduct can be challenging to separate from the desired alkene. | 1a. Use a less polar solvent system for column chromatography to retain the polar triphenylphosphine oxide on the silica gel. 1b. In some cases, the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexane and filtering. |
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Stir for 1 hour at this temperature.
-
Aldehyde Addition: Dissolve 6-(Methoxymethyl)picolinaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify by column chromatography.
Scenario 3: Incomplete Conversion in Reductive Amination
Reductive amination is a versatile method for synthesizing amines from aldehydes.[21][22][23][24][25]
Reaction Scheme:
6-(Methoxymethyl)picolinaldehyde + Amine --(Reducing Agent)--> Secondary Amine
| Issue | Potential Cause | Recommended Solution |
| Aldehyde remains after the reaction. | 1. Inefficient Imine Formation: The equilibrium may not favor the formation of the imine intermediate. | 1a. Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine. 1b. Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). |
| 2. Inactive Reducing Agent: The reducing agent may have degraded or is not suitable for the reaction. | 2. Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is often a good choice as it is mild and selective for the imine in the presence of the aldehyde.[24] Alternatively, catalytic hydrogenation can be employed.[21][22] | |
| Formation of the corresponding alcohol as a byproduct. | 1. Premature Reduction of the Aldehyde: The reducing agent is reducing the aldehyde before it can form the imine. | 1. Choose a milder reducing agent that is more selective for the imine (e.g., sodium triacetoxyborohydride). Add the reducing agent after allowing the aldehyde and amine to stir together for a period to allow for imine formation. |
-
Imine Formation: In a round-bottom flask, dissolve 6-(Methoxymethyl)picolinaldehyde (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add activated 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Analytical Methods for Reaction Monitoring
Effective reaction monitoring is crucial for determining the optimal reaction time and ensuring complete conversion.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of a reaction.[10][11][12][26]
-
Procedure:
-
Interpretation: The reaction is complete when the spot corresponding to 6-(Methoxymethyl)picolinaldehyde is no longer visible in the reaction mixture lane.
High-Performance Liquid Chromatography (HPLC)
For more quantitative analysis, HPLC is the method of choice.[6][7][8][9][27]
-
Benefits:
-
Provides quantitative data on the consumption of starting materials and the formation of products.
-
Can detect minor byproducts that may not be visible by TLC.
-
-
Method Development: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point for method development.
Visualizing the Workflow
The following diagram illustrates a general workflow for optimizing the conversion of 6-(Methoxymethyl)picolinaldehyde.
Caption: A generalized workflow for optimizing reactions involving 6-(Methoxymethyl)picolinaldehyde.
References
- 1. Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
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- 27. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Comparison of Substituted Aromatic Aldehydes
For professionals in chemical research, materials science, and drug development, the structural elucidation of organic molecules is a foundational task. Substituted aromatic aldehydes are a pivotal class of compounds, serving as key intermediates in organic synthesis and as core scaffolds in pharmaceuticals.[1] Their characterization is paramount, and spectroscopic techniques provide the necessary lens to peer into their molecular architecture.
This guide offers an in-depth comparative analysis of how common substituents on an aromatic aldehyde framework influence their spectroscopic signatures. We will move beyond a simple recitation of data, focusing instead on the underlying physical organic principles that govern these changes. By understanding the causality behind spectral shifts, researchers can more effectively interpret data, predict properties, and validate synthetic outcomes. We will compare three representative molecules: the parent Benzaldehyde , the electron-donating and hydrogen-bonding Salicylaldehyde (2-hydroxybenzaldehyde), and the resonance-donating p-Anisaldehyde (4-methoxybenzaldehyde).
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. In aromatic aldehydes, the most significant transitions are the π→π* (involving the aromatic ring and carbonyl group) and the n→π* (involving the non-bonding lone pair electrons on the carbonyl oxygen).[2][3] The position of maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the electronic nature of substituents.
Causality of Substituent Effects
The introduction of a substituent onto the benzene ring alters the energy gap between the ground and excited states.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) are auxochromes. They possess lone pairs of electrons that can be delocalized into the π-system of the aromatic ring through resonance. This extended conjugation lowers the energy of the π* excited state, resulting in absorption at a longer wavelength (a bathochromic or "red" shift).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) would increase the energy gap, leading to a hypsochromic or "blue" shift, though this effect can be complex.[4][5]
Comparative Data Analysis
As illustrated in the table below, the presence of the -OH and -OCH₃ groups causes a distinct bathochromic shift in the primary π→π* transition band compared to unsubstituted benzaldehyde. Salicylaldehyde's λmax is particularly affected by solvent due to its ability to form intra- and intermolecular hydrogen bonds.[6]
| Compound | Structure | Substituent Type | λmax (π→π*) (in Ethanol) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Benzaldehyde | C₆H₅CHO | Unsubstituted | ~245 nm | ~12,000 |
| Salicylaldehyde | o-HO-C₆H₄CHO | Electron-Donating, H-Bonding | ~255 nm, ~325 nm | ~10,000, ~3,500 |
| p-Anisaldehyde | p-CH₃O-C₆H₄CHO | Electron-Donating | ~285 nm | ~15,000 |
Note: Values are approximate and can vary slightly with solvent and measurement conditions.
Experimental Protocol: UV-Vis Spectrum Acquisition
A self-validating protocol ensures that observed shifts are due to molecular properties, not experimental artifacts.
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, cyclohexane). The solvent should not react with the analyte.
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1x10⁻³ M). From this, prepare a dilute solution (e.g., 1x10⁻⁵ M) such that the maximum absorbance falls between 0.5 and 1.5 absorbance units, a range where the Beer-Lambert law is most accurate.[7]
-
Instrument Calibration (Blanking): Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This electronically subtracts the absorbance of the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the analyte solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Infrared Spectroscopy: Dissecting Vibrational Modes
Infrared (IR) spectroscopy probes the vibrational frequencies of molecular bonds. For an aromatic aldehyde, the most diagnostic absorptions are the C=O stretch and the unique aldehydic C-H stretch.[8] The position of these bands is a sensitive indicator of the electronic environment.
Causality of Substituent Effects
The C=O bond's stretching frequency is directly related to its bond strength. Factors that decrease the double-bond character will lower the vibrational frequency (shift to a lower wavenumber).
-
Conjugation: Resonance between the carbonyl group and the aromatic ring delocalizes the π electrons, imparting more single-bond character to the C=O bond. This lowers its stretching frequency to ~1705 cm⁻¹ from the ~1730 cm⁻¹ seen in saturated aldehydes.[9][10][11]
-
Electron-Donating Groups (EDGs): An EDG like the methoxy group in p-anisaldehyde pushes electron density into the ring via resonance. This enhances conjugation with the carbonyl group, further weakening the C=O bond and lowering its stretching frequency.
-
Intramolecular Hydrogen Bonding: In salicylaldehyde, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This significantly polarizes and weakens the C=O bond, causing a substantial shift to a lower wavenumber.
Comparative Data Analysis
The data clearly shows how electronic and structural effects modulate the C=O bond strength. The aldehydic C-H stretch, appearing as a characteristic pair of bands, is also a key identifier.[12][13]
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Key Influencing Factor |
| Benzaldehyde | ~1703 cm⁻¹[10][12] | ~2820, ~2740 cm⁻¹ | Aromatic Conjugation |
| Salicylaldehyde | ~1665 cm⁻¹ | ~2850, ~2750 cm⁻¹ | Intramolecular H-Bonding |
| p-Anisaldehyde | ~1685 cm⁻¹ | ~2830, ~2730 cm⁻¹ | Enhanced Conjugation (EDG) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft wipe with a suitable solvent like isopropanol and allow it to evaporate completely.
-
Background Spectrum: Acquire a background spectrum of the empty crystal. This accounts for atmospheric H₂O and CO₂ as well as any intrinsic absorbance from the crystal.
-
Sample Application: Place a small amount of the liquid or solid aldehyde directly onto the ATR crystal. If solid, apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal with solvent after analysis to prevent cross-contamination.[14]
Influence of Substituents on C=O Frequency
Caption: Factors decreasing the C=O stretching frequency.
¹H NMR Spectroscopy: Mapping the Proton Environment
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily protons (¹H). The key parameters are chemical shift (δ), which indicates the electronic environment, and coupling constants (J), which reveal neighboring protons.[15]
Causality of Substituent Effects
The chemical shift of a proton is determined by the degree of magnetic shielding or deshielding it experiences.
-
Aldehydic Proton: The proton attached to the carbonyl carbon is highly deshielded due to the magnetic anisotropy of the C=O bond and the electronegativity of the oxygen atom. It therefore resonates at a very high chemical shift (9-10 ppm), a distinctive region of the spectrum.[10][16][17]
-
Aromatic Protons: The chemical shifts of the protons on the benzene ring are influenced by the electron density at their respective positions.
-
EDGs (-OH, -OCH₃): These groups donate electron density to the ring, particularly at the ortho and para positions. This increased electron density creates a stronger local magnetic field that opposes the applied field, "shielding" the protons and causing them to resonate at a lower chemical shift (upfield).[15]
-
EWGs: An electron-withdrawing group would decrease electron density, "deshielding" the protons and shifting their signals downfield.
-
Comparative Data Analysis
The ¹H NMR spectra provide a clear fingerprint for each molecule. The downfield shift of the aldehyde proton is a consistent feature, while the aromatic region reflects the electronic influence of the substituent.
| Compound | δ Aldehyde (ppm) | δ Aromatic (ppm) | Aromatic Splitting Pattern |
| Benzaldehyde | ~9.9[18] | 7.5-7.9 | Multiplets for o, m, p protons |
| Salicylaldehyde | ~9.8 | 6.8-7.5 | Complex multiplets (upfield shift) |
| p-Anisaldehyde | ~9.8 | 6.9 (d), 7.8 (d) | Two doublets (AA'BB' system) |
| p-Anisaldehyde (-OCH₃) | ~3.8 (s) | - | Singlet for methoxy protons |
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
High-quality NMR spectra depend critically on proper sample preparation to ensure magnetic field homogeneity.[19]
-
Sample Preparation: Dissolve 5-25 mg of the aldehyde in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[20] Deuterated solvents are used to avoid large solvent signals in the proton spectrum and for the instrument's lock system.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[21]
-
Instrument Setup: Insert the tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity, resulting in sharp spectral lines.
-
Data Acquisition: Set standard acquisition parameters for a ¹H spectrum, including pulse angle, acquisition time, and relaxation delay, and begin the experiment.[15]
Workflow for NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Concluding Synthesis
The true power of spectroscopy lies in the integration of multiple techniques. While ¹H NMR provides the definitive carbon-hydrogen framework, IR confirms the presence and electronic environment of the critical carbonyl functional group, and UV-Vis spectroscopy reveals the nature of the conjugated π-electron system. By comparing the spectra of substituted aromatic aldehydes to a known standard like benzaldehyde, a researcher can confidently determine the nature and position of substituents, guided by a firm understanding of the physical principles that govern the molecular-level interactions with electromagnetic radiation. This integrated, causality-driven approach ensures trustworthy and robust structural characterization, a cornerstone of modern chemical science.
References
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Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Retrieved from [Link]
-
Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Peertechz Publications. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). Aldehyde IR Spectra Analysis. Retrieved from [Link]
-
La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
Indonesian Journal of Educational Research and Technology. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Various substituted aromatic aldehydes. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]
-
ACS Publications. (n.d.). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
ResearchGate. (2025). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 6-(Methoxymethyl)picolinaldehyde using 2D NMR Techniques
In the landscape of drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, the certainty that the molecule in the vial is indeed the molecule they designed is paramount. This guide provides an in-depth, comparative analysis of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the structural validation of 6-(Methoxymethyl)picolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the causality behind experimental choices, empowering you to not only replicate these methods but also to adapt and apply them to your own compounds. We will explore how these techniques, when used in concert, create a self-validating system for structural elucidation, leaving no ambiguity in the final assignment.
The Molecule of Interest: 6-(Methoxymethyl)picolinaldehyde
6-(Methoxymethyl)picolinaldehyde is a small organic molecule with key structural features that make it an excellent candidate for 2D NMR analysis. Its structure includes an aldehyde proton, aromatic protons on a pyridine ring, a methoxymethyl group, and a methylene bridge.
Structure:
The Power of 2D NMR: Seeing the Connections
While 1D NMR provides essential information about the chemical environment of individual nuclei, complex molecules can present overlapping signals that are difficult to interpret. 2D NMR spectroscopy resolves this by spreading the signals across two dimensions, revealing correlations between nuclei.[1][2][3] This allows us to piece together the molecular puzzle by identifying which atoms are connected through chemical bonds.
This guide will focus on three key experiments:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[4][5][6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[1][8][9][10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons, typically over two to three bonds.[9][11][12][13][14]
By combining the information from these three experiments, we can confidently assemble the molecular structure of 6-(Methoxymethyl)picolinaldehyde.
Experimental Workflow: A Step-by-Step Guide
The following protocols are designed for a standard 500 MHz NMR spectrometer.
Sample Preparation
-
Dissolve approximately 10-20 mg of 6-(Methoxymethyl)picolinaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height is sufficient to be within the detection region of the NMR probe.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment is the starting point for mapping out the proton spin systems within the molecule.
Experimental Protocol:
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Parameters:
-
Spectral Width (F2 and F1): Set to encompass all proton signals (e.g., 0-12 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans: 2-4 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Process the data with a sine-bell or squared sine-bell window function in both dimensions.
Interpreting the COSY Spectrum:
The COSY spectrum will display the 1D proton spectrum along the diagonal. The crucial information lies in the off-diagonal cross-peaks, which indicate that two protons are coupled to each other.[4][5][7]
Expected Correlations for 6-(Methoxymethyl)picolinaldehyde:
| Proton 1 | Correlates with (Proton 2) |
| Aldehyde-H | Aromatic-H (adjacent) |
| Aromatic-H | Other Aromatic-H's on the ring |
| Methylene-H (-CH₂-) | None (isolated spin system) |
| Methyl-H (-CH₃) | None (isolated spin system) |
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a highly sensitive method for identifying which protons are directly attached to which carbons.[1][8][9][10][11]
Experimental Protocol:
-
Acquire a 1D carbon spectrum to determine the carbon spectral width.
-
Set up a gradient-selected, sensitivity-enhanced HSQC experiment.
-
Parameters:
-
¹H Spectral Width (F2): Same as the proton spectrum.
-
¹³C Spectral Width (F1): Set to encompass all carbon signals (e.g., 0-180 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans: 4-8 per increment.
-
One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.
-
-
Process the data with appropriate window functions.
Interpreting the HSQC Spectrum:
The HSQC spectrum displays the proton spectrum on one axis and the carbon spectrum on the other. Each peak in the 2D spectrum represents a direct one-bond connection between a proton and a carbon.[8][9]
Expected Correlations for 6-(Methoxymethyl)picolinaldehyde:
| Proton | Correlates with (Carbon) |
| Aldehyde-H | Aldehyde-C |
| Aromatic-H's | Aromatic-C's |
| Methylene-H (-CH₂-) | Methylene-C (-CH₂-) |
| Methyl-H (-CH₃) | Methyl-C (-CH₃) |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the key to piecing together the molecular skeleton by identifying longer-range connections between protons and carbons.[9][11][12][13][14]
Experimental Protocol:
-
Set up a gradient-selected HMBC experiment.
-
Parameters:
-
¹H Spectral Width (F2): Same as the proton spectrum.
-
¹³C Spectral Width (F1): Same as the carbon spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 8-16 per increment.
-
Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically 8-10 Hz.
-
-
Process the data with appropriate window functions.
Interpreting the HMBC Spectrum:
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart.[13][14] These correlations are crucial for connecting the different spin systems identified by COSY and HSQC.
Expected Correlations for 6-(Methoxymethyl)picolinaldehyde:
| Proton | Correlates with (Carbon) |
| Aldehyde-H | Aromatic-C (adjacent), Aldehyde-C |
| Aromatic-H's | Other Aromatic-C's, Methylene-C, Aldehyde-C |
| Methylene-H (-CH₂-) | Aromatic-C, Methyl-C |
| Methyl-H (-CH₃) | Methylene-C |
Data Visualization and Interpretation
The following diagrams illustrate the expected correlations for 6-(Methoxymethyl)picolinaldehyde.
Caption: Expected COSY correlations for 6-(Methoxymethyl)picolinaldehyde.
Caption: Expected HSQC correlations for 6-(Methoxymethyl)picolinaldehyde.
Caption: Expected HMBC correlations for 6-(Methoxymethyl)picolinaldehyde.
Comparative Analysis of 2D NMR Techniques
| Technique | Information Provided | Strengths | Limitations |
| COSY | ¹H-¹H correlations through 2-3 bonds. [4][5][7] | Excellent for identifying proton spin systems and neighboring protons. | Does not provide information about carbon connectivity or quaternary carbons. |
| HSQC | Direct ¹H-¹³C one-bond correlations. [1][8][9][10][11] | Highly sensitive and excellent for assigning protons to their directly attached carbons. | Does not provide information about connectivity between different carbon atoms. |
| HMBC | ¹H-¹³C correlations over 2-3 bonds. [9][11][12][13][14] | Crucial for establishing long-range connectivity and piecing together the carbon skeleton. | Less sensitive than HSQC; absence of a correlation is not definitive proof of a lack of proximity. |
Alternative and Complementary Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for structural validation:
-
X-ray Crystallography: Provides the absolute structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a molecule, which can help confirm the elemental composition and identify structural motifs. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, O-H) based on their vibrational frequencies.
For the most rigorous structural validation, a combination of these techniques is often employed.
Conclusion
The synergistic application of COSY, HSQC, and HMBC provides a robust and self-validating workflow for the structural elucidation of small organic molecules like 6-(Methoxymethyl)picolinaldehyde. By systematically identifying proton spin systems, assigning protons to their attached carbons, and then establishing long-range connectivity, researchers can have a high degree of confidence in their molecular structures. This guide has provided not only the "how" but also the "why" behind these powerful analytical techniques, empowering scientists to tackle their own structural challenges with confidence and precision.
References
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
- HSQC Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1. doi:10.4172/2155-9872.S1-001
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
- Atreya, H. S. (n.d.). Principles and Applications of NMR Spectroscopy. NPTEL.
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CF NMR CEITEC.
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
What Is HMBC NMR? - Chemistry For Everyone. (2025, August 12). YouTube. Retrieved from [Link]
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Structural Analysis of Organic Compound Using 2D-NMR Spectrum | Column - JEOL. (n.d.).
- HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.).
- Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). CF NMR CEITEC.
- COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11).
- COSY - NMR Core Facility - Columbia University. (n.d.).
Sources
- 1. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Purity Assessment of Synthesized 6-(Methoxymethyl)picolinaldehyde by HPLC and GC-MS
Introduction: The Critical Role of Purity in Synthesis
6-(Methoxymethyl)picolinaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with a reactive aldehyde and a methoxymethyl group, makes it a versatile precursor for the synthesis of complex target molecules, including novel pharmaceutical agents.[1][2] The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, decreased yields of the final product, and the introduction of potentially toxic byproducts in drug development pipelines.
Therefore, robust analytical methodologies are required to establish the purity and impurity profile of synthesized 6-(Methoxymethyl)picolinaldehyde. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the selection of each method, provide detailed experimental protocols, and present a framework for data interpretation, empowering researchers to make informed decisions for their specific analytical needs.
Principles of Separation: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific information required.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like 6-(Methoxymethyl)picolinaldehyde, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile).
-
Why RP-HPLC? The methoxymethyl and aldehyde functionalities impart polarity, while the pyridine ring provides some nonpolar character. This amphiphilic nature is ideal for retention and separation on a C18 column. Less polar impurities will be retained longer, while more polar impurities, such as the corresponding carboxylic acid (an over-oxidation product), will elute earlier. This technique is non-destructive and excels at quantifying components of a mixture.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. The sample is vaporized in a hot injector and carried through the column by an inert gas (the mobile phase). Separation occurs as compounds partition between the gas phase and the liquid-like stationary phase coated on the column wall.
-
Why GC-MS? 6-(Methoxymethyl)picolinaldehyde has a sufficient vapor pressure and thermal stability to be amenable to GC analysis. The primary advantage of GC is its high resolving power and, when coupled with a Mass Spectrometer (MS), its ability to provide structural information. The MS detector bombards eluting compounds with electrons, causing them to fragment in a reproducible pattern. This "mass spectrum" acts as a chemical fingerprint, allowing for the confident identification of the main peak and the tentative identification of unknown impurities by comparing their spectra to established libraries like the NIST Mass Spectral Library.[5][6]
Head-to-Head Comparison: HPLC vs. GC-MS for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid stationary phase. |
| Sample Requirements | Must be soluble in the mobile phase. | Must be volatile and thermally stable. |
| Strengths | - Excellent for non-volatile or thermally labile impurities.- Highly quantitative and reproducible.- Non-destructive to the sample. | - Superior for identifying unknown impurities via mass spectral libraries.[5]- High chromatographic resolution.- Excellent for detecting volatile residual solvents. |
| Weaknesses | - Impurity identification requires standards or collection for further analysis.- Lower resolution for highly complex mixtures compared to capillary GC. | - Not suitable for non-volatile or thermally unstable compounds.- Derivatization may be required for some analytes, adding complexity. |
| Typical Application | Accurate quantification of the main component and known impurities. Purity determination as % area. | Identification of process-related impurities and residual solvents. Confirmation of molecular weight. |
Experimental Protocols
These protocols are designed to be self-validating, providing a robust starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of purity and the detection of polar and non-polar impurities.
Workflow Diagram: HPLC Purity Assessment
Caption: HPLC workflow for purity analysis of 6-(Methoxymethyl)picolinaldehyde.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common additive that improves peak shape by protonating free silanol groups on the silica support and ensuring the analyte is in a single ionic state.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of the synthesized 6-(Methoxymethyl)picolinaldehyde at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.
-
Rationale: Filtering removes particulates that could clog the HPLC system. The 50:50 diluent is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape.
-
-
Instrumental Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detector Wavelength: 254 nm.
-
Rationale: 254 nm is a common wavelength for aromatic compounds, providing good sensitivity. A controlled column temperature ensures reproducible retention times.
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
Rationale: A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the identification of volatile impurities, residual solvents, and confirmation of the product's identity.
Workflow Diagram: GC-MS Impurity Profiling
Caption: GC-MS workflow for impurity identification in 6-(Methoxymethyl)picolinaldehyde.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the synthesized compound at approximately 1 mg/mL in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Transfer the solution to a GC-MS vial with a septum cap.
-
Rationale: A volatile solvent is required for GC analysis. The concentration should be sufficient to provide a strong signal for the main peak without overloading the detector.
-
-
Instrumental Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane (5ms) column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Rationale: A split injection prevents column overloading and ensures sharp peaks for the major component.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Rationale: The initial hold allows for the separation of volatile solvents. The temperature ramp elutes compounds based on their boiling points.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Rationale: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra.
-
Data Interpretation and Comparison
Below is a table of hypothetical, yet realistic, data that could be obtained from the analysis of a synthesized batch of 6-(Methoxymethyl)picolinaldehyde.
Table 1: Comparative Analytical Data for a Synthesized Batch
| Analyte | HPLC Retention Time (min) | HPLC Area % | GC Retention Time (min) | GC-MS Key Fragments (m/z) | Tentative ID |
| 6-(Methoxymethyl)picolinaldehyde | 10.2 | 98.5% | 9.5 | 137 (M+) , 106, 78, 51 | Product |
| Impurity A | 4.5 | 0.8% | - | - | 6-(Methoxymethyl)picolinic acid |
| Impurity B | 12.1 | 0.5% | 8.2 | 139, 108, 79 | 2-(Hydroxymethyl)-6-(methoxymethyl)pyridine |
| Impurity C | - | - | 2.1 | 84, 49 | Dichloromethane (Residual Solvent) |
-
HPLC Interpretation: The chromatogram shows a major peak at 10.2 minutes, accounting for 98.5% of the total peak area. This is the primary measure of purity. Impurity A, eluting earlier, is more polar, consistent with the over-oxidized carboxylic acid. Impurity B, eluting later, is less polar, consistent with the starting material alcohol.
-
GC-MS Interpretation: The main peak at 9.5 minutes shows a molecular ion (M+) at m/z 137, confirming the molecular weight of the target compound. The fragmentation pattern can be used for definitive identification.[7] The peak for Impurity B shows a molecular ion at m/z 139, consistent with the starting alcohol. A peak at 2.1 minutes matches the mass spectrum of dichloromethane from the NIST library, identifying it as a residual solvent. Impurity A (the acid) is not observed as it is non-volatile and would not elute from the GC column under these conditions.
Conclusion: A Synergistic Approach
Neither HPLC nor GC-MS alone provides a complete picture of the purity of synthesized 6-(Methoxymethyl)picolinaldehyde. They are complementary techniques that, when used together, offer a comprehensive and robust assessment.
-
Use HPLC for accurate, routine purity determination (% area) and for quantifying known non-volatile impurities.
-
Use GC-MS to confirm the identity of the synthesized product, to identify unknown volatile impurities, and to screen for residual solvents.
By leveraging the strengths of both methods, researchers and drug development professionals can ensure the quality and consistency of their synthesized intermediates, leading to more reliable and reproducible scientific outcomes.
References
-
Wouters, F., et al. (2012). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research. Available at: [Link]
-
Gupta, V. K., et al. (2011). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Journal of Neuroscience Methods. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyridinecarboxaldehyde. PubChem Compound Database. Available at: [Link]
-
Siedlecka, R., & Skarzewski, J. (1994). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Industrial & Engineering Chemistry Research. Available at: [Link]
-
NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]
-
Ferdinandi, M., et al. (2012). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. 6-甲氧基-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Pyridinecarboxaldehyde Isomers in Nucleophilic Addition Reactions
Introduction
Pyridinecarboxaldehydes, as heterocyclic aromatic aldehydes, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The unique interplay between the electrophilic aldehyde group and the nucleophilic pyridine nitrogen atom imparts distinct chemical properties to the three positional isomers: 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde. Understanding the nuanced differences in their reactivity towards nucleophilic addition is paramount for researchers and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes.
This guide provides an in-depth comparative study of the reactivity of these three isomers in nucleophilic addition reactions. We will explore the underlying electronic and steric factors that govern their reactivity, present a qualitative analysis based on available literature, and provide a detailed experimental protocol for a representative reaction to facilitate practical application.
Theoretical Underpinnings of Reactivity
The reactivity of the carbonyl carbon in pyridinecarboxaldehydes towards nucleophilic attack is fundamentally governed by a delicate balance of electronic and steric effects, which are uniquely influenced by the position of the nitrogen atom within the pyridine ring.
Electronic Effects: A Tale of Two Influences
The nitrogen atom in the pyridine ring exerts a significant influence on the electron density of the carbonyl group through two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As a highly electronegative atom, nitrogen withdraws electron density from the ring through the sigma bonds. This electron-withdrawing inductive effect is strongest at the positions closest to the nitrogen atom (ortho and para) and decreases with distance. Consequently, the carbonyl carbons of 2- and 4-pyridinecarboxaldehyde are rendered more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the 3-isomer.
-
Resonance Effect (-M): The nitrogen atom can also withdraw electron density through the pi system via resonance. This effect is most pronounced when the aldehyde group is in the ortho or para position, as it allows for direct delocalization of the pi electrons, further increasing the partial positive charge on the carbonyl carbon. In 3-pyridinecarboxaldehyde, the aldehyde group is in the meta position relative to the nitrogen, and thus, this resonance-based electron withdrawal is not possible.
The interplay of these effects leads to a clear prediction of the order of reactivity based on electronic factors alone: 4-pyridinecarboxaldehyde > 2-pyridinecarboxaldehyde > 3-pyridinecarboxaldehyde . The 4-isomer benefits from both strong inductive and resonance electron withdrawal, making its carbonyl carbon the most electrophilic. The 2-isomer experiences a similar, albeit slightly weaker, electronic pull. The 3-isomer is the least reactive as it is primarily influenced by the weaker inductive effect at the meta position.
Figure 1: Diagram illustrating the electronic effects of the nitrogen atom on the aldehyde group in the three isomers.
Steric Hindrance: The Ortho Effect
While electronic effects favor the 2- and 4-isomers, steric hindrance introduces a counteracting factor, particularly for 2-pyridinecarboxaldehyde. The proximity of the aldehyde group to the nitrogen atom in the ortho position can physically impede the approach of a nucleophile. This "ortho effect" can significantly reduce the rate of reaction, especially with bulky nucleophiles. In contrast, the aldehyde groups in the 3- and 4-isomers are less sterically encumbered, allowing for more facile nucleophilic attack.
Qualitative Reactivity Comparison
Based on the interplay of electronic and steric effects, a general trend in reactivity can be predicted.
-
4-Pyridinecarboxaldehyde: Generally considered the most reactive isomer due to the powerful combination of inductive and resonance electron withdrawal and the absence of significant steric hindrance.
-
3-Pyridinecarboxaldehyde: Often the least reactive isomer, as it lacks the strong resonance-based activation of the 2- and 4-isomers.
-
2-Pyridinecarboxaldehyde: Its reactivity is highly dependent on the nature of the nucleophile. With small, unhindered nucleophiles, its reactivity can be comparable to or even greater than the 4-isomer due to the strong electronic activation. However, with bulky nucleophiles, steric hindrance can dominate, making it the least reactive of the three.
A study on the condensation reaction of pyridinecarboxaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole provides some experimental support for these theoretical considerations. In this study, the 3- and 4-pyridinecarboxaldehyde derivatives were observed to form stable hemiaminals, while the 2-pyridine derivative exclusively yielded the Schiff base, suggesting a different reaction pathway likely influenced by steric factors.[1]
Comparative Data on Nucleophilic Addition Reactivity
| Isomer | Electronic Effects | Steric Hindrance | Predicted Relative Reactivity |
| 2-Pyridinecarboxaldehyde | Strong (-I, -M) | High | High with small nucleophiles, low with bulky nucleophiles |
| 3-Pyridinecarboxaldehyde | Moderate (-I) | Low | Low |
| 4-Pyridinecarboxaldehyde | Strong (-I, -M) | Low | High |
Table 1: Predicted relative reactivity of pyridinecarboxaldehyde isomers in nucleophilic addition reactions.
Experimental Protocol: A Representative Wittig Reaction
To provide a practical framework for comparing the reactivity of the pyridinecarboxaldehyde isomers, the following detailed protocol for a Wittig reaction is presented. This reaction is a robust and widely used method for the formation of alkenes from aldehydes and ketones.
Objective:
To synthesize the corresponding vinylpyridine isomers from 2-, 3-, and 4-pyridinecarboxaldehyde via a Wittig reaction and compare their yields as an indirect measure of relative reactivity.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
2-Pyridinecarboxaldehyde
-
3-Pyridinecarboxaldehyde
-
4-Pyridinecarboxaldehyde
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
References
A Comparative Guide to the Biological Activities of Pyridine and Pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and ultimate therapeutic potential of a novel compound. Among the most prominent and widely utilized N-heterocyclic scaffolds are pyridine and pyrimidine. Both are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] This guide provides an in-depth, objective comparison of the biological activities of pyridine and pyrimidine derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.
Introduction: Structural and Electronic Distinctions
Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, rendering it a weakly basic compound. Pyrimidine, also a six-membered aromatic heterocycle, contains two nitrogen atoms at positions 1 and 3. This additional nitrogen atom significantly alters the electronic properties of the ring, making pyrimidine less basic than pyridine. These fundamental structural and electronic differences are a key determinant of the distinct biological activities and mechanisms of action observed between their respective derivatives.
Comparative Biological Activities: A Head-to-Head Analysis
While both pyridine and pyrimidine derivatives exhibit a broad spectrum of biological activities, a direct comparison of their potency in various therapeutic areas reveals important distinctions.
Anticancer Activity: Divergent Mechanistic Approaches
Both pyridine and pyrimidine scaffolds are cornerstones in the development of anticancer agents.[3] However, they often achieve their therapeutic effect through fundamentally different mechanisms of action.
Pyrimidine Derivatives as Antimetabolites:
A significant class of pyrimidine-based anticancer drugs function as antimetabolites.[4][5] These molecules are structurally similar to endogenous pyrimidines (cytosine, thymine, and uracil), which are essential building blocks for DNA and RNA synthesis.[6] By mimicking these natural metabolites, pyrimidine derivatives can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][7] A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, thereby depriving the cell of a crucial component for DNA replication.[5]
Pyridine Derivatives as Kinase Inhibitors:
In contrast, a large number of pyridine-containing anticancer drugs act as kinase inhibitors.[8] Kinases are a family of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Aberrant kinase activity is a hallmark of many cancers. The nitrogen atom in the pyridine ring often acts as a key hydrogen bond acceptor, enabling these molecules to bind to the ATP-binding pocket of kinases and inhibit their activity.[10] This disruption of oncogenic signaling pathways can lead to the inhibition of tumor growth and induction of apoptosis. For instance, many successful tyrosine kinase inhibitors (TKIs) incorporate a pyridine moiety to target receptors like VEGFR and EGFR, which are pivotal in tumor angiogenesis and proliferation.
Comparative Cytotoxicity Data:
While a direct, comprehensive comparison of the anticancer potency of a wide range of pyridine and pyrimidine derivatives is complex due to the vast number of compounds and targets, some studies provide valuable insights. For instance, a study by Amr et al. (2006) synthesized and evaluated a series of pyridine, pyran, and pyrimidine derivatives against 59 human tumor cell lines. Several compounds from all three classes exhibited significant in vitro antitumor activities, with some pyridine and pyrimidine derivatives showing high selectivity towards leukemia cell lines.[3] Another study highlighted a pyridine-urea derivative, compound 8e , which demonstrated an IC50 value of 0.22 µM against the MCF-7 breast cancer cell line, making it significantly more potent than the standard chemotherapeutic drug Doxorubicin (IC50 = 1.93 µM).[11]
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 | [11] |
| Doxorubicin (Standard) | - | MCF-7 (Breast) | 1.93 | [11] |
| Pyridothienopyrimidine | Compound 3b | - | - | [12] |
| Pyridothienopyrimidine | Compound 5b | - | - | [12] |
Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Antimicrobial Activity: A Battle on Multiple Fronts
Both pyridine and pyrimidine derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide range of bacteria and fungi.[13][14][15]
Comparative Antimicrobial Potency:
Direct comparative studies offer the most reliable assessment of the relative antimicrobial efficacy of these two scaffolds. A study by Sroor et al. (2025) synthesized a series of pyridine and pyrimidine derivatives and tested their anti-inflammatory and antimicrobial activities. In their antimicrobial screening, a benzo[1][16]imidazo[1,2-a]pyrimidine derivative, compound 19 , exhibited a broad-spectrum inhibitory effect against various pathogens with MIC values ranging from 10 to 60 µg/mL.[7] Another study on pyridothienopyrimidine derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 7.81 µg/mL, which was more potent than the standard drug amoxicillin in some cases.[12]
| Compound Class | Representative Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzo[1][16]imidazo[1,2-a]pyrimidine | Compound 19 | S. aureus, S. typhimurium, C. albicans, A. niger | 10-60 | [7] |
| Pyridothienopyrimidine | Compound 4b | Gram-positive & Gram-negative bacteria | 7.81-15.63 | [12] |
| Pyridine Salt | Compound 66 | S. aureus & E. coli | 55-56% inhibition at 100 µg/mL | [17] |
Note: MIC values represent the minimum inhibitory concentration required to inhibit visible growth of the microorganism.
The mechanism of antimicrobial action for these derivatives can vary. For pyridine derivatives, their ability to chelate metal ions essential for bacterial enzyme function is a key mechanism.[18] For pyrimidine derivatives, their structural similarity to nucleobases can lead to the disruption of nucleic acid synthesis in microorganisms.
Mechanisms of Action: A Deeper Dive
The distinct biological activities of pyridine and pyrimidine derivatives are rooted in their different modes of interaction with biological targets.
Pyrimidine Derivatives: Targeting the Blueprint of Life
As previously mentioned, a primary mechanism of action for many biologically active pyrimidine derivatives is their role as antimetabolites in nucleic acid synthesis.[6]
Caption: De Novo Pyrimidine Synthesis Pathway and Inhibition by Antimetabolites.
This pathway illustrates how pyrimidine antimetabolites, such as 5-fluorouracil (5-FU), inhibit thymidylate synthase (TS), thereby blocking the synthesis of dTMP, a crucial precursor for DNA synthesis.[5] This leads to an imbalance of deoxynucleotides and the accumulation of dUMP, ultimately triggering cell death.[1]
Pyridine Derivatives: Disrupting Cellular Communication
Pyridine-based drugs, particularly in oncology, often function by inhibiting protein kinases, which are key components of signal transduction pathways that control cell fate.[8]
Caption: Receptor Tyrosine Kinase (RTK) Signaling and Inhibition by Pyridine Derivatives.
This diagram shows a simplified RTK signaling pathway. Growth factors bind to and activate RTKs, which in turn trigger downstream signaling cascades that promote cancer cell proliferation and survival. Pyridine-based kinase inhibitors bind to the ATP-binding site of the RTK, preventing its activation and blocking the downstream signaling, thereby inhibiting the cancer-promoting cellular responses.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of pyridine and pyrimidine derivatives.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in a suitable culture medium.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (pyridine or pyrimidine derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental Workflow for the MTT Assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible bacterial growth is determined.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (pyridine or pyrimidine derivative) at a high concentration in a suitable solvent.
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the stock solution to well 1 of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of each test row. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well (except well 12) will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (indicating bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Experimental Workflow for Broth Microdilution MIC Assay.
Conclusion
Both pyridine and pyrimidine derivatives are undeniably powerful scaffolds in drug discovery, each with its own set of strengths and preferred therapeutic niches. The choice between these two heterocycles is not a matter of inherent superiority but rather a strategic decision based on the desired mechanism of action and the specific biological target.
-
Pyrimidine derivatives are often the scaffold of choice when the goal is to interfere with nucleic acid synthesis, making them particularly effective as anticancer and antiviral agents that function as antimetabolites. Their structural resemblance to the building blocks of life provides a clear and potent mechanism for disrupting cellular proliferation.
-
Pyridine derivatives excel as modulators of protein function, particularly as kinase inhibitors. The electronic properties of the pyridine ring are well-suited for forming key interactions within the ATP-binding pockets of these enzymes, making them a mainstay in the development of targeted cancer therapies.
This guide has provided a comparative overview of the biological activities of pyridine and pyrimidine derivatives, supported by quantitative data and detailed experimental protocols. By understanding the distinct advantages and mechanistic tendencies of each scaffold, researchers can make more rational and effective decisions in the design and development of the next generation of therapeutic agents.
References
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 5. longdom.org [longdom.org]
- 6. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. protocols.io [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
Confirming the Identity of Reaction Products of 6-(Methoxymethyl)picolinaldehyde by Mass Spectrometry: A Comparative Guide
In the landscape of pharmaceutical and materials science, the precise characterization of novel synthesized compounds is paramount. For researchers working with versatile building blocks like 6-(Methoxymethyl)picolinaldehyde, unambiguous confirmation of reaction product identity is a critical step that underpins the reliability of subsequent research and development. This guide provides an in-depth comparison of mass spectrometry-based approaches for the definitive identification of products arising from common reactions of 6-(Methoxymethyl)picolinaldehyde, supported by experimental insights and comparative data from alternative analytical techniques.
The Synthetic Versatility of 6-(Methoxymethyl)picolinaldehyde and the Analytical Challenge
6-(Methoxymethyl)picolinaldehyde is a valuable starting material in organic synthesis due to its reactive aldehyde functionality and the presence of a substituted pyridine ring. This combination allows for a variety of chemical transformations, primarily at the aldehyde group. Two such cornerstone reactions are reductive amination and the Wittig reaction, yielding amines and alkenes, respectively. While these reactions are generally reliable, the potential for side reactions, incomplete conversions, or unexpected rearrangements necessitates rigorous analytical confirmation of the final product's structure.
Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, stands as a primary tool for this purpose. However, the choice of ionization technique and analytical strategy is crucial for obtaining conclusive results. This guide will explore the mass spectrometric behavior of products from these two key reactions and compare this approach with other spectroscopic methods.
Proposed Reaction Pathways
To illustrate the analytical workflow, we will consider two common and synthetically useful reactions of 6-(Methoxymethyl)picolinaldehyde:
-
Reductive Amination with Benzylamine: This reaction is expected to yield N-benzyl-1-(6-(methoxymethyl)pyridin-2-yl)methanamine. This transformation involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Reductive amination is a widely used method for the synthesis of amines, which are prevalent in many biologically active molecules.[1][2][3]
-
Wittig Reaction with Methylenetriphenylphosphorane: This reaction is a powerful method for the formation of carbon-carbon double bonds and is expected to produce 6-(methoxymethyl)-2-vinylpyridine. The reaction proceeds through the formation of a phosphorus ylide which then reacts with the aldehyde.[4][5][6][7][8]
The confirmation of these target structures requires a multi-faceted analytical approach, with mass spectrometry at its core.
Mass Spectrometry for Product Confirmation: A Head-to-Head Comparison
The choice of mass spectrometry technique is dictated by the chemical nature of the analyte. For the proposed reaction products, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, often coupled with gas chromatography (GC) or liquid chromatography (LC), respectively.
Product 1: N-benzyl-1-(6-(methoxymethyl)pyridin-2-yl)methanamine (from Reductive Amination)
This secondary amine is amenable to both GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Principle: In EI, high-energy electrons bombard the analyte molecule in the gas phase, causing ionization and extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound.
-
Expected Fragmentation: The fragmentation of benzylamines is well-characterized.[9] Key fragmentation pathways for the expected product would include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would result in the formation of a stable benzyl cation (m/z 91) or a pyridinylmethyl cation.
-
Loss of a benzyl radical: This would lead to a fragment corresponding to the protonated aminomethylpyridine moiety.
-
Tropylium ion formation: The benzyl cation (m/z 91) can rearrange to the highly stable tropylium ion, which is a common feature in the mass spectra of benzyl-containing compounds.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
Principle: ESI is a soft ionization technique that generates protonated molecules [M+H]+ from the analyte in solution. This is particularly useful for less volatile or thermally labile compounds. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing structural information.[12][13][14]
-
Expected ESI-MS/MS Fragmentation:
-
The [M+H]+ ion would be selected as the precursor ion.
-
Collision-induced dissociation (CID) would likely lead to the neutral loss of ammonia (NH3) from the protonated amine.[9]
-
Fragmentation of the benzyl group would again be expected, leading to the formation of the tropylium ion (m/z 91).
-
Cleavage of the bond between the pyridine ring and the methylene-amine group would also be a probable fragmentation pathway.
-
Product 2: 6-(methoxymethyl)-2-vinylpyridine (from Wittig Reaction)
This vinyl-substituted pyridine is also suitable for analysis by both GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Expected Fragmentation: The fragmentation of vinylpyridines will be influenced by the stability of the aromatic ring and the vinyl group.
-
Loss of a methyl radical: Cleavage of the methoxy group could lead to the loss of a methyl radical (•CH3).
-
Loss of formaldehyde: A rearrangement reaction could lead to the elimination of formaldehyde (CH2O).
-
Ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although this may require higher energy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
Expected ESI-MS/MS Fragmentation:
-
The protonated molecule [M+H]+ would be the precursor ion.
-
Fragmentation would likely involve the side chains, with potential losses of the methoxymethyl group or parts thereof. The stability of the pyridine ring would likely keep it intact under typical CID conditions.
-
Comparative Data Summary
| Analytical Technique | Proposed Product | Expected Molecular Ion (m/z) | Key Expected Fragment Ions (m/z) |
| GC-MS (EI) | N-benzyl-1-(6-(methoxymethyl)pyridin-2-yl)methanamine | 242 (M+) | 91 (tropylium), 151, 121 |
| LC-MS/MS (ESI) | N-benzyl-1-(6-(methoxymethyl)pyridin-2-yl)methanamine | 243 ([M+H]+) | 91 (tropylium), loss of NH3 |
| GC-MS (EI) | 6-(methoxymethyl)-2-vinylpyridine | 149 (M+) | 134 (M-CH3), 119 (M-CH2O) |
| LC-MS/MS (ESI) | 6-(methoxymethyl)-2-vinylpyridine | 150 ([M+H]+) | Fragmentation of the methoxymethyl side chain |
Alternative Analytical Techniques: A Necessary Corroboration
While mass spectrometry is a powerful tool, relying on a single analytical technique is not best practice for definitive structure elucidation. Corroborative data from other spectroscopic methods is essential for ensuring scientific integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. For the proposed reductive amination product, the appearance of a new signal for the benzylic protons and the disappearance of the aldehyde proton signal would be key indicators. For the Wittig product, the appearance of signals in the vinyl region of the ¹H NMR spectrum would be confirmatory.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence or absence of specific functional groups. In the case of the reductive amination, the disappearance of the characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of N-H stretching vibrations would confirm the reaction. For the Wittig reaction, the disappearance of the aldehyde C=O stretch and the appearance of a C=C stretching vibration would be indicative of product formation.
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Products
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Analysis: Compare the obtained mass spectrum with spectral libraries and predict fragmentation patterns based on the proposed structure.
-
Protocol 2: LC-MS/MS Analysis of Reaction Products
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS/MS Detection (ESI):
-
Ionization Mode: Positive ion mode.
-
Precursor Ion Selection: Select the [M+H]+ ion of the expected product.
-
Collision Energy: Optimize the collision energy to achieve sufficient fragmentation for structural confirmation.
-
Product Ion Scan: Acquire the product ion spectrum and analyze the fragmentation pattern.
-
Workflow for Product Identity Confirmation
Caption: Workflow for the confirmation of reaction product identity.
Conclusion: An Integrated Approach for Unambiguous Identification
The definitive identification of reaction products of 6-(Methoxymethyl)picolinaldehyde requires a synergistic approach, leveraging the strengths of multiple analytical techniques. Mass spectrometry, with its ability to provide both molecular weight and detailed structural information through fragmentation analysis, is an indispensable tool in this process. By carefully selecting the appropriate ionization and analysis methods (GC-MS with EI or LC-MS/MS with ESI), researchers can obtain high-confidence data to support their proposed structures.
However, for the highest level of scientific rigor, it is imperative to complement mass spectrometry data with orthogonal techniques such as NMR and IR spectroscopy. This integrated analytical strategy provides a self-validating system, ensuring the unambiguous confirmation of product identity and laying a solid foundation for future research and development endeavors.
References
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. (2023). [Link]
-
PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. ¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),... [Link]
-
ResearchGate. (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2025). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). [Link]
-
NIST WebBook. Benzenemethanamine, N-methyl-. [Link]
-
PubMed. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. [Link]
-
ResearchGate. Usage of α-picoline borane for the reductive amination of carbohydrates. (2025). [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). [Link]
-
National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). [Link]
-
ResearchGate. Investigations of the fragmentation pathways of benzylpyridinum ions under ESI/MS conditions | Request PDF. (2025). [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
-
PubMed. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
ResearchGate. Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3 ). [Link]
-
University of Missouri–St. Louis. 27. A Solvent Free Wittig Reaction. [Link]
-
National Institutes of Health. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017). [Link]
-
SciELO México. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]
-
SciELO México. ION TRAP TANDEM MASS SPECTROMETRY OF C- AND N-METHYL, BENZYL, AND PRENYL SUBSTITUTED 2-OXOPYRROLIDINOINDOLINES. [Link]
-
ResearchGate. Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. (2025). [Link]
-
National Institutes of Health. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
NIST WebBook. Benzenemethanamine, N-phenyl-. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Compounds Derived from 6-(Methoxymethyl)picolinaldehyde
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to potential therapeutic application is paved with rigorous analytical scrutiny. The structural elucidation and purity assessment of new chemical entities (NCEs) are paramount to ensuring safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison of analytical methodologies for the cross-validation of data for novel compounds synthesized from 6-(methoxymethyl)picolinaldehyde, a versatile scaffold in medicinal chemistry.
The principles and protocols outlined herein are grounded in the latest International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3] We will delve into the causality behind experimental choices, presenting a self-validating system for robust analytical data generation.
The Central Role of Orthogonal Analytical Techniques
Cross-validation of analytical data relies on the fundamental principle of employing multiple, independent (orthogonal) methods to assess the same critical quality attributes of a novel compound. This approach provides a high degree of confidence in the identity, purity, and stability of the analyte by mitigating the inherent limitations of any single technique. For our target compounds derived from 6-(methoxymethyl)picolinaldehyde, a strategic combination of chromatographic and spectroscopic methods is essential.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds.[4] Its high resolving power allows for the separation of the main compound from structurally similar impurities, which is critical in drug development.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is the logical first choice for picolinaldehyde derivatives due to their moderate polarity. The selection of the stationary phase, mobile phase, and detector wavelength is a critical decision-making process guided by the physicochemical properties of the analyte.
Experimental Protocol: RP-HPLC Method for a Novel Picolinaldehyde Derivative (Hypothetical Compound A)
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Compound A and its related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-36 min: Return to 95% A, 5% B
-
36-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (determined from the UV spectrum of Compound A)
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
Data Presentation: Method Validation Summary
The following table summarizes the validation parameters and acceptance criteria as per ICH Q2(R2) guidelines.[1][2][3]
| Validation Parameter | Acceptance Criteria | Hypothetical Result for Compound A |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | r² = 0.9995 |
| Range | 80% to 120% of the test concentration for assay; LOQ to 120% for impurities. | Pass |
| Accuracy (Recovery) | 98.0% to 102.0% recovery for the assay; 90.0% to 110.0% for impurities. | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | Repeatability: 0.5%; Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (flow rate, temperature, mobile phase composition). | Pass |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of the analyte and its impurities.[5][6]
Causality in Ionization Technique Selection
For novel picolinaldehyde derivatives, which are expected to be moderately polar and contain nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the most appropriate choice. The nitrogen atoms are readily protonated, leading to strong [M+H]⁺ ions.
Experimental Protocol: LC-MS for Identity Confirmation of Compound A
Instrumentation:
-
HPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer with an ESI source.
LC Conditions:
-
Same as the RP-HPLC method described in Section 1.2.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
-
Scan Range: m/z 100-1000
Data Interpretation and Comparison
The LC-MS data for Compound A would be compared against the HPLC-UV data. The peak corresponding to Compound A in the HPLC chromatogram should have a mass spectrum with a prominent ion corresponding to its calculated molecular weight. Any impurity peaks observed in the HPLC can be tentatively identified by their mass-to-charge ratio.
| Analytical Technique | Information Provided |
| HPLC-UV | Retention time, peak area (for quantification), UV spectrum. |
| LC-MS | Retention time, mass-to-charge ratio (for molecular weight confirmation), fragmentation pattern (for structural elucidation of impurities). |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[7][8] It provides detailed information about the carbon-hydrogen framework of the molecule.
The Importance of a Multi-Nuclear Approach
A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) is essential for the complete and unambiguous assignment of all proton and carbon signals in the novel compound.
Experimental Protocol: NMR Analysis of Compound A
Instrumentation:
-
400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve ~5-10 mg of Compound A in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to distinguish between CH, CH₂, and CH₃ groups)
-
²D COSY (to identify proton-proton couplings)
-
²D HSQC (to identify one-bond proton-carbon correlations)
-
²D HMBC (to identify long-range proton-carbon correlations)
Hypothetical NMR Data for a Derivative of 6-(Methoxymethyl)picolinaldehyde
-
¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, -CHO), 7.8-8.0 (m, 3H, Ar-H), 4.6 (s, 2H, -CH₂-O-), 3.5 (s, 3H, -O-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 192.5 (-CHO), 160.1, 152.3, 137.5, 125.4, 120.9 (Ar-C), 72.8 (-CH₂-O-), 58.9 (-O-CH₃).
This data would be cross-referenced with the mass spectrometry data to confirm the molecular formula and structure.
Section 4: Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of analytical data.
Sources
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Evaluating the effect of methoxymethyl group on the biological efficacy of pyridine-based compounds
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the intricate world of drug discovery, the pyridine scaffold stands as a cornerstone, a privileged structure found in numerous approved therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, each subtly tuning the compound's biological activity. Among these modifications, the introduction of a methoxymethyl (MOM) group (-CH2OCH3) presents a compelling strategy to modulate the physicochemical and pharmacological properties of pyridine-based compounds. This guide provides an in-depth evaluation of the methoxymethyl group's effect on biological efficacy, offering a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale: Why the Methoxymethyl Group?
The deliberate incorporation of a methoxymethyl group into a pyridine core is a calculated decision in medicinal chemistry, driven by the desire to refine a molecule's properties. Unlike a simple methyl or methoxy group, the MOM group offers a unique combination of steric bulk, flexibility, and hydrogen bond accepting capability. These attributes can profoundly influence a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
The ether linkage within the MOM group can act as a hydrogen bond acceptor, potentially forming crucial interactions within a protein's binding pocket. Furthermore, its introduction can alter the lipophilicity of the parent molecule, impacting its ability to cross cellular membranes. The additional rotational bond also provides conformational flexibility, which can be advantageous for optimal binding to a target protein.
A Case Study in CNS Drug Discovery: Methoxymethyl-MTEP, a Selective mGlu5 Receptor Antagonist
A compelling example of the methoxymethyl group's impact is found in the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGlu5), a target of significant interest for treating various central nervous system (CNS) disorders.
The compound 2-methyl-6-(phenylethynyl)-pyridine (MPEP) was a foundational tool for studying mGlu5 receptors. To develop a radiolabeled version for in vitro and in vivo binding assays, researchers synthesized [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP).[2] This provided a direct opportunity to compare the biological activity of a methoxymethyl-substituted pyridine with its close analog.
Comparative Biological Data: Methoxymethyl-MTEP vs. MPEP
| Compound | Target | Assay | Key Parameter | Value |
| [3H]Methoxymethyl-MTEP | mGlu5 Receptor | In vitro binding (rat brain membranes) | Kd | 20 ± 2.7 nM |
| MPEP | mGlu5 Receptor | In vitro displacement of [3H]methoxymethyl-MTEP | IC50 | 15 nM |
| Methoxymethyl-MTEP | mGlu5 Receptor | In vitro displacement of [3H]methoxymethyl-MTEP | IC50 | 30 nM |
| MPEP | mGlu5 Receptor | In vivo displacement of [3H]methoxymethyl-MTEP (rat) | ID50 | 2 mg/kg i.p. |
| Methoxymethyl-MTEP | mGlu5 Receptor | In vivo displacement of [3H]methoxymethyl-MTEP (rat) | ID50 | 0.8 mg/kg i.p. |
Data sourced from Cosford et al. (2003).[2]
The in vitro binding data reveals that both MPEP and methoxymethyl-MTEP exhibit high affinity for the mGlu5 receptor, with IC50 values in the low nanomolar range.[2] Interestingly, the in vivo data demonstrates that methoxymethyl-MTEP is more potent than MPEP in displacing the radioligand from the receptor in the rat brain, with a lower ID50 value.[2] This suggests that the methoxymethyl group may contribute to improved pharmacokinetic properties, such as brain penetration or metabolic stability, leading to enhanced in vivo efficacy.
Experimental Protocols: A Guide to Evaluation
To rigorously assess the effect of a methoxymethyl group, a series of well-defined experimental protocols are essential. The following provides a standardized workflow for comparing a novel methoxymethyl-substituted pyridine compound with its unsubstituted or alternatively substituted analog.
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives can be achieved through various established methods. A general approach for introducing a methoxymethyl group at a specific position on the pyridine ring often involves the following key steps:
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- 2. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Methoxymethyl)picolinaldehyde: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Immediate Safety Precautions
Based on data from closely related pyridinecarboxaldehydes, 6-(Methoxymethyl)picolinaldehyde should be handled as a hazardous substance with the potential for significant health effects.
Inferred Hazard Profile:
| Hazard Category | Associated Risks | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. If swallowed, seek immediate medical attention.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin. In case of contact, wash affected area with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Wear safety glasses with side-shields or chemical goggles.[4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[4] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] |
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with plenty of water and soap.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
Disposal Pathways: A Two-Pronged Approach
The disposal of 6-(Methoxymethyl)picolinaldehyde can be approached through two primary pathways, each with its own set of procedures and considerations. The choice of pathway will depend on institutional policies, available facilities, and the quantity of waste.
Pathway 1: Direct Disposal via Hazardous Waste Management (Primary Recommended Method)
This is the most straightforward and universally recommended method for the disposal of 6-(Methoxymethyl)picolinaldehyde and its contaminated materials.
Step-by-Step Protocol:
-
Segregation and Collection:
-
Collect all waste containing 6-(Methoxymethyl)picolinaldehyde, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a dedicated, properly sealed, and compatible hazardous waste container.[5]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-(Methoxymethyl)picolinaldehyde".
-
Indicate the approximate quantity and associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Follow all institutional and regulatory procedures for documentation and collection.
-
Pathway 2: In-Laboratory Treatment by Chemical Oxidation
For laboratories equipped with the necessary facilities and personnel trained in chemical synthesis and waste treatment, in-laboratory oxidation of the aldehyde to its corresponding carboxylic acid, 6-(methoxymethyl)picolinic acid, can be a viable option. This procedure transforms the volatile and reactive aldehyde into a more stable, though still hazardous, carboxylic acid.
Causality of Experimental Choice: The oxidation of an aldehyde to a carboxylic acid is a well-established and reliable chemical transformation. Potassium permanganate is a powerful oxidizing agent that has been successfully used for the oxidation of picoline derivatives to picolinic acids.[6][7][8] This method is chosen for its effectiveness and well-documented precedent in the chemical literature.
Self-Validating System: The success of this protocol can be visually monitored by the disappearance of the purple color of the potassium permanganate. The final product can be further verified by standard analytical techniques if necessary, and its pH can be easily measured to ensure neutralization before final disposal.
Step-by-Step Experimental Protocol for Oxidation:
-
Disclaimer: This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation:
-
For every 1 gram of 6-(Methoxymethyl)picolinaldehyde waste, prepare a solution of approximately 1.5 grams of potassium permanganate (KMnO₄) in 50 mL of water. Note: This is a stoichiometric excess to ensure complete oxidation.
-
-
Reaction Setup:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the 6-(Methoxymethyl)picolinaldehyde waste in a suitable volume of water (e.g., 20-30 mL per gram of aldehyde).
-
-
Oxidation:
-
Slowly add the potassium permanganate solution dropwise to the stirred aldehyde solution. The reaction is exothermic, so maintain the temperature below 20°C using the ice bath.
-
Continue stirring after the addition is complete. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. If the purple color persists for more than an hour at room temperature, the reaction is complete.
-
-
Quenching and Workup:
-
To quench any remaining potassium permanganate, add a small amount of a reducing agent, such as sodium bisulfite solution, until the purple color is completely gone.
-
Filter the mixture to remove the manganese dioxide precipitate. The filter cake should be treated as hazardous waste and disposed of according to Pathway 1.
-
-
Neutralization and Disposal of Filtrate:
-
The resulting filtrate contains the potassium salt of 6-(methoxymethyl)picolinic acid. While picolinic acids are generally less volatile than their corresponding aldehydes, they are still hazardous and can be harmful if ingested.[9][10]
-
Neutralize the filtrate to a pH of approximately 7 using a suitable acid (e.g., dilute sulfuric acid) or base (e.g., sodium bicarbonate) as needed.
-
Consult your local regulations and institutional EHS office for guidance on the disposal of the neutralized aqueous solution. In many jurisdictions, after appropriate neutralization and dilution, this waste stream may be permissible for drain disposal, but this must be verified.[9] Otherwise, it should be collected as aqueous hazardous waste.
-
Spill and Decontamination Procedures
In the event of a spill of 6-(Methoxymethyl)picolinaldehyde, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Absorb: For liquid spills, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste following the procedures in Pathway 1.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and responsible disposal of 6-(Methoxymethyl)picolinaldehyde, upholding the principles of scientific integrity and environmental stewardship.
References
-
Fukuwatari, T., et al. (2014). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. Journal of Nutritional Science and Vitaminology, 60(5), 334-339. Available at: [Link]
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Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. Available at: [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]
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Awn, N. A. A. S., et al. (2013). Kinetic of Permagnetic Oxidation of Pyridine-3-Carboxaldehyde in Acidic Media. Trade Science Inc. Available at: [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
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Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. Available at: [Link]
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Navigating the Safe Handling of 6-(Methoxymethyl)picolinaldehyde: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Methoxymethyl)picolinaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
I. Hazard Assessment and Risk Mitigation
Understanding the potential risks associated with 6-(Methoxymethyl)picolinaldehyde is the foundation of a safe handling protocol. Aldehydes are known for their irritant properties, and pyridine derivatives can be toxic. Therefore, exposure through inhalation, skin contact, or ingestion must be minimized.
A related compound, 6-Methoxy-3-pyridinecarboxaldehyde, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed or in contact with skin[1]. Given the structural similarities, it is prudent to assume 6-(Methoxymethyl)picolinaldehyde possesses a comparable hazard profile.
Core Principles of Protection:
-
Engineering Controls: The primary line of defense. All work with 6-(Methoxymethyl)picolinaldehyde must be conducted in a certified chemical fume hood to minimize inhalation of vapors[2][3][4].
-
Personal Protective Equipment (PPE): A critical barrier to prevent direct contact. The specific PPE requirements are detailed in the following section.
-
Administrative Controls: Standard Operating Procedures (SOPs) and proper training are essential for all personnel handling this compound.
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling 6-(Methoxymethyl)picolinaldehyde.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a full-face shield | Aldehydes can cause severe eye irritation[5][6]. A face shield offers an additional layer of protection against splashes when transferring or handling larger quantities[7]. |
| Hands | Nitrile or neoprene gloves | Latex gloves are not recommended as they offer poor protection against many chemicals, including aldehydes and pyridines[2][7]. Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving. |
| Body | Chemical-resistant lab coat or apron | A fully buttoned lab coat provides a barrier against accidental spills. For larger scale operations, a chemical-resistant apron is recommended[7]. |
| Respiratory | NIOSH-approved respirator (if necessary) | While working in a fume hood should be sufficient, a respirator may be required in the event of a spill or if engineering controls are not adequate to maintain exposure below acceptable limits[8][9]. |
III. Step-by-Step Operational Workflow
Adherence to a systematic workflow is crucial for minimizing risk during the handling of 6-(Methoxymethyl)picolinaldehyde.
A. Preparation and Handling
-
Pre-use Inspection: Before starting any work, ensure the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Secure Storage: Store 6-(Methoxymethyl)picolinaldehyde in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2][3]. Keep containers tightly closed[2][10][11].
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools and ground equipment to prevent static discharge[10][12].
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards[2].
B. Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment (for small spills): If the spill is small and you are trained to handle it, use an inert absorbent material like sand or vermiculite to contain the spill[3].
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for proper disposal[5][13].
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately[4][6].
IV. Emergency Procedures: A First-Response Guide
Rapid and correct first aid is critical in the event of an accidental exposure.
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the individual to fresh air immediately[1][5][8]. | Seek immediate medical attention. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration[5][8]. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes[2][5][6][9]. Remove contaminated clothing[5][8]. | Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[2][5][6][9]. | Seek immediate medical attention from an ophthalmologist[5]. |
| Ingestion | Do NOT induce vomiting[8]. If the person is conscious, rinse their mouth with water[1]. | Seek immediate medical attention[5][6][8]. |
V. Disposal Plan: Ensuring Environmental and Personal Safety
Aldehyde waste is often classified as hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Stream Management:
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of 6-(Methoxymethyl)picolinaldehyde should be collected in a separate, labeled hazardous waste container.
-
Neutralization: For some aldehyde waste streams, chemical neutralization can render them non-hazardous[14][15][16][17][18]. Consult with your EHS department to determine if this is a viable and approved option for this specific compound. Do not attempt neutralization without prior approval and a validated procedure.
-
Prohibition of Drain Disposal: Under no circumstances should 6-(Methoxymethyl)picolinaldehyde or its waste be disposed of down the drain[5][6].
VI. Conclusion: A Culture of Safety
The safe handling of 6-(Methoxymethyl)picolinaldehyde is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, meticulous use of personal protective equipment, and strict adherence to operational and disposal plans, researchers can mitigate risks and foster a secure laboratory environment.
VII. References
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Aldehyde Disposal. Vertex AI Search.
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Aldex® - Aldehyde Disposal Made Easy. Vertex AI Search.
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Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Vertex AI Search.
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Formaldehyde - Environmental Health and Safety. Vertex AI Search.
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Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. Vertex AI Search.
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01). Vertex AI Search.
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Aldex Aldehyde Neutralizer - Trash Disposal | Discount Dental Supplies. Vertex AI Search.
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FORMALDEHYDE SAFETY GUIDELINES | Concordia University. Vertex AI Search.
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Focus on: Treatment by Aldehyde Deactivation - Washington State Department of Ecology. Vertex AI Search.
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Pyridine - SAFETY DATA SHEET. Vertex AI Search.
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Pyridine - SAFETY DATA SHEET - pentachemicals. (2024-11-26). Vertex AI Search.
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Personal Protective Equipment (PPE). Vertex AI Search.
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Aldehyde Disposal Products. Vertex AI Search.
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Formaldehyde Safety Tips & Health Hazards from the SDS | VelocityEHS. (2016-06-22). Vertex AI Search.
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Formaldehyde - Incident management - GOV.UK. Vertex AI Search.
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Formaldehyde: Hazards and Precautions - UC Berkeley. Vertex AI Search.
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Vertex AI Search.
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SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-22). Vertex AI Search.
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SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
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Personal Protective Equipment (PPE) - CHEMM. Vertex AI Search.
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Personal Protective Equipment | US EPA. (2025-09-12). Vertex AI Search.
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SAFETY DATA SHEET - TCI Chemicals. Vertex AI Search.
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2 - SAFETY DATA SHEET. (2012-09-10). Vertex AI Search.
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How to Choose PPE for Chemical Work. (2025-10-23). Vertex AI Search.
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SAFETY DATA SHEET - Fisher Scientific. (2024-02-10). Vertex AI Search.
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6-Methoxy-3-pyridinecarboxaldehyde - Pipzine Chemicals. Vertex AI Search.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
